N-(2-Aminoethyl)maleimide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminoethyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-2H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVRLSOMTXGTMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381135 | |
| Record name | N-(2-Aminoethyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125923-10-6 | |
| Record name | N-(2-Aminoethyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(2-Aminoethyl)maleimide chemical properties and structure
An In-depth Technical Guide to N-(2-Aminoethyl)maleimide: Properties, Structure, and Applications
Introduction
This compound is a heterobifunctional crosslinking reagent widely employed in biochemistry, drug development, and materials science.[1][2] Its utility stems from its dual functionality: a maleimide (B117702) group that reacts selectively with sulfhydryl (thiol) groups and a primary amine group available for further conjugation.[3] This unique structure makes it an invaluable tool for creating stable bioconjugates, such as antibody-drug conjugates (ADCs), and for functionalizing surfaces and polymers.[2][4] This guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of this compound for researchers and scientists.
Chemical Structure and Identifiers
This compound possesses a maleimide ring connected to a primary amine via an ethyl linker. It is commonly available as a free base or as hydrochloride or trifluoroacetate (B77799) salts to improve handling and stability.[5][6]
| Identifier | Value |
| SMILES | C1=CC(=O)N(C1=O)CCN[7] |
| InChI | InChI=1S/C6H8N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-2H,3-4,7H2[7] |
| InChIKey | ODVRLSOMTXGTMX-UHFFFAOYSA-N[7] |
Chemical and Physical Properties
The properties of this compound can vary slightly depending on whether it is in its free base form or a salt form. The following table summarizes key quantitative data for the free base and its common hydrochloride (HCl) and trifluoroacetate (TFA) salts.
| Property | This compound | This compound HCl | This compound TFA Salt |
| CAS Number | 125923-10-6[7][9] | 134272-64-3[5][10] | 146474-00-2[6][8] |
| Molecular Formula | C₆H₈N₂O₂[7][9] | C₆H₉ClN₂O₂[5][10] | C₆H₈N₂O₂ • CF₃COOH[6][8] |
| Molecular Weight | 140.14 g/mol [7][9] | 176.60 g/mol [5][10] | 254.16 - 254.2 g/mol [6][8] |
| Appearance | - | White to off-white powder/crystal[2][11] | Crystalline solid[12] |
| Melting Point | - | 163 °C (decomposes)[11][13] | - |
| Solubility | Soluble in Water, DMSO, DMF[14] | Soluble in Methanol[11][13] | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml[8][12] |
| Storage | 4°C, under nitrogen[9] | Room temperature, inert atmosphere[5] | -20°C[12][14] |
Reactivity and Mechanism of Action
The primary application of this compound in bioconjugation is the reaction of its maleimide group with free thiol groups. This reaction proceeds via a chemoselective Michael addition, forming a stable covalent thioether bond.[3][4]
The reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[3] At neutral pH, the reaction rate with a thiol is approximately 1,000 times faster than its reaction with an amine, which allows for the precise labeling of cysteine residues on proteins, even in the presence of numerous lysine (B10760008) residues.[3][4] It is important to note that the maleimide ring can undergo hydrolysis at higher pH values, and the resulting thioether linkage can be susceptible to retro-Michael reactions under certain conditions, which could lead to conjugate instability.[3][15]
References
- 1. This compound Hydrochloride Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound|Bioconjugation Reagent [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. 134272-64-3|this compound Hydrochloride|BLD Pharm [bldpharm.com]
- 6. scbt.com [scbt.com]
- 7. This compound | C6H8N2O2 | CID 2778791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. chemscene.com [chemscene.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. This compound Hydrochloride | 134272-64-3 | TCI AMERICA [tcichemicals.com]
- 12. This compound (trifluoroacetate salt) | CAS 146474-00-2 | Cayman Chemical | Biomol.com [biomol.com]
- 13. labsolu.ca [labsolu.ca]
- 14. This compound TFA salt, 146474-00-2 | BroadPharm [broadpharm.com]
- 15. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thiol-Michael Addition Mechanism for N-(2-Aminoethyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Thiol-Michael addition reaction, with a specific focus on the versatile bifunctional linker, N-(2-Aminoethyl)maleimide. This document delves into the core reaction mechanism, kinetic parameters, potential side reactions, and detailed experimental protocols relevant to researchers in bioconjugation, drug delivery, and materials science.
Core Principles: The Thiol-Michael Addition Mechanism
The reaction between a thiol (sulfhydryl group) and a maleimide (B117702) is a classic example of a Michael addition, a highly efficient and selective reaction that forms a stable covalent thioether bond. This "click chemistry" reaction is widely employed for the site-specific modification of biomolecules, particularly at cysteine residues.[1][2]
The reaction proceeds via the nucleophilic attack of a thiolate anion (R-S⁻) on one of the electron-deficient carbons of the α,β-unsaturated carbonyl system within the maleimide ring.[3] This process is base-catalyzed, as the deprotonation of the thiol to the more reactive thiolate is crucial for initiating the reaction. The subsequent protonation of the resulting enolate intermediate yields the stable thiosuccinimide adduct.[3]
The primary amine group of this compound provides a secondary site for further functionalization, for example, by coupling to carboxylic acids, making it a valuable heterobifunctional crosslinker in the development of complex bioconjugates such as antibody-drug conjugates (ADCs).
Quantitative Data on Reaction Kinetics and Stability
The efficiency of the thiol-maleimide conjugation is governed by several key parameters. The reaction follows second-order kinetics, meaning the rate is dependent on the concentration of both the thiol and the maleimide.[3]
Below are tables summarizing critical quantitative data to guide experimental design.
Table 1: Key Parameters for Thiol-Michael Addition to Maleimides
| Parameter | Recommended Value/Range | Rationale & Notes |
| pH | 6.5 - 7.5 | This range provides an optimal balance between the formation of the reactive thiolate anion and the minimization of side reactions like maleimide hydrolysis and reaction with primary amines.[2][4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2] |
| Temperature | 4°C to 25°C (Room Temperature) | Reactions at room temperature are typically complete within 30 minutes to 2 hours. For sensitive proteins, performing the reaction overnight at 4°C can minimize degradation. |
| Molar Ratio (Maleimide:Thiol) | 5:1 to 20:1 | An excess of the maleimide reagent is generally used to drive the reaction to completion, especially when labeling proteins. The optimal ratio can be dependent on the specific substrates. |
| Solvent | Aqueous buffers (PBS, HEPES, Tris) | Polar solvents facilitate the formation of the thiolate anion. Organic co-solvents like DMSO or DMF can be used for poorly soluble maleimide derivatives. |
Table 2: Half-life and Conversion Data for N-Substituted Maleimide-Thiol Adducts in the Presence of Glutathione (B108866)
| Maleimide-Thiol Adduct | Condition | Half-life (t½) | Extent of Conversion |
| N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | 10 mM Glutathione, pH 7.4, 37°C | 20 - 80 hours | 20 - 90% |
| NEM - N-acetylcysteine | 10 mM Glutathione, pH 7.4, 37°C | 20 - 80 hours | 20 - 90% |
Note: Data for this compound is not specifically available but is expected to be in a similar range to N-ethylmaleimide under these conditions.
Potential Side Reactions and Considerations
While the thiol-maleimide reaction is highly selective, several side reactions can occur, potentially impacting the homogeneity and stability of the final conjugate.
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5. This opens the ring to form an unreactive maleamic acid derivative. Therefore, it is crucial to perform reactions within the optimal pH range and to use freshly prepared maleimide solutions.[4]
-
Retro-Michael Reaction: The thioether bond can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This is particularly relevant in the presence of high concentrations of other thiols, such as glutathione in vivo, which can lead to thiol exchange.[5]
-
Reaction with Amines: At pH values above 7.5, the reaction of maleimides with primary amines (e.g., lysine (B10760008) residues) becomes more competitive, leading to a loss of selectivity.[2]
-
Isomerization and Rearrangement: The reaction of a thiol with a maleimide can generate diastereomers.[6] Furthermore, when conjugating to an N-terminal cysteine, a subsequent intramolecular reaction can lead to the formation of a stable six-membered thiazine (B8601807) ring.[1]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving the Thiol-Michael addition with this compound.
General Protocol for Conjugation of a Thiol-Containing Peptide to this compound
Materials:
-
Thiol-containing peptide
-
This compound hydrochloride
-
Degassed conjugation buffer (e.g., 100 mM Phosphate (B84403) buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (for reduction of disulfide bonds, if necessary)
-
Quenching solution (e.g., 1 M L-cysteine in conjugation buffer)
-
Anhydrous DMSO or DMF
Procedure:
-
Peptide Preparation: Dissolve the thiol-containing peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the peptide contains disulfide bonds, add a 10-fold molar excess of TCEP solution. Incubate at room temperature for 30-60 minutes.
-
Maleimide Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the this compound stock solution to the peptide solution to achieve a 10- to 20-fold molar excess of the maleimide.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or overnight at 4°C. Protect the reaction from light if any of the components are light-sensitive.
-
Quenching: Add the quenching solution to a final concentration of 10-fold molar excess over the initial maleimide concentration to react with any unreacted maleimide. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or reverse-phase HPLC.
Monitoring Conjugation by Reverse-Phase HPLC (RP-HPLC)
Materials:
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Sample Preparation: At various time points during the conjugation reaction, withdraw a small aliquot of the reaction mixture and quench it with an equal volume of 1% TFA in water.
-
HPLC Analysis: Inject the quenched sample onto the C18 column.
-
Elution: Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone and a wavelength appropriate for any chromophore on the maleimide).
-
Data Analysis: The unconjugated peptide and the maleimide-peptide conjugate will have distinct retention times. The progress of the reaction can be monitored by observing the decrease in the peak area of the starting peptide and the increase in the peak area of the conjugate.
Characterization by NMR Spectroscopy
Procedure:
-
Reaction Setup: Perform the conjugation reaction in a deuterated buffer (e.g., phosphate buffer in D₂O, pD 7.2).
-
NMR Monitoring: Acquire ¹H NMR spectra at different time points.
-
Spectral Analysis: Monitor the disappearance of the characteristic vinyl proton signals of the maleimide ring (typically around 6.8 ppm) and the appearance of new signals corresponding to the protons of the newly formed thiosuccinimide ring.[6][7] The integration of these signals can be used to follow the reaction kinetics.
Visualizing the Thiol-Michael Addition and its Applications
Reaction Mechanism
Caption: Base-catalyzed Thiol-Michael addition mechanism.
Experimental Workflow for Bioconjugation
Caption: General workflow for peptide-maleimide conjugation.
Logical Relationship of Factors Affecting Reaction Efficiency
Caption: Key factors influencing Thiol-Michael addition efficiency.
References
- 1. bachem.com [bachem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Synthesis and Purification of N-(2-Aminoethyl)maleimide Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-(2-Aminoethyl)maleimide hydrochloride, a critical heterobifunctional crosslinker used extensively in bioconjugation, diagnostics, and polymer chemistry. This document outlines a detailed multi-step synthesis protocol, purification methods, and characterization data to assist researchers in the efficient and effective production of this versatile reagent.
Overview of the Synthetic Strategy
The synthesis of this compound hydrochloride is typically achieved through a four-step process. This strategy employs a protecting group to ensure the selective mono-acylation of ethylenediamine (B42938), thereby preventing the formation of undesired bis-maleimide byproducts. The overall workflow involves the protection of one amine group of ethylenediamine, reaction with maleic anhydride (B1165640), cyclization to form the maleimide (B117702) ring, and subsequent deprotection and salt formation.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound hydrochloride and its intermediates.
Table 1: Synthesis Overview and Typical Yields
| Step | Reaction | Intermediate/Product | Typical Yield (%) |
| 1 | Mono-Boc Protection of Ethylenediamine | N-(tert-butoxycarbonyl)-ethyl-1,2-diamine | 80-95% |
| 2 | Amidation with Maleic Anhydride | N-(tert-butoxycarbonyl)-N'-(2-aminoethyl)maleamic acid | High (often used directly) |
| 3 | Cyclization to N-substituted Maleimide | 1-(N-tert-Butoxycarbonyl)-2-aminoethyl)maleimide | 60-75% |
| 4 | Boc Deprotection and Hydrochloride Salt Formation | This compound hydrochloride | >90% |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Final Product | This compound hydrochloride |
| Molecular Formula | C₆H₉ClN₂O₂ |
| Molecular Weight | 176.60 g/mol |
| Appearance | White to off-white powder |
| Purity (Typical) | >95% (HPLC)[1] |
| Melting Point | 163-166 °C (decomposes)[1] |
| ¹H NMR (D₂O) | δ (ppm): 6.9 (s, 2H, CH=CH), 3.8 (t, 2H, N-CH₂), 3.2 (t, 2H, CH₂-NH₃⁺) |
| ¹³C NMR (Predicted) | δ (ppm): 171 (C=O), 135 (CH=CH), 40 (N-CH₂), 38 (CH₂-NH₃⁺) |
| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3100 (C-H stretch, vinyl), ~1700 (C=O stretch, imide), ~1400 (C-N stretch), ~830 (C-H bend, vinyl) |
| Intermediate 1 | N-(tert-butoxycarbonyl)-ethyl-1,2-diamine |
| ¹H NMR (CDCl₃) | δ (ppm): 4.92 (br s, 1H, NH), 3.14 (q, 2H), 2.78 (t, 2H), 1.43 (s, 9H, C(CH₃)₃)[2] |
| Intermediate 2 | 1-(N-tert-Butoxycarbonyl)-2-aminoethyl)maleimide |
| ¹H NMR (CDCl₃) | δ (ppm): 6.71 (s, 2H, CH=CH), 4.71 (br s, 1H, NH), 3.66 (q, 2H), 3.32 (q, 2H), 1.40 (s, 9H, C(CH₃)₃)[2] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis and purification of this compound hydrochloride.
Step 1: Synthesis of N-(tert-butoxycarbonyl)-ethyl-1,2-diamine
-
Reaction Setup: In a round-bottom flask, dissolve ethylenediamine (10 equivalents) in a suitable solvent such as chloroform (B151607) or dichloromethane (B109758) at 0°C under an inert atmosphere.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1 equivalent) in the same solvent to the cooled ethylenediamine solution over a period of 4-5 hours with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a sodium carbonate solution and extract the product with chloroform. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product as a colorless oil. The typical yield for this step is in the range of 80-95%.
Step 2 & 3: Synthesis of 1-(N-tert-Butoxycarbonyl)-2-aminoethyl)maleimide
-
Amidation: Dissolve N-(tert-butoxycarbonyl)-ethyl-1,2-diamine (1 equivalent) and triethylamine (B128534) (1.5 equivalents) in diethyl ether at 0°C. Add a solution of maleic anhydride (1 equivalent) in diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cyclization: Evaporate the solvent from the previous step. Dissolve the resulting residue in acetone (B3395972) and add triethylamine (2 equivalents). Heat the mixture to reflux and then add acetic anhydride (1.5 equivalents). Continue to reflux for approximately 20 hours.
-
Purification: After cooling, remove the solvent under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography using a solvent system such as ethyl acetate/pentane (1:1) to yield a white solid. The expected yield for this step is typically 60-75%.
Step 4: Synthesis of this compound hydrochloride
-
Deprotection: Dissolve 1-(N-tert-Butoxycarbonyl)-2-aminoethyl)maleimide (1 equivalent) in anhydrous dioxane or methanol.
-
Acidification: Add a solution of 4M HCl in dioxane (2-3 equivalents) to the solution at room temperature and stir. The reaction progress can be monitored by TLC. Reaction times are typically in the range of 1-4 hours.
-
Isolation and Purification: The product will often precipitate from the reaction mixture as a white solid. If precipitation occurs, the product can be collected by filtration and washed with cold diethyl ether. If no precipitate forms, the solvent is removed under reduced pressure. The resulting crude product can be triturated with diethyl ether to induce solidification and remove any soluble impurities. The solid is then collected by filtration and dried under vacuum to yield this compound hydrochloride. The yield for this deprotection step is generally high, often exceeding 90%. For higher purity, recrystallization from a solvent system like ethanol/ether can be performed.
Mandatory Visualizations
The following diagrams illustrate the key workflows in the synthesis and purification of this compound hydrochloride.
Caption: Synthetic workflow for this compound hydrochloride.
Caption: Purification workflow for intermediates and the final product.
References
N-(2-Aminoethyl)maleimide: A Technical Guide to its Dual Functionality in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
N-(2-Aminoethyl)maleimide is a heterobifunctional crosslinker that possesses both a primary amine and a maleimide (B117702) group, enabling a wide range of applications in bioconjugation, drug delivery, and materials science.[1] This technical guide provides an in-depth overview of its core functionalities, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their scientific endeavors.
Core Chemical Properties and Reactivity
This compound's utility stems from its two reactive moieties: a maleimide group that selectively reacts with thiols (sulfhydryl groups), and a primary amine that can be conjugated to various electrophiles.[1]
Maleimide-Thiol Conjugation: The reaction between the maleimide group and a thiol proceeds via a Michael addition, forming a stable thioether bond. This reaction is highly specific for thiols within a pH range of 6.5-7.5.[2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, allowing for highly selective modification of cysteine residues in proteins.[3]
Amine Reactivity: The primary amine group can be reacted with various electrophiles, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, to form stable amide or thiourea (B124793) bonds, respectively.[1] This allows for the attachment of a wide variety of molecules, including drugs, imaging agents, and affinity tags.
dot
Caption: Dual reactivity of this compound.
Quantitative Data for Bioconjugation
The efficiency and stability of conjugations involving this compound are influenced by various factors. The following tables summarize key quantitative data to guide experimental design.
Table 1: Reaction Conditions and Efficiency
| Parameter | Optimal Value/Range | Notes |
| pH for Thiol-Maleimide Reaction | 6.5 - 7.5 | Maximizes thiol selectivity and minimizes hydrolysis of the maleimide group.[2][3] |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | An excess of the maleimide reagent drives the reaction to completion.[4] |
| Reaction Time (Protein Labeling) | 2 hours at room temperature or overnight at 4°C | Incubation time can be optimized based on the specific protein and desired degree of labeling.[5][6] |
| Conjugation Efficiency (Peptide) | 84 ± 4% | Achieved with a 2:1 maleimide to thiol molar ratio after 30 minutes at room temperature.[4] |
| Conjugation Efficiency (Nanobody) | 58 ± 12% | Achieved with a 5:1 maleimide to protein molar ratio after 2 hours at room temperature.[4] |
Table 2: Stability of Maleimide-Thiol Adduct
| Condition | Half-life (t½) | Notes |
| In presence of glutathione (B108866) (in vitro) | 20 - 80 hours | The thioether bond can undergo a retro-Michael reaction, leading to deconjugation.[7] |
| Hydrolyzed N-aminoethyl SITE (pH 7.4, 37°C) | ~0.4 hours | Rapid hydrolysis of the succinimide (B58015) ring leads to a more stable, ring-opened product.[3] |
| ADC in human plasma | ~50% intact after 7 days | Demonstrates significant instability due to the retro-Michael reaction.[3] |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible bioconjugation experiments.
Protocol for Labeling Proteins with a Maleimide-Functionalized Dye
This protocol outlines the general steps for conjugating a maleimide-containing fluorescent dye to a protein with available cysteine residues.[5][6]
Materials:
-
Protein solution (1-10 mg/mL in degassed PBS, Tris, or HEPES buffer, pH 7.0-7.5)
-
Maleimide-functionalized fluorescent dye
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Purification column (e.g., gel filtration)
Procedure:
-
Protein Reduction (Optional): If the protein contains disulfide bonds, add a 100-fold molar excess of TCEP to the protein solution. Incubate for 20 minutes at room temperature to reduce the disulfide bonds to free thiols.
-
Dye Preparation: Dissolve the maleimide-functionalized dye in a minimal amount of anhydrous DMSO or DMF.
-
Conjugation: Add the dye solution to the protein solution at a 20-fold molar excess. Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and mix thoroughly.
-
Incubation: Incubate the reaction mixture overnight at 4°C or for 2 hours at room temperature.
-
Purification: Purify the labeled protein from excess dye and other reagents using a suitable method such as gel filtration, HPLC, or FPLC.
dot
Caption: Workflow for protein labeling with a maleimide dye.
Protocol for Synthesis of Maleimide-Functionalized Hyaluronic Acid (HA-Mal)
This protocol describes the synthesis of hyaluronic acid modified with maleimide groups, a key step in forming certain hydrogels.[8][9]
Materials:
-
Sodium hyaluronate (HA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
This compound hydrochloride or TFA salt
-
0.1 M MES Buffer (pH 4.5)
-
Dialysis tubing
Procedure:
-
HA Dissolution: Dissolve sodium hyaluronate in 0.1 M MES buffer (pH 4.5).
-
Activation: Add EDC and NHS to the HA solution and stir for 30 minutes at room temperature to activate the carboxylic acid groups.
-
Maleimide Addition: Dissolve this compound in distilled water and add it dropwise to the activated HA solution. Allow the reaction to proceed overnight at room temperature.
-
Purification: Purify the resulting HA-Mal by dialysis against acidic water to remove unreacted reagents and byproducts.
-
Lyophilization: Freeze-dry the purified HA-Mal to obtain a solid product.
Applications in Drug Development and Materials Science
The dual functionality of this compound makes it a valuable tool in various advanced applications.
Antibody-Drug Conjugates (ADCs)
In the field of targeted cancer therapy, this compound can be used as a linker to attach potent cytotoxic drugs to monoclonal antibodies. The antibody directs the drug to cancer cells, where the linker can be designed to be cleaved, releasing the drug and inducing cell death. This targeted approach aims to improve the therapeutic index of chemotherapy by increasing efficacy and reducing off-target toxicity.[10]
dot
Caption: ADC mechanism of action.
Table 3: In Vivo Efficacy of an MMAE-Based ADC
| ADC Target | Linker | Tumor Model | Dosing Regimen | Key Efficacy Outcome |
| CD30 | Val-Cit-PAB-MMAE | Ramos (Burkitt's lymphoma) | Single IV dose | Significant tumor growth inhibition and regression |
| HER2 | Val-Cit-PAB-MMAE | N87 (gastric cancer) | Single IV dose | Dose-dependent tumor growth inhibition |
| HER2 | Val-Cit-PAB-MMAE | JIMT-1 (breast cancer) | Single IV dose | Tumor stasis and partial regression |
| Mesothelin | Val-Cit-PAB-MMAE | BxPC-3 (pancreatic cancer) | Q4Dx4 | Significant tumor growth inhibition and increased survival |
Note: This table represents the efficacy of MMAE-based ADCs, which often utilize maleimide-containing linkers. Specific data for ADCs using this compound as the sole linker component may vary.[10]
Hydrogel Formation for Regenerative Medicine
This compound is used to functionalize polymers like hyaluronic acid and gelatin to create hydrogels for tissue engineering and regenerative medicine.[8][9] These hydrogels can encapsulate cells and provide a scaffold for tissue growth. The mechanical properties of these hydrogels can be tuned for specific applications.
Table 4: Mechanical Properties of HA-Mal-RGD Hydrogels
| Property | HA-Mal (2.5% w/v) | HA-Mal-RGD (2.5% w/v) |
| Elastic Modulus | No significant difference | No significant difference |
| Storage Modulus (G') | No significant difference | No significant difference |
| Loss Modulus (G'') | No significant difference | No significant difference |
Data from hydrogels crosslinked with 1% w/v 3.4 kDa PEG di-thiol.[8]
Conclusion
This compound is a versatile and powerful tool for researchers and drug development professionals. Its dual amine and maleimide functionality allows for a wide array of bioconjugation strategies, from labeling proteins and peptides to constructing complex drug delivery systems and advanced biomaterials. A thorough understanding of its reactivity, optimal reaction conditions, and potential side reactions is crucial for its successful application. The data and protocols presented in this guide provide a solid foundation for harnessing the full potential of this important chemical reagent.
References
- 1. This compound Hydrochloride Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 2. This compound|Bioconjugation Reagent [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploiting maleimide-functionalized hyaluronan hydrogels to test cellular responses to physical and biochemical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rapid Crosslinkable Maleimide-Modified Hyaluronic Acid and Gelatin Hydrogel Delivery System for Regenerative Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Electrophilicity of the Maleimide Group
For Researchers, Scientists, and Drug Development Professionals
The maleimide (B117702) group is a cornerstone of bioconjugation chemistry, prized for its high reactivity and selectivity toward thiol groups.[1][2] This technical guide provides a comprehensive overview of the electrophilic nature of the maleimide group, detailing the underlying chemical principles, reaction kinetics, factors influencing reactivity, and key applications in research and drug development.
The Chemical Basis of Maleimide Electrophilicity
The reactivity of the maleimide group stems from its unique electronic structure.[3] It is an α,β-unsaturated carbonyl compound characterized by a five-membered ring containing two carbonyl groups adjacent to a carbon-carbon double bond.[3][4] This arrangement makes the double bond highly electron-deficient and thus a potent electrophile, susceptible to nucleophilic attack.[1][3]
The primary reaction mechanism for maleimides with thiols is a Michael-type addition.[5][6][7] In this reaction, a nucleophile, typically a deprotonated thiol (thiolate anion), attacks one of the carbons in the maleimide's double bond.[6] This leads to the formation of a stable covalent thioether bond, specifically a thiosuccinimide linkage.[5][6] This reaction is highly efficient and proceeds rapidly under mild, physiological conditions, often being categorized as a "click chemistry" reaction due to its high yield and selectivity.[1][5][6]
The high reactivity of the maleimide's double bond is attributed to both the ring strain from bond angle distortion and the cis-conformation of the carbonyl groups.[8] In polar solvents like water, DMSO, or DMF, the thiol-maleimide reaction can proceed without a catalyst because the solvent facilitates the formation of the reactive thiolate ion.[8]
Quantitative Analysis of Maleimide Reactivity
The efficiency of maleimide-thiol conjugation is highly dependent on several factors, including pH, temperature, and the specific reactants involved. The reaction follows second-order kinetics, with the rate being dependent on the concentration of both the maleimide and the thiol.[1]
Table 1: Factors Influencing Maleimide-Thiol Reaction and Adduct Stability
| Parameter | Optimal Range/Condition | Rationale & Notes |
| pH | 6.5 - 7.5 | This range balances the activation of the thiol to the more nucleophilic thiolate anion with the minimization of maleimide hydrolysis and competing reactions with amines.[5][6][9] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[6][8][] |
| Temperature | 4°C to 25°C (Room Temp) | Reactions at room temperature are faster (30 min - 2 hours), while reactions at 4°C are slower (overnight) and are often used for sensitive proteins.[5][9] |
| Maleimide:Thiol Molar Ratio | 10-20 fold excess of maleimide | A molar excess of the maleimide reagent is used to drive the reaction to completion.[9][11] However, for some applications, lower ratios (e.g., 2:1 or 5:1) have been found to be optimal.[12] |
| Solvent | Aqueous buffers (PBS, HEPES, Tris) | Polar solvents facilitate the formation of the thiolate anion, which promotes the reaction.[1][8] Organic co-solvents like DMSO or DMF can be used for maleimide derivatives with poor aqueous solubility.[1][13] |
Table 2: Stability of Maleimide and Maleimide-Thiol Conjugates
| Condition | Observation | Implication |
| Maleimide Hydrolysis | The maleimide ring is susceptible to hydrolysis, especially at pH > 7.5, forming an unreactive maleamic acid.[5][8][9] | Aqueous solutions of maleimides should be prepared immediately before use.[8][14] Storage in anhydrous DMSO or DMF at -20°C is recommended.[5][14] |
| Retro-Michael Reaction | The thiosuccinimide bond can undergo a retro-Michael reaction, leading to deconjugation.[15][16] This is a significant challenge for the in vivo stability of antibody-drug conjugates (ADCs).[15][17] | This can lead to off-target toxicity and reduced efficacy as the payload can be transferred to other thiols like albumin or glutathione (B108866).[16][17] |
| Conjugate Stabilization | Post-conjugation hydrolysis of the thiosuccinimide ring (e.g., by raising the pH to 8.5-9.0) can form a stable succinamic acid thioether that is not susceptible to the reverse reaction.[5] N-aryl maleimides have been shown to form more stable conjugates than N-alkyl maleimides due to accelerated hydrolysis of the thiosuccinimide ring.[16][18] | Strategies to induce ring-opening are crucial for developing stable bioconjugates for therapeutic applications.[5][17][19] |
Visualizing Key Processes
Experimental Protocols
Protocol 1: General Procedure for Labeling a Thiol-Containing Protein
This protocol outlines a general method for labeling a protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized molecule (e.g., fluorescent dye, drug-linker)
-
Degassed, thiol-free buffer (e.g., 10-100 mM PBS, Tris, or HEPES, pH 7.0-7.5)[20]
-
Tris(2-carboxyethyl)phosphine (TCEP) (if reduction of disulfides is needed)[6][20]
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent[13]
-
Quenching reagent (e.g., cysteine or N-acetylcysteine)[11][17]
-
Purification column (e.g., size-exclusion chromatography)[21][22]
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed buffer to a concentration of 1-10 mg/mL.[6]
-
Reduction of Disulfide Bonds (if necessary): If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[11][13] TCEP is often preferred as it does not need to be removed before the conjugation step.[6][20]
-
Maleimide Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a common starting point).[11] Add the maleimide solution dropwise while gently stirring.[11]
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[11] If the maleimide reagent is light-sensitive, protect the reaction from light.
-
Quenching: Stop the reaction by adding a quenching reagent like N-acetylcysteine to a final concentration that is in 20-fold molar excess over the initial amount of the maleimide-drug linker.[17] This will cap any unreacted maleimide groups.[17]
-
Purification: Remove excess, unreacted maleimide reagent and the quenching reagent from the protein conjugate using size-exclusion chromatography or dialysis.[13][22]
Protocol 2: Assessing the Stability of a Maleimide-Thiol Conjugate (Retro-Michael Reaction)
This protocol provides a method to evaluate the stability of a maleimide conjugate in the presence of a competing thiol, such as glutathione (GSH).
Materials:
-
Purified maleimide conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Incubator at 37°C
-
HPLC-MS system for analysis
-
Quenching solution (e.g., 0.1% formic acid in acetonitrile)
Procedure:
-
Sample Preparation: Prepare a solution of the maleimide conjugate at a known concentration (e.g., 50 µM) in PBS (pH 7.4).[16]
-
Initiate Thiol Exchange: Add a stock solution of GSH to the conjugate solution to a final concentration of 5 mM (a 100-fold excess).[16]
-
Incubation: Incubate the mixture at 37°C.[16]
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.[16]
-
Quench Reaction: Immediately quench the reaction by adding an equal volume of the quenching solution to the aliquot.[16]
-
Analysis: Analyze the samples by HPLC-MS to separate and quantify the intact conjugate, the deconjugated maleimide, and any thiol exchange products.[16]
-
Data Analysis: Plot the percentage of the intact conjugate remaining over time to determine the degradation kinetics and the half-life of the conjugate under these conditions.[16]
Applications in Drug Development
The selective reactivity of maleimides has made them indispensable in the field of drug development, particularly for the creation of Antibody-Drug Conjugates (ADCs).[1][] In a typical ADC, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen.[][17] Maleimide chemistry is frequently used to attach the drug-linker to cysteine residues on the antibody.[] These cysteine residues can be the result of reducing the antibody's native interchain disulfide bonds or they can be engineered into the antibody backbone at specific sites.[17]
However, the stability of the resulting thiosuccinimide linkage is a critical concern, as premature release of the cytotoxic drug due to the retro-Michael reaction can lead to off-target toxicity and reduced therapeutic efficacy.[15][17] This has driven the development of next-generation maleimide-based linkers that are designed to be more stable in circulation.[21][23]
Conclusion
The maleimide group's electrophilicity provides a powerful and versatile tool for the site-specific modification of biomolecules. Its high reactivity and selectivity for thiols under mild conditions have cemented its role in bioconjugation, from basic research to the development of advanced therapeutics like ADCs. A thorough understanding of the Michael addition mechanism, the factors influencing reaction kinetics, and the potential for side reactions such as hydrolysis and retro-Michael exchange is essential for the successful design and implementation of robust and effective bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Maleimide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creativepegworks.com [creativepegworks.com]
- 20. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biotium.com [biotium.com]
- 23. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(2-Aminoethyl)maleimide: An In-depth Technical Guide for Bioconjugation Beginners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-(2-Aminoethyl)maleimide, a versatile heterobifunctional crosslinker, for professionals new to the field of bioconjugation. We will delve into its core properties, reaction mechanisms, and practical applications, with a focus on providing clear, actionable information.
Introduction to this compound in Bioconjugation
This compound is a valuable tool in bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule.[1] Its utility stems from its dual functionality: a maleimide (B117702) group that reacts specifically with sulfhydryl (thiol) groups, and a primary amine that can be used for subsequent conjugation reactions.[2][3] This allows for the precise, site-specific modification of proteins, peptides, and other biomolecules.[4]
The cornerstone of its application is the highly efficient and selective reaction between the maleimide group and the thiol group of cysteine residues in proteins.[4] This reaction, a Michael addition, forms a stable thioether bond under mild physiological conditions, making it ideal for working with sensitive biological molecules.[4][5]
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its effective use in bioconjugation. The following table summarizes its key characteristics.
| Property | Value | References |
| Chemical Name | 1-(2-aminoethyl)-1H-pyrrole-2,5-dione | [6] |
| Synonyms | 2-Maleimidoethylamine | [5] |
| Molecular Formula | C₆H₈N₂O₂ | [6] |
| Molecular Weight | 140.14 g/mol | [6] |
| Purity | >93.0% to >95% | [5][7] |
| Form | Solid (often as a hydrochloride or trifluoroacetate (B77799) salt for improved stability and solubility) | [3][5] |
| Storage Conditions | Store under inert gas at 2-8°C or -20°C, protected from light and moisture. | [3][8] |
| Solubility | ||
| DMF: 30 mg/mL | [5] | |
| DMSO: 30 mg/mL (up to 50 mg/mL with heating) | [5][9] | |
| Ethanol: 30 mg/mL | [5] | |
| Water/PBS (pH 7.2): 10 mg/mL | [5] | |
| Methanol: Soluble | [10] |
The Chemistry of Maleimide-Thiol Conjugation
The primary reaction utilized in bioconjugation with this compound is the Michael addition of a thiol to the electron-deficient double bond of the maleimide ring.[5] This reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[11]
Caption: Thiol-Maleimide Reaction Mechanism.
Reaction Kinetics and Conditions
The rate and efficiency of the thiol-maleimide conjugation are influenced by several factors, which are summarized in the table below. The reaction follows second-order kinetics, meaning the rate is dependent on the concentration of both the thiol and the maleimide.[12]
| Parameter | Recommended Condition | Effect on Reaction | References |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and reaction rate. Below 6.5, the rate decreases. Above 7.5, side reactions with amines increase. | [5] |
| Temperature | 4°C to Room Temperature (20-25°C) | Reaction is faster at room temperature. 4°C can be used for overnight reactions to minimize protein degradation. | [13] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the maleimide reagent is typically used to drive the reaction to completion. | [4] |
| Solvent | Aqueous buffers (PBS, HEPES, Tris) with a co-solvent (DMSO, DMF) for the maleimide. | Polar solvents facilitate the reaction. Co-solvents are often necessary due to the limited aqueous solubility of many maleimide reagents. | [4][12] |
Potential Side Reactions and Mitigation Strategies
While the thiol-maleimide reaction is generally robust, several side reactions can occur, potentially impacting the homogeneity and stability of the final conjugate.
Caption: Overview of potential side reactions.
Hydrolysis of the Maleimide Ring
The maleimide ring is susceptible to hydrolysis, which increases with pH.[6] This reaction opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.[6]
-
Mitigation: Prepare aqueous solutions of maleimide reagents immediately before use and perform conjugations within the optimal pH range of 6.5-7.5. For storage, dissolve maleimide-containing reagents in a dry, water-miscible solvent like DMSO or DMF.[6]
Retro-Michael Reaction (Thiol Exchange)
The thioether bond formed in the initial conjugation is not completely irreversible and can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in vivo.[14] This can lead to the transfer of the conjugated molecule to other thiols, a phenomenon known as "payload migration."
-
Mitigation: A common strategy to stabilize the conjugate is to induce the hydrolysis of the thiosuccinimide ring after the initial conjugation by briefly exposing the conjugate to a slightly basic pH (8.5-9.0).[15] This ring-opening results in a stable product that is not susceptible to the retro-Michael reaction.[15]
Thiazine Rearrangement
When conjugating to a peptide or protein with a cysteine at the N-terminus, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring of the conjugate.[16] This leads to a rearrangement to form a stable six-membered thiazine ring. This is more prominent at physiological or higher pH.[16]
-
Mitigation: Performing the conjugation at a more acidic pH (e.g., 6.5) can minimize this side reaction by keeping the N-terminal amine protonated and less nucleophilic.[16]
The following table provides a summary of the stability of maleimide-thiol conjugates under various conditions.
| N-Substituted Maleimide | Conjugated Thiol (pKa) | Half-life of Conversion (in the presence of glutathione) | Reference |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (6.6) | 18 hours | |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (6.6) | 3.1 hours | |
| N-aminoethyl maleimide (NAEM) | 4-mercaptophenylacetic acid (6.6) | ~12.3% conversion | |
| NEM | N-acetyl-L-cysteine (9.5) | 258 hours |
Experimental Protocols
The following are detailed protocols for the use of this compound in bioconjugation.
Protocol 1: Labeling a Protein with this compound
This protocol outlines the steps for labeling a protein containing free cysteine residues.
Materials:
-
Protein with accessible cysteine residues
-
This compound
-
Reaction Buffer: Degassed phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5
-
Anhydrous DMSO or DMF
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction
-
(Optional) Desalting column for buffer exchange/purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[12] Incubate for 20-30 minutes at room temperature.[15] TCEP does not contain a thiol group and therefore does not need to be removed before the addition of the maleimide.
-
Prepare the Maleimide Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of maleimide over the protein. Add the maleimide solution dropwise while gently stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if the conjugated molecule is light-sensitive.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) in excess.
-
Purification: Remove unreacted maleimide and other small molecules by gel filtration (desalting column) or dialysis.
Protocol 2: Secondary Conjugation to the Amine Group
After the initial thiol-maleimide reaction, the primary amine of the this compound moiety can be used for further conjugation, for example, with an N-hydroxysuccinimide (NHS) ester-functionalized molecule.
Materials:
-
Thiol-maleimide conjugated protein from Protocol 1
-
NHS-ester functionalized molecule (e.g., a fluorescent dye, biotin)
-
Conjugation Buffer: PBS or sodium borate (B1201080) buffer, pH 8.0-8.5
-
Anhydrous DMSO or DMF
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0
-
Purification supplies (desalting column or dialysis)
Procedure:
-
Buffer Exchange: Ensure the thiol-maleimide conjugated protein is in a suitable amine-free buffer at pH 8.0-8.5.
-
Prepare NHS-ester Solution: Dissolve the NHS-ester functionalized molecule in DMSO or DMF.
-
Conjugation Reaction: Add the NHS-ester solution to the conjugated protein solution. The molar ratio of NHS-ester to protein will need to be optimized but a 10-20 fold molar excess is a common starting point.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS-ester. Incubate for 30 minutes.
-
Purification: Purify the dually labeled protein using a desalting column or dialysis to remove unreacted reagents.
Characterization: Determining the Degree of Labeling (DOL)
The degree of labeling, or the average number of conjugated molecules per protein, can be determined spectrophotometrically if the conjugated molecule has a distinct absorbance spectrum.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λ_max) of the attached molecule.
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the attached molecule at 280 nm.
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × Correction Factor)
-
The correction factor is the ratio of the absorbance of the attached molecule at 280 nm to its absorbance at its λ_max.
-
-
Calculate the concentration of the attached molecule using its molar extinction coefficient at its λ_max.
-
The DOL is the molar ratio of the attached molecule to the protein.
Applications of this compound
The versatility of this compound makes it suitable for a wide range of applications in research and drug development.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, this compound can be used to link a cytotoxic drug to an antibody. The maleimide end reacts with a cysteine residue on the antibody (often after reduction of interchain disulfides), and the amine end can be used to attach the drug, often via a cleavable or non-cleavable linker.
Caption: Workflow for Antibody-Drug Conjugate (ADC) preparation.
Synthesis of PET Imaging Probes
This compound serves as a precursor in the synthesis of radiolabeled probes for Positron Emission Tomography (PET). The maleimide group allows for conjugation to thiol-containing biomolecules, such as peptides that target specific receptors in the body. The amine group can be modified with a chelator for a positron-emitting radionuclide.
Caption: Workflow for PET Probe Synthesis.
Functionalization of Polymers and Surfaces
The dual functionality of this compound is also utilized to functionalize polymers and surfaces. For instance, it can be used to introduce maleimide groups onto a polymer backbone via its amine group, which can then be used to immobilize thiol-containing biomolecules. This has applications in drug delivery, tissue engineering, and biosensors.
Conclusion
This compound is a powerful and versatile reagent for bioconjugation. Its highly selective and efficient reaction with thiols, combined with the potential for secondary modification via its primary amine, makes it an invaluable tool for researchers, scientists, and drug development professionals. A thorough understanding of its properties, reaction kinetics, and potential side reactions is essential for its successful application in creating well-defined and stable bioconjugates for a wide array of innovative applications.
References
- 1. raineslab.com [raineslab.com]
- 2. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 15. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-(2-Aminoethyl)maleimide as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
N-(2-Aminoethyl)maleimide (NAEM) is a heterobifunctional crosslinking agent widely utilized in bioconjugation, drug delivery, and materials science.[1] Its utility lies in its dual reactive groups: a maleimide (B117702) moiety that exhibits high specificity for sulfhydryl (thiol) groups, and a primary amine that can be coupled to various other functional groups, such as carboxyl groups.[2] This guide provides a comprehensive overview of NAEM, including its chemical properties, mechanism of action, experimental protocols, and applications.
Core Properties and Mechanism of Action
NAEM's functionality is centered around the selective and efficient reaction of its maleimide group with the thiol group of a cysteine residue, forming a stable thioether bond.[] This reaction, a Michael addition, is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[2][4] At a neutral pH, the reaction rate with thiols is approximately 1,000 times faster than with amines, making it a "click chemistry" type of reaction due to its high yield and reliability.[2][4]
The primary amine on the other end of the NAEM molecule provides a versatile handle for subsequent conjugation reactions. It can be readily coupled to carboxylic acids using standard carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a stable amide bond.[2][5] This dual reactivity allows for the controlled and specific linking of two different molecules.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the maleimide-thiol reaction.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₂O₂·HCl | [1] |
| Molecular Weight | 176.60 g/mol | [1] |
| Purity | >93.0% | [1] |
| Reactive Groups | Maleimide, Primary Amine (NH₂) | [1] |
| Storage Conditions | 2-8°C, under inert gas | [1] |
Table 1: Physicochemical Properties of this compound Hydrochloride.
| Parameter | Condition | Observation | Reference(s) |
| pH Dependence | |||
| pH 6.5 - 7.5 | Optimal for selective reaction with thiols. | [2][4] | |
| pH > 7.5 | Increased reactivity with primary amines and hydrolysis of the maleimide group. | [6][7] | |
| pH < 6.5 | Slower reaction rate due to less nucleophilic thiol group. | [8] | |
| Reaction Kinetics | |||
| pH 7, 10⁻³ M | Half-reaction time of ~0.7 seconds for N-ethylmaleimide with cysteine. | [9] | |
| Stability | |||
| Thioether Bond | Physiological Conditions | Generally stable. | [] |
| High pH / Aqueous | The thiosuccinimide product can be unstable and undergo a retro-Michael reaction, leading to potential payload migration. | [2][10][11] | |
| Maleimide Group | Aqueous Solution | Susceptible to hydrolysis, which increases with pH. Hydrolyzed maleimide is unreactive to thiols. | [4] |
Table 2: Reaction Kinetics and Stability of Maleimide Conjugates.
Reaction Mechanism and Experimental Workflow
The fundamental reaction of NAEM involves the nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide's carbon-carbon double bond. This forms a stable, covalent thioether linkage.
The experimental workflow for using NAEM as a crosslinker typically involves a two-step process. First, the maleimide group is reacted with a thiol-containing molecule. Then, the newly introduced primary amine is used for a second conjugation step.
References
- 1. This compound Hydrochloride Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 2. This compound|Bioconjugation Reagent [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(2-Aminoethyl)maleimide for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminoethyl)maleimide is a heterobifunctional crosslinker pivotal in the fields of bioconjugation and materials science. Its utility lies in its distinct reactive groups: a maleimide (B117702) moiety that exhibits high selectivity for sulfhydryl (thiol) groups, and a primary amine that can be coupled to carboxyl groups or other amine-reactive functionalities. This dual reactivity makes it an invaluable tool for the covalent immobilization of biomolecules, such as proteins, peptides, and oligonucleotides, onto a variety of surfaces. This guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the use of this compound for surface modification, enabling researchers to design and execute robust and efficient conjugation strategies.
The primary application of this compound revolves around the Michael addition reaction between the maleimide group and a thiol. This reaction is highly efficient and chemoselective within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines. The resulting thioether bond is stable, providing a durable linkage for a wide array of applications, including the development of antibody-drug conjugates (ADCs), functionalized nanoparticles for targeted drug delivery, and biosensors.
Core Chemistry: The Maleimide-Thiol Reaction
The cornerstone of this compound's utility is the Michael addition reaction with a thiol. This reaction involves the nucleophilic attack of a thiolate anion on one of the carbon atoms of the electron-deficient double bond within the maleimide ring, leading to the formation of a stable thiosuccinimide linkage.
Key characteristics of this reaction include:
-
High Selectivity: The reaction is highly specific for thiol groups, particularly within the optimal pH range of 6.5-7.5. At pH values below 6.5, the rate of conjugation decreases due to a lower concentration of the reactive thiolate anion. Conversely, at pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and reactivity towards primary amines increases.
-
Rapid Kinetics: The reaction is typically fast, often reaching completion within minutes to a few hours at room temperature.
-
Stability Considerations: While the formed thioether bond is generally stable, the thiosuccinimide ring can undergo a retro-Michael reaction, leading to cleavage of the conjugate. This is a critical consideration for in vivo applications where endogenous thiols like glutathione (B108866) can compete for the maleimide. Hydrolysis of the succinimide (B58015) ring to the corresponding succinamic acid can prevent this reversal and enhance long-term stability.
Quantitative Data on this compound Mediated Surface Modification
The efficiency and stability of surface modification using this compound are influenced by several factors. The following tables summarize key quantitative data from various studies.
| Parameter | Value | Conditions | Substrate/Molecule | Reference |
| Reaction pH | 6.5 - 7.5 | Optimal for thiol selectivity | General bioconjugation | |
| Reaction Time | < 2 minutes | Completion of reaction in solution | Maleimide and L-cysteine | |
| Reaction Time | 30 minutes | Plateau of conjugation efficiency | cRGDfK peptide to PLGA nanoparticles | |
| Reaction Time | 2 hours | Optimal conjugation efficiency | 11A4 nanobody to PLGA nanoparticles | |
| Reaction Time | 3 hours | Reaction completion on surface | Ferrocene-thiol to maleimide-terminated SAM |
Table 1: Reaction Conditions for Maleimide-Thiol Conjugation.
| Linkage Type | Condition | Stability/Half-life | Observation | Reference |
| Thiosuccinimide | In vivo (plasma) | Subject to retro-Michael reaction | Potential for thiol exchange with endogenous thiols like glutathione. | |
| Hydrolyzed Thiosuccinimide | In vitro | Half-lives of over two years | Ring-opening hydrolysis stabilizes the conjugate against thiol exchange. | |
| Thiazine (from N-terminal cysteine) | Physiological pH | Degrades markedly slower than thioether | Over 20 times less susceptible to glutathione adduct formation. |
Table 2: Stability of Maleimide-Thiol Linkages.
| Parameter | Value | Method | Substrate | Reference |
| Conjugation Efficiency | 84 ± 4% | HPLC | cRGDfK peptide to maleimide-functionalized PLGA nanoparticles | |
| Conjugation Efficiency | 58 ± 12% | HPLC | 11A4 nanobody to maleimide-functionalized PLGA nanoparticles | |
| Surface Density | 1.6 x 10⁻¹¹ mol/cm² | Cyclic Voltammetry | Ferrocene immobilized on a maleimide-presenting SAM |
Table 3: Quantitative Analysis of Surface Modification.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound for surface modification.
Protocol 1: General Procedure for Thiol-Maleimide Conjugation to a Protein
This protocol outlines the steps for labeling a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized molecule
-
Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5)
-
Reducing agent (e.g., TCEP, optional)
-
Quenching reagent (e.g., L-cysteine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
-
Anhydrous DMSO or DMF for dissolving water-insoluble maleimides
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for approximately 30 minutes at room temperature.
-
Maleimide Solution Preparation: Dissolve the maleimide-functionalized molecule in an appropriate solvent (DMSO or DMF for water-insoluble compounds, or the reaction buffer for water-soluble ones) to create a stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 2 hours to overnight at room temperature or 4°C. The optimal time should be determined empirically.
-
Quenching: Add a small molar excess of a quenching reagent like L-cysteine to react with any unreacted maleimide groups. Incubate for an additional 30 minutes.
-
Purification: Purify the protein conjugate to remove excess maleimide and quenching reagent using a suitable method such as size-exclusion chromatography or dialysis.
Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes a two-step process to functionalize amine-coated nanoparticles with a thiol-containing ligand using a heterobifunctional linker possessing both a maleimide and a carboxyl group (e.g., Mal-amido-PEG-acid).
Materials:
-
Amine-functionalized nanoparticles (Amine-NPs)
-
Mal-amido-PEG-acid linker
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris or glycine)
-
Thiol-containing ligand
-
Purification system (e.g., centrifugation, dialysis)
Procedure: Step 1: Attachment of the Maleimide Linker
-
Nanoparticle Preparation: Disperse the Amine-NPs in the Activation Buffer.
-
Linker Activation: In a separate tube, dissolve the Mal-amido-PEG-acid linker, EDC, and NHS in the Activation Buffer (a common molar ratio is 1:2:2 for COOH:EDC:NHS). Incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
Conjugation: Add the activated linker solution to the nanoparticle suspension. Adjust the pH to 7.4 with the Reaction Buffer. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Quenching and Purification: Quench the reaction by adding the Quenching Solution. Purify the maleimide-functionalized nanoparticles by repeated centrifugation and resuspension in the Reaction Buffer.
Step 2: Conjugation of the Thiolated Ligand
-
Ligand Preparation: Disperse the purified maleimide-functionalized nanoparticles in the Reaction Buffer.
-
Conjugation: Add the thiol-containing ligand to the nanoparticle suspension. A slight molar excess of the ligand is often used.
-
Incubation: React for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Final Purification: Purify the final ligand-conjugated nanoparticles using a suitable method to remove the unreacted ligand.
Visualization of Workflows and Mechanisms
To further elucidate the processes described, the following diagrams, generated using the DOT language, visualize the key experimental workflow and the underlying chemical reaction.
Caption: Workflow for nanoparticle surface modification.
Caption: Maleimide-thiol reaction mechanism.
Conclusion
This compound stands out as a versatile and efficient crosslinker for surface modification. Its strength lies in the highly selective and rapid reaction between its maleimide group and thiols, enabling the controlled and stable immobilization of a wide range of biomolecules. A thorough understanding of the reaction conditions, particularly pH, and potential side reactions such as hydrolysis and retro-Michael addition, is crucial for optimizing conjugation strategies and ensuring the long-term stability of the modified surface. The provided protocols and quantitative data serve as a valuable resource for researchers and drug development professionals, facilitating the successful application of this compound in the creation of advanced biomaterials and targeted therapeutics.
Methodological & Application
Application Notes and Protocols for N-(2-Aminoethyl)maleimide in Antibody-Drug Conjugate (ADC) Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. The targeted delivery is achieved by conjugating a cytotoxic drug to a monoclonal antibody (mAb) that recognizes a tumor-associated antigen. The linker connecting the antibody and the drug is a critical component influencing the ADC's stability, efficacy, and safety.[1][2][]
Maleimide-thiol chemistry is a widely employed bioconjugation strategy for ADC synthesis.[4][5] This method relies on the Michael addition reaction between a maleimide (B117702) group, typically attached to the drug-linker, and a thiol group on the antibody.[4][] The thiol groups are usually generated by the reduction of interchain disulfide bonds in the antibody's hinge region.[5][][] N-(2-Aminoethyl)maleimide-derived linkers provide a reactive maleimide moiety for this conjugation. This protocol details the synthesis of an ADC using this chemistry.
Principle of Maleimide-Thiol Conjugation
The conjugation process is a two-step procedure:
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to generate free sulfhydryl (thiol) groups. Common reducing agents include tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and dithiothreitol (B142953) (DTT).[5][]
-
Maleimide Conjugation: The maleimide-activated drug-linker is then added to the reduced antibody. The thiol groups on the antibody react with the maleimide group of the linker via a Michael addition reaction to form a stable thioether bond.[4][] This reaction is highly selective for thiols at a pH range of 6.5-7.5.[4][][]
Experimental Workflow
The overall workflow for the synthesis of an antibody-drug conjugate using this compound chemistry is depicted below.
Caption: Experimental workflow for ADC synthesis via maleimide-thiol chemistry.
Detailed Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free sulfhydryl groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reduction Buffer (e.g., Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.2)
-
Desalting column (e.g., Sephadex G-25) or centrifugal ultrafiltration device
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in the reduction buffer.
-
Reducing Agent Addition: Add the reducing agent (TCEP or DTT) to the antibody solution. The molar excess of the reducing agent will determine the number of disulfide bonds reduced. A 5-10 fold molar excess of TCEP is a common starting point for partial reduction of interchain bonds.[4]
-
Incubation: Incubate the reaction mixture at 37°C for 30-120 minutes.[4] The optimal time should be determined empirically to achieve the desired degree of reduction.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent using a pre-equilibrated desalting column or by buffer exchange with a centrifugal ultrafiltration device.[4] This step is critical as the reducing agent can react with the maleimide linker.[4]
-
(Optional but Recommended) Thiol Quantification: Determine the concentration of free thiols using Ellman's Reagent (DTNB) to confirm the extent of reduction.[4]
Protocol 2: Maleimide-Drug Conjugation
This protocol details the conjugation of the maleimide-activated drug-linker to the reduced antibody.
Materials:
-
Reduced antibody in conjugation buffer from Protocol 1
-
This compound-linker-drug conjugate (dissolved in a compatible organic solvent like DMSO or DMF)
-
Conjugation Buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.5)
-
Quenching Reagent (e.g., N-acetyl-L-cysteine)
Procedure:
-
Drug-Linker Addition: Add the maleimide-activated drug-linker solution to the reduced antibody solution. The molar ratio of the drug-linker to the antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.[4] The optimal reaction time and temperature should be determined for the specific antibody and drug-linker.
-
Quenching: Stop the reaction by adding an excess of a quenching reagent, such as N-acetyl-L-cysteine, to cap any unreacted maleimide groups.[4]
Protocol 3: Purification and Characterization of the ADC
This protocol describes the purification of the ADC and the determination of key quality attributes.
Materials:
-
Crude ADC solution from Protocol 2
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
-
Analytical instruments (e.g., UV-Vis spectrophotometer, LC-MS system)
Procedure:
-
Purification: Purify the ADC from unreacted drug-linker and other impurities using SEC or another suitable chromatography method.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): The average number of drugs conjugated to each antibody is a critical quality attribute.[9] DAR can be determined using various methods, including UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[]
-
Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using SEC.
-
In Vitro Stability: Evaluate the stability of the ADC in plasma to assess premature drug release.[11]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound conjugation protocol.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Antibody Reduction | ||
| Antibody Concentration | 5-10 mg/mL | Higher concentrations can increase aggregation. |
| Reducing Agent | TCEP or DTT | TCEP is often preferred as it is more stable and selective. |
| Molar Excess of TCEP | 5-10 fold | For partial reduction of interchain disulfides.[4] |
| Reduction Temperature | 37°C | |
| Reduction Time | 30-120 minutes | Should be optimized for the specific antibody.[4] |
| Conjugation | ||
| pH | 6.5-7.5 | Optimal for selective reaction with thiols.[4][][] |
| Molar Excess of Drug-Linker | Varies | Depends on the desired DAR and should be optimized. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize side reactions.[4] |
| Reaction Time | 1-2 hours | |
| Quenching | ||
| Molar Excess of Quenching Agent | ~20-fold over maleimide | To ensure all unreacted maleimides are capped.[4] |
Table 2: Methods for DAR Determination
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures absorbance of the antibody and the drug at different wavelengths to calculate their respective concentrations. | Simple and rapid. | Can be inaccurate if the drug's absorbance overlaps with the antibody's. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species with different numbers of conjugated drugs based on their hydrophobicity. | Provides information on the distribution of different DAR species.[] | Requires specialized columns and instrumentation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by liquid chromatography and determines their mass to identify the number of conjugated drugs. | Highly accurate and provides detailed information on DAR and drug distribution. | Requires expensive instrumentation and complex data analysis. |
Stability of Maleimide-Based ADCs
A significant consideration for maleimide-based ADCs is the potential in vivo instability of the thiosuccinimide linkage.[4] This bond can undergo a retro-Michael reaction, leading to the premature release of the drug-linker from the antibody.[11][12] This can result in off-target toxicity and reduced therapeutic efficacy.[4][12]
Caption: Instability and stabilization of maleimide-based ADCs.
Strategies to improve the stability of the maleimide linkage include:
-
Hydrolysis of the Succinimide Ring: The thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened structure that is resistant to the retro-Michael reaction.[11][13]
-
Next-Generation Maleimides: Novel maleimide derivatives, such as N-aryl maleimides and dibromomaleimides, have been developed to enhance the stability of the linkage.[11][14] These modifications can accelerate the hydrolysis of the thiosuccinimide ring or form more stable adducts.[13]
Conclusion
The this compound protocol provides a robust and widely used method for the synthesis of antibody-drug conjugates. Careful optimization of the reaction conditions and thorough characterization of the resulting ADC are crucial for developing safe and effective therapeutics. Understanding the potential instability of the maleimide linkage and employing strategies to mitigate it are key considerations in the design of next-generation ADCs.
References
- 1. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 9. hpst.cz [hpst.cz]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 14. pubs.acs.org [pubs.acs.org]
Step-by-Step Protein Labeling Using N-(2-Aminoethyl)maleimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminoethyl)maleimide is a thiol-reactive crosslinking reagent widely used for the site-specific modification of proteins and peptides.[1][2][3] This heterobifunctional molecule contains a maleimide (B117702) group that selectively reacts with sulfhydryl groups (-SH) on cysteine residues, and a primary amine group that can be used for subsequent conjugation reactions.[3] The reaction between the maleimide and a thiol proceeds via a Michael addition, forming a stable thioether bond under mild, near-neutral pH conditions.[4][5] This high selectivity for cysteine residues makes this compound an invaluable tool for a variety of applications, including the development of antibody-drug conjugates (ADCs), protein labeling with fluorescent dyes or enzymes, and surface functionalization of materials for biosensing and therapeutic applications.[4][6]
This document provides detailed protocols for protein labeling using this compound, including optimal reaction conditions, purification methods, and techniques for determining the degree of labeling.
Core Principles of Maleimide-Thiol Chemistry
The labeling of proteins with this compound is based on the highly efficient and specific reaction between the maleimide group and the thiol group of a cysteine residue.[5] This reaction is most effective within a pH range of 6.5 to 7.5.[4][7] Below pH 6.5, the reaction rate is significantly slower due to the protonation of the thiol group.[5] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines, such as the side chain of lysine, leading to reduced specificity.[5] The reaction with thiols is approximately 1,000 times faster than with amines at a neutral pH of 7.0.[5]
dot
Caption: Reaction between a protein's cysteine residue and this compound.
Quantitative Data Summary
For successful and reproducible protein labeling, it is crucial to optimize several key parameters. The following table summarizes the recommended conditions for maleimide-based protein labeling.
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5[5] | Optimal for thiol selectivity. Higher pH increases maleimide hydrolysis and reaction with amines.[5] |
| Temperature | 4°C to 25°C (Room Temperature)[5][7] | Room temperature for 1-2 hours is typical. 4°C overnight for sensitive proteins.[7] |
| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1[5][8] | A molar excess of the maleimide reagent drives the reaction to completion.[5] |
| Protein Concentration | 1 - 10 mg/mL[1] | |
| Reducing Agent (if needed) | 10-100 fold molar excess of TCEP[8] | TCEP is preferred as it does not need to be removed before adding the maleimide reagent.[9] |
| Incubation Time | 1-2 hours at Room Temperature or overnight at 4°C[7] | Should be optimized for each specific protein and label.[7] |
Experimental Protocols
Protocol 1: Preparation of Protein for Labeling
This protocol describes the essential steps to prepare a protein sample for conjugation with this compound.
-
Buffer Preparation:
-
Prepare a suitable, degassed, thiol-free buffer with a pH between 7.0 and 7.5.[7][8] Recommended buffers include PBS, HEPES, or Tris (10-100 mM).[8]
-
To degas the buffer, apply a vacuum for several minutes or bubble an inert gas like nitrogen or argon through the solution.[2] This minimizes the oxidation of free thiols.[10]
-
-
Protein Sample Preparation:
-
Dissolve the protein in the prepared degassed buffer to a final concentration of 1-10 mg/mL.[1]
-
-
(Optional) Reduction of Disulfide Bonds:
-
If the cysteine residues in the protein are involved in disulfide bonds, they must be reduced to free thiols for the maleimide reaction to occur.[1][2][8]
-
Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.[7]
-
Flush the vial with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiols and incubate for 20-30 minutes at room temperature.[7]
-
If dithiothreitol (B142953) (DTT) is used as the reducing agent, it must be removed by dialysis or a desalting column before adding the maleimide reagent, as it will compete for the reaction.[9][10]
-
dot
Caption: Workflow for preparing a protein sample for maleimide labeling.
Protocol 2: Labeling of Protein with this compound
This protocol details the conjugation reaction.
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[7]
-
Prepare a stock solution (e.g., 10 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7]
-
Use the stock solution immediately as maleimides are susceptible to hydrolysis.[7]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the prepared protein solution. A 10-20x molar excess of the maleimide reagent over the protein is a common starting point.[7]
-
Gently mix the reaction solution.
-
If using a fluorescent maleimide dye, protect the reaction from light.[7]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[7]
-
Protocol 3: Purification of the Labeled Protein
This protocol describes how to remove unreacted this compound.
-
Purification:
Protocol 4: Determination of the Degree of Labeling (DOL)
This protocol is for when a chromophore-containing maleimide is used, allowing for spectrophotometric quantification. The primary amine on this compound itself does not have a strong absorbance in the UV-Vis range for this calculation. This protocol is generally applicable for fluorescent dye maleimides.
-
Absorbance Measurement:
-
Calculate Corrected Protein Absorbance:
-
A280c = A280 - (Amax × CF)
-
Where A280c is the corrected absorbance at 280 nm, A280 is the measured absorbance at 280 nm, Amax is the absorbance at the dye's maximum wavelength, and CF is the correction factor for the dye's absorbance at 280 nm.[8]
-
-
-
Calculate Degree of Labeling:
-
DOL (F:P ratio) = (Amax × Molar extinction coefficient of protein) / (A280c × Molar extinction coefficient of dye)[8]
-
Storage of Labeled Proteins
Proper storage is essential to maintain the stability and activity of the labeled protein.[8]
-
Short-term (up to one week): Store at 2-8°C in the dark.[8]
-
Long-term (up to one year): Add 5-10 mg/mL BSA as a stabilizer and 0.01-0.03% sodium azide (B81097) to inhibit microbial growth. Alternatively, add 50% glycerol (B35011) and store at -20°C.[8][11]
Applications in Research and Drug Development
The site-specific conjugation capabilities of this compound make it a valuable tool in various fields:
-
Antibody-Drug Conjugates (ADCs): The maleimide group can be used to attach potent cytotoxic drugs to monoclonal antibodies, creating ADCs that specifically target and kill cancer cells.[4]
-
Protein Labeling: Fluorescent dyes, biotin, or enzymes can be conjugated to proteins for use in various assays, including immunoassays, fluorescence microscopy, and flow cytometry.[4]
-
Surface Functionalization: Immobilizing proteins onto surfaces for applications in biosensors, diagnostic assays, and biocompatible materials.[4]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to proteins to increase their solubility, stability, and circulation half-life.[5]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. This compound|Bioconjugation Reagent [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
Application Notes and Protocols for Peptide Modification with N-(2-Aminoethyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminoethyl)maleimide is a heterobifunctional crosslinker containing a maleimide (B117702) group and a primary amine. The maleimide moiety reacts specifically with sulfhydryl groups (–SH) on cysteine residues of peptides and proteins, forming a stable thioether bond. This reaction is highly efficient and selective within a pH range of 6.5-7.5.[1] The primary amine can be used for subsequent modifications, such as conjugation to other molecules or surfaces. This targeted modification of peptides is a cornerstone technique in drug development, diagnostics, and life sciences research, enabling the creation of antibody-drug conjugates (ADCs), radiolabeled imaging agents, and functionalized biomaterials.
The maleimide-thiol conjugation proceeds via a Michael addition reaction. At a physiological pH, the thiol group of a cysteine residue is partially deprotonated to the more nucleophilic thiolate anion, which then attacks the double bond of the maleimide ring.[1] This reaction is approximately 1,000 times faster than the reaction with amines at neutral pH, ensuring high chemoselectivity.[1]
These application notes provide detailed protocols for the modification of peptides with this compound, including reagent preparation, conjugation, purification, and characterization of the modified peptide.
Data Presentation: Quantitative Parameters for Peptide Modification
The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of the reactants, pH, temperature, and reaction time. The following table summarizes key quantitative data to guide experimental design.
| Parameter | Recommended Range/Value | Typical Conjugation Efficiency/Yield | Notes |
| pH | 6.5 - 7.5 | High | Optimal for selective reaction with thiols while minimizing hydrolysis of the maleimide group. |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | 80-96% | A molar excess of the maleimide reagent is typically used to drive the reaction to completion.[2][3] For nanoparticle conjugation, ratios of 2:1 to 5:1 have been reported with efficiencies of 58-84%.[4] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | High | Room temperature reactions are typically faster (1-2 hours), while 4°C reactions can proceed overnight.[2] |
| Reaction Time | 1 - 2 hours at Room Temperature or Overnight at 4°C | High | Reaction progress can be monitored by HPLC. |
| Peptide Concentration | 1 - 10 mg/mL | Not directly correlated with efficiency | Higher concentrations can facilitate the reaction but may also lead to aggregation. |
Experimental Protocols
Materials and Reagents
-
Peptide containing at least one cysteine residue
-
This compound hydrochloride (or other salt)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed. Other suitable buffers include Tris or HEPES at pH 7.0-7.5, ensuring they are free of thiols.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Analytical Instruments: Mass Spectrometer (MS), HPLC system
Experimental Workflow
The following diagram illustrates the general workflow for peptide modification with this compound.
Caption: Experimental workflow for peptide modification.
Detailed Methodologies
3.1. Peptide and this compound Preparation
-
Peptide Solution: Dissolve the cysteine-containing peptide in degassed reaction buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL. Degassing the buffer by bubbling with nitrogen or argon is crucial to prevent oxidation of the thiol groups.
-
Disulfide Bond Reduction (Optional): If the peptide contains disulfide bonds, they must be reduced to free thiols.
-
Add a 10-fold molar excess of TCEP to the peptide solution.
-
Incubate for 30-60 minutes at room temperature. TCEP is recommended as it does not need to be removed before the conjugation step.[5]
-
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This solution should be prepared fresh before each use.
3.2. Conjugation Reaction
-
Add the this compound stock solution to the peptide solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:peptide).
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. If the peptide or maleimide derivative is light-sensitive, protect the reaction from light.
3.3. Quenching the Reaction
-
To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is in slight excess to the initial amount of maleimide.
-
Incubate for an additional 15-30 minutes at room temperature.
3.4. Purification of the Modified Peptide
Purification is essential to remove excess this compound, quenching reagent, and any unreacted peptide.
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on size. Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The larger, modified peptide will elute first, while the smaller, unreacted components will be retained longer.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the standard method for peptide purification and can provide high-purity products.[6] A C18 column is typically used with a gradient of increasing acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid). The modified peptide will have a different retention time than the unmodified peptide. Collect fractions and analyze for the desired product.
3.5. Characterization of the Modified Peptide
Confirm the successful conjugation and purity of the modified peptide using the following techniques:
-
Mass Spectrometry (MS): This is the most definitive method to confirm the formation of the conjugate by verifying its molecular weight. The expected mass will be the mass of the peptide plus the mass of the reacted this compound.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to assess the purity of the final product. A single peak corresponding to the modified peptide should be observed.
-
Quantification of Free Thiols (Ellman's Assay): To determine the extent of conjugation, the disappearance of free thiols can be quantified using Ellman's reagent (DTNB).[7] A decrease in absorbance at 412 nm compared to the starting peptide solution indicates successful conjugation.
Application Example: Targeted Drug Delivery
Peptides modified with this compound can be further functionalized to create targeted drug delivery systems. For instance, a targeting peptide that binds to a specific cell surface receptor, such as the Epidermal Growth Factor Receptor (EGFR) which is often overexpressed in cancer cells, can be conjugated to a therapeutic agent.[8] The this compound linker provides a stable attachment point for the drug.
Signaling Pathway for Targeted Drug Delivery
The following diagram illustrates a simplified signaling pathway initiated by a peptide-drug conjugate targeting a cell surface receptor.
Caption: Targeted drug delivery signaling pathway.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Incomplete reduction of disulfide bonds- Oxidation of free thiols- Hydrolysis of maleimide group- Incorrect pH | - Ensure sufficient TCEP concentration and incubation time.- Use degassed buffers and consider performing the reaction under an inert atmosphere.- Prepare maleimide solution fresh and maintain pH between 6.5 and 7.5.- Verify the pH of the reaction buffer. |
| Multiple Products Observed | - Non-specific modification- Reaction with other nucleophilic residues (e.g., amines at high pH) | - Ensure the pH is below 7.5.- Optimize the molar ratio of maleimide to peptide. |
| Peptide Precipitation | - Low peptide solubility in the reaction buffer | - Perform the reaction at a lower peptide concentration.- Add a small amount of organic co-solvent (e.g., DMSO), ensuring it is compatible with the peptide's stability. |
By following these detailed protocols and considering the provided quantitative data, researchers can successfully modify peptides with this compound for a wide range of applications in research and drug development.
References
- 1. This compound|Bioconjugation Reagent [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. A simple and efficient maleimide-based approach for peptide extension with a cysteine-containing peptide phage library - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(2-Aminoethyl)maleimide Bioconjugation to Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and techniques for the site-specific modification of cysteine residues in proteins and peptides using N-(2-Aminoethyl)maleimide (N-AEM). This powerful bioconjugation strategy is widely employed in the development of antibody-drug conjugates (ADCs), fluorescently labeled probes, and other functionalized biomolecules for research, diagnostic, and therapeutic applications.
Introduction: The Chemistry of Maleimide-Thiol Conjugation
The conjugation of N-AEM to cysteine residues relies on the highly efficient and selective Michael addition reaction between the maleimide (B117702) group and the thiol (sulfhydryl) group of a cysteine.[1][2] This reaction proceeds readily under mild, near-physiological conditions (pH 6.5-7.5) to form a stable covalent thioether bond.[1][3] The high chemoselectivity for thiols over other nucleophilic amino acid side chains, such as the amine groups of lysines, makes it an ideal method for site-specific protein modification.[2][4] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][4] The reliability and specificity of this reaction have led to its classification as a type of "click chemistry".[3][4]
This compound is a heterobifunctional linker, featuring a thiol-reactive maleimide group and a primary amine. This dual functionality allows for the subsequent attachment of a wide range of molecules, such as drugs or imaging agents, to the primary amine via standard amide bond formation.[4]
Key Experimental Considerations
Successful and reproducible bioconjugation requires careful attention to several critical parameters:
-
pH Control: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[1][2] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and its reactivity towards primary amines increases, potentially leading to non-specific labeling.[3]
-
Reduction of Disulfide Bonds: In many proteins, cysteine residues exist as oxidized disulfide bonds, which are unreactive with maleimides.[5][6] A reduction step is therefore often necessary to generate free thiol groups. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is effective and does not contain a thiol group that could compete in the conjugation reaction.[1][5] Dithiothreitol (DTT) can also be used, but must be removed prior to the addition of the maleimide reagent.[1]
-
Molar Ratio of Reactants: To drive the reaction to completion, a molar excess of the maleimide reagent over the protein is typically used. A common starting point is a 10-20 fold molar excess of maleimide.[1]
-
Exclusion of Oxygen: Thiols are susceptible to oxidation, which can lead to the reformation of disulfide bonds.[5][6] It is therefore crucial to work with degassed buffers and to minimize the exposure of the reaction mixture to air, for instance by flushing the reaction vessel with an inert gas like nitrogen or argon.[5]
-
Solvent for Maleimide Reagent: N-AEM and other maleimide-functionalized molecules are often dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous protein solution.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data related to N-AEM bioconjugation to aid in experimental design and interpretation.
| Parameter | Value/Range | Reference |
| Reaction Conditions | ||
| Optimal pH | 6.5 - 7.5 | [2][4] |
| Recommended Molar Excess (Maleimide:Protein) | 10:1 - 20:1 | |
| Recommended Protein Concentration | 1 - 10 mg/mL | [5][6] |
| Reaction Time | 1-2 hours at room temperature or overnight at 4°C | [1] |
| Reactivity | ||
| Thiol vs. Amine Reactivity at pH 7.0 | ~1,000 times faster with thiols | [2][4] |
| Stability | ||
| Thioether Bond Stability | Generally stable, but can undergo retro-Michael reaction | [4] |
Experimental Protocols
The following are generalized protocols for the labeling of proteins with this compound. Optimization may be required for specific proteins and labels.
Protocol 1: Reduction of Disulfide Bonds and Protein Preparation
This step is necessary if the target cysteine residues are involved in disulfide bonds.
-
Prepare Protein Solution: Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[3][5][6]
-
Add Reducing Agent: Add a 10-100 fold molar excess of TCEP to the protein solution.[5]
-
Incubate: Flush the vial with an inert gas (nitrogen or argon), cap it tightly, and incubate for 20-60 minutes at room temperature.[5][7]
Protocol 2: Maleimide Conjugation Reaction
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the N-AEM or other maleimide-functionalized reagent in an anhydrous solvent such as DMSO or DMF to a concentration of 1-10 mg in 100 µL.[5][6]
-
Add Maleimide to Protein: Add the maleimide stock solution to the reduced protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a common starting point).[1][7] Add the maleimide solution dropwise while gently stirring.
-
Reaction Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.[1] If the label is light-sensitive, protect the reaction from light.
Protocol 3: Purification of the Labeled Protein
Purification is essential to remove unreacted maleimide and reducing agents.
-
Select Purification Method: Choose a suitable purification method based on the properties of the protein and the label. Common methods include:
-
Gel Filtration Chromatography (Desalting): Effective for removing small molecules from larger proteins.[1]
-
Dialysis: Suitable for removing small molecules, but can be time-consuming and may lead to re-oxidation of thiols if not performed in a degassed buffer.[1]
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation.[1]
-
Protocol 4: Characterization of the Conjugate
-
Determine Degree of Labeling (DOL): The DOL, or the average number of labels per protein, can be determined using methods such as UV-Vis spectroscopy (if the label has a distinct absorbance) or mass spectrometry.[8]
-
Assess Purity and Aggregation: Techniques like SDS-PAGE and size-exclusion chromatography (SEC) can be used to assess the purity of the conjugate and to detect any aggregation.[9][10]
-
Confirm Functionality: The biological activity of the conjugated protein should be assessed to ensure that the modification has not compromised its function.
Visualizations
Reaction Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound|Bioconjugation Reagent [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. biotium.com [biotium.com]
- 8. Intact quantitation of cysteine-conjugated antibody-drug conjugates using native mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterizing the Surface Coverage of Protein-Gold Nanoparticle Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Site-Specific Protein Modification with N-(2-Aminoethyl)maleimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the site-specific modification of proteins using N-(2-Aminoethyl)maleimide (AEM). It includes detailed application notes, experimental protocols, and quantitative data to facilitate the successful implementation of this versatile bioconjugation technique.
Introduction to this compound (AEM) Chemistry
This compound is a heterobifunctional crosslinker containing a maleimide (B117702) group and a primary amine. The maleimide moiety reacts specifically with sulfhydryl (thiol) groups of cysteine residues via a Michael addition reaction, forming a stable thioether bond. This reaction is highly selective for thiols within a pH range of 6.5-7.5.[1][2] The primary amine of AEM can then be used for subsequent conjugation reactions, such as with N-hydroxysuccinimide (NHS) esters, allowing for a two-step labeling strategy.[3][4]
The specificity of the maleimide-thiol reaction allows for the site-specific modification of proteins, which is crucial for preserving protein function and creating homogeneous bioconjugates. This technique is widely used in various applications, including the development of antibody-drug conjugates (ADCs), the preparation of fluorescently labeled proteins for imaging and flow cytometry, and the study of protein-protein interactions.[5][6]
Data Presentation: Quantitative Parameters for AEM Conjugation
The efficiency and stability of AEM conjugation are influenced by several factors. The following tables summarize key quantitative data to guide the optimization of your experiments.
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability. At pH > 7.5, maleimide hydrolysis and reaction with amines increase.[1][7] |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins.[1] |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A 10:1 to 20:1 ratio is a good starting point for optimization.[1][2] |
| Protein Concentration | 1-10 mg/mL | A common concentration range for efficient conjugation.[1] |
| Buffer | PBS, HEPES, Tris (Thiol-free) | Avoid buffers containing competing nucleophiles like thiols or primary amines (if targeting NHS ester reaction in a second step).[1] |
Table 2: Stability of Thiosuccinimide Linkage in Maleimide Conjugates
| Maleimide Type | Condition | Incubation Time | % Intact Conjugate Remaining | Reference |
| Conventional (N-Alkyl) | Mouse Serum | 200 hours | ~30-40% | [8] |
| N-Aryl (N-Phenyl) | Mouse Serum | 200 hours | ~90-100% | [8] |
| N-Aryl (N-Fluorophenyl) | Mouse Serum | 200 hours | ~90-100% | [8] |
| Maleimide-based (Thioether) | Human Plasma | 7 days | ~50% | [8] |
Table 3: Influence of pH on Thiazine (B8601807) Rearrangement of N-terminal Cysteine-Maleimide Adducts
| pH | Time | % Thiazine Isomer | Notes |
| 5.0 | 24 hours | 0.1% | Thiazine formation is suppressed at acidic pH. |
| 7.3 | 24 hours | 70% | Significant thiazine formation at neutral pH. |
| 8.4 | 24 hours | ~90% | Rapid and extensive thiazine formation at basic pH. |
| (Data adapted from a study on N-terminal cysteine peptides conjugated with 3-maleimidopropionic acid)[9] |
Experimental Protocols
This section provides detailed step-by-step protocols for protein modification with AEM.
Protocol 1: General Procedure for Labeling a Protein with a Maleimide Compound
This protocol describes the fundamental steps for conjugating a maleimide-containing molecule to a protein with available cysteine residues.
Materials:
-
Protein of interest
-
Maleimide-functionalized reagent (e.g., AEM, maleimide-PEG-NHS ester)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.[1]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.[1]
-
If the protein's cysteine residues are involved in disulfide bonds, a reduction step is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.[1][2]
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[1]
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the reduced protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a common starting point).[2]
-
Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect from light if the maleimide reagent is light-sensitive.[1]
-
-
Quenching the Reaction:
-
To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent (e.g., L-cysteine) in a 2-5 fold molar excess relative to the maleimide reagent.[1] Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess maleimide reagent, quenching reagent, and byproducts by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.[1]
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy if the label is chromophoric.
-
Confirm conjugation and assess purity using SDS-PAGE and mass spectrometry.[2]
-
Protocol 2: Two-Step Labeling of a Protein using AEM and an NHS-Ester Dye
This protocol details the process of first introducing a primary amine onto a protein using AEM, followed by labeling with an amine-reactive fluorescent dye.
Materials:
-
Protein of interest with accessible cysteine(s)
-
This compound (AEM)
-
Amine-reactive fluorescent dye (NHS ester)
-
Conjugation Buffer (Maleimide reaction): PBS or HEPES, pH 7.0-7.5, degassed.[1]
-
Labeling Buffer (NHS ester reaction): 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[10]
-
Purification columns (e.g., size-exclusion chromatography)
-
Anhydrous DMSO or DMF
Procedure:
Step 1: AEM Conjugation
-
Follow steps 1-3 of Protocol 1 using AEM as the maleimide reagent.
-
After the incubation period, purify the AEM-modified protein from excess AEM using a desalting column equilibrated with the Labeling Buffer (pH 8.3-8.5). This buffer exchange is crucial for the subsequent NHS ester reaction.
Step 2: NHS-Ester Dye Labeling
-
Prepare Dye Solution: Dissolve the NHS-ester fluorescent dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[10]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved fluorescent dye to the purified AEM-modified protein solution from Step 1.[11]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[11]
-
Purification: Purify the fluorescently labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column.
Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC) using an AEM-based Linker
This protocol provides a general workflow for the synthesis of an ADC by conjugating a drug-linker construct to an antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Maleimide-functionalized drug-linker construct (e.g., Maleimide-Val-Ala-Payload)
-
Reduction Buffer: PBS with 1 mM EDTA, pH 7.2
-
Conjugation Buffer: PBS, pH 7.4
-
Reducing Agent: DTT or TCEP
-
Quenching Reagent: N-acetylcysteine
-
Purification system (e.g., size-exclusion chromatography, hydrophobic interaction chromatography)
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in Reduction Buffer to a concentration of ~10 mg/mL.
-
Add a calculated amount of reducing agent (e.g., DTT) to achieve the desired level of disulfide bond reduction and incubate at 37°C for 1-2 hours.[12]
-
Remove the excess reducing agent using a desalting column equilibrated with Conjugation Buffer.[12]
-
-
Drug-Linker Conjugation:
-
Dissolve the maleimide-functionalized drug-linker in DMSO to prepare a stock solution (e.g., 10 mM).[12]
-
Add the drug-linker solution to the reduced antibody solution. A molar excess of 1.5 to 2.0 equivalents of the drug-linker per free thiol is recommended.[6]
-
Incubate the reaction at room temperature for 1 hour with gentle mixing.[6]
-
-
Quenching:
-
Quench the reaction by adding an excess of N-acetylcysteine. Incubate for 20 minutes.[6]
-
-
Purification:
-
Characterization:
-
Determine the average DAR and purity of the ADC by HIC-HPLC and/or mass spectrometry.[14]
-
Mandatory Visualizations
Diagram 1: General Workflow for Protein Modification with AEM
Caption: A flowchart illustrating the general steps involved in modifying a protein with this compound.
Diagram 2: Two-Step Protein Labeling using AEM and NHS-Ester Dye
Caption: A diagram showing the sequential reactions for labeling a protein first with AEM and then with an NHS-ester dye.
Diagram 3: Synthesis of an Antibody-Drug Conjugate (ADC) using an AEM-based Linker
Caption: A flowchart outlining the key stages in the synthesis and purification of an antibody-drug conjugate.
Diagram 4: Representative Use of a Modified Protein in Studying a Signaling Pathway
Caption: A conceptual diagram showing how a protein modified with a detectable label can be used to study a signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. biotium.com [biotium.com]
- 7. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for N-(2-Aminoethyl)maleimide Functionalization of Nanoparticles for Biosensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with specific moieties is a cornerstone of modern biosensor development. This document provides detailed application notes and protocols for the use of N-(2-Aminoethyl)maleimide (NAEM) in the surface modification of various nanoparticles for biosensing applications. NAEM serves as a versatile heterobifunctional linker, enabling the covalent attachment of thiol-containing biomolecules, such as antibodies, peptides, and nucleic acids, to the nanoparticle surface. This targeted functionalization is critical for the creation of highly specific and sensitive biosensors for a wide range of analytes.
The maleimide (B117702) group of NAEM reacts specifically with sulfhydryl (thiol) groups found in cysteine residues of proteins or in thiol-modified oligonucleotides, forming a stable thioether bond. This highly efficient and specific conjugation chemistry allows for controlled orientation and attachment of biorecognition elements to the nanoparticle surface, which is crucial for their function in biosensing platforms.
This document will cover the functionalization of three major classes of nanoparticles: gold nanoparticles (AuNPs), magnetic nanoparticles (MNPs), and quantum dots (QDs), and will provide detailed experimental protocols, data presentation in tabular format, and visualizations of the workflows and signaling pathways involved.
Data Presentation
Table 1: Characterization of NAEM-Functionalized Gold Nanoparticles (AuNPs)
| Parameter | Citrate-Stabilized AuNPs | NAEM-Functionalized AuNPs | Antibody-Conjugated AuNPs |
| Hydrodynamic Diameter (nm) | 22 | 31.3 ± 1.0 | 45-55 |
| Zeta Potential (mV) | -37 | -21 | -15 to -25 |
| Surface Plasmon Resonance (λmax, nm) | 522 | 526 | 528-535 |
| Antibody Conjugation Efficiency (%) | N/A | N/A | > 80% |
Note: The data presented are representative values and may vary depending on the specific nanoparticle size, concentration, and the biomolecule being conjugated.
Table 2: Performance Characteristics of Biosensors Utilizing NAEM-Functionalized Nanoparticles
| Biosensor Type | Nanoparticle | Analyte | Limit of Detection (LOD) | Reference |
| Colorimetric | Gold Nanoparticles (AuNPs) | Oral Bacteria | 10^2 CFU/mL | [1] |
| Electrochemical | Magnetic Nanoparticles (MNPs) | E. coli | 10 CFU/mL | |
| Fluorescence (FRET) | Quantum Dots (QDs) | Caspase-3 | Picomolar range | [2] |
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with NAEM
This protocol describes the surface modification of citrate-stabilized AuNPs with NAEM to introduce maleimide functional groups.
Materials:
-
Citrate-stabilized gold nanoparticles (20 nm)
-
This compound hydrochloride (NAEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 6.0
-
Centrifuge
Procedure:
-
Activation of AuNPs: To 1 mL of citrate-stabilized AuNPs (1 nM), add 100 µL of 0.1 M MES buffer (pH 6.0).
-
Add 10 µL of 10 mg/mL EDC and 10 µL of 10 mg/mL NHS in MES buffer.
-
Incubate for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups on the citrate-capped AuNPs.
-
NAEM Conjugation: Dissolve NAEM hydrochloride in MES buffer to a final concentration of 1 mg/mL.
-
Add 50 µL of the NAEM solution to the activated AuNPs.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
Purification: Centrifuge the solution at 12,000 x g for 30 minutes to pellet the functionalized AuNPs.
-
Carefully remove the supernatant and resuspend the pellet in 1 mL of PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps twice to remove unreacted reagents.
-
Resuspend the final pellet of NAEM-functionalized AuNPs in the desired volume of PBS for storage at 4°C.
Protocol 2: Conjugation of Thiolated Antibodies to NAEM-Functionalized Magnetic Nanoparticles (MNPs)
This protocol details the covalent attachment of a thiol-containing antibody to NAEM-functionalized MNPs.
Materials:
-
Amine-functionalized magnetic nanoparticles (e.g., iron oxide)
-
This compound hydrochloride (NAEM)
-
EDC and NHS
-
MES buffer (0.1 M, pH 6.0)
-
Thiolated antibody (containing a free sulfhydryl group)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Magnetic separator
-
Bovine Serum Albumin (BSA) solution (1% in PBS)
Procedure:
-
NAEM Functionalization of MNPs:
-
Disperse 1 mg of amine-functionalized MNPs in 1 mL of MES buffer.
-
Add 2 mg of EDC and 1 mg of NHS to activate the carboxyl groups on any surface ligands or the nanoparticle itself if applicable. Incubate for 15 minutes.
-
Add 1 mg of NAEM and react for 2 hours at room temperature.
-
Wash the MNPs three times with MES buffer using a magnetic separator.
-
-
Antibody Conjugation:
-
Resuspend the NAEM-functionalized MNPs in 1 mL of PBS (pH 7.2).
-
Add the thiolated antibody to the MNP suspension at a 10-fold molar excess relative to the estimated number of maleimide groups.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Blocking and Washing:
-
Add 100 µL of 1% BSA solution to block any unreacted maleimide groups and non-specific binding sites. Incubate for 30 minutes.
-
Wash the antibody-conjugated MNPs three times with PBS containing 0.05% Tween-20 using a magnetic separator.
-
-
Storage: Resuspend the final MNP-antibody conjugates in a suitable storage buffer (e.g., PBS with 0.1% BSA) and store at 4°C.
Protocol 3: Functionalization of Quantum Dots (QDs) with NAEM and Conjugation to a Cysteine-Containing Peptide
This protocol describes the functionalization of carboxyl-terminated QDs with NAEM and subsequent conjugation to a peptide for FRET-based biosensing.[3]
Materials:
-
Carboxyl-functionalized Quantum Dots (e.g., CdSe/ZnS)
-
This compound hydrochloride (NAEM)
-
EDC and NHS
-
MES buffer (0.1 M, pH 6.0)
-
Cysteine-containing peptide
-
HEPES buffer (10 mM, pH 7.0)
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
NAEM Functionalization of QDs:
-
Activate 1 nmol of carboxyl-QDs in 500 µL of MES buffer by adding 10 µL of 10 mg/mL EDC and 10 µL of 10 mg/mL NHS. Incubate for 20 minutes.
-
Add 50 µL of 1 mg/mL NAEM solution and react for 2 hours at room temperature.
-
Purify the NAEM-functionalized QDs using a gel filtration column equilibrated with HEPES buffer.
-
-
Peptide Conjugation:
-
Dissolve the cysteine-containing peptide in degassed HEPES buffer to a concentration of 1 mg/mL.
-
Add the peptide solution to the purified NAEM-QDs at a 20-fold molar excess.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Purification and Storage:
-
Purify the QD-peptide conjugates using a gel filtration column to remove excess peptide.
-
Store the final conjugate at 4°C in the dark.
-
Mandatory Visualizations
Caption: General experimental workflow for nanoparticle functionalization and biosensing.
Caption: Signaling pathway for a colorimetric biosensor using gold nanoparticles.
Caption: Signaling pathway for a FRET-based biosensor using quantum dots.
Caption: Signaling pathway for an electrochemical biosensor.
References
- 1. Colorimetric detection of oral bacteria using functionalized gold nanoparticles as a plasmonic biosensor array - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantum dots and fluorescent protein FRET-based biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for Conjugating Antibodies with Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(2-Aminoethyl)maleimide Functionalized Polymer Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to creating and characterizing hydrogels using N-(2-Aminoethyl)maleimide (AEM) functionalized polymers. This methodology leverages the highly efficient and specific Michael-type addition reaction between maleimide (B117702) and thiol groups, which occurs readily under physiological conditions without the need for catalysts. This makes it an ideal strategy for bioconjugation and the development of advanced drug delivery systems and tissue engineering scaffolds.[1]
Overview and Applications
Maleimide-functionalized polymers offer a versatile platform for hydrogel fabrication due to their ability to react with thiol-containing molecules, such as peptides, proteins, and crosslinkers.[1][2] This "click chemistry" approach allows for rapid and controllable gelation, making it suitable for encapsulating sensitive biological materials like cells.[3][4]
Key Applications:
-
Tissue Engineering: Creating scaffolds that mimic the extracellular matrix (ECM) to support cell growth, adhesion, and differentiation.[5][6][7][8] The incorporation of cell adhesion ligands, like RGD peptides, can enhance cellular interactions.[5][7]
-
Drug Delivery: Developing systems for the controlled and sustained release of therapeutics.[9][10] The hydrogel matrix can protect drugs from degradation and release them in a controlled manner.[10]
-
3D Cell Culture: Providing a three-dimensional environment for studying cellular behavior in a more physiologically relevant context compared to traditional 2D culture.[5][11]
Experimental Protocols
Synthesis of Maleimide-Functionalized Hyaluronic Acid (HA-Mal)
This protocol describes the functionalization of hyaluronic acid (HA) with maleimide groups using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.[5][12]
Materials:
-
Hyaluronic acid (HA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
This compound hydrochloride
-
MES buffer (0.1 M, pH 4.5)
-
Dialysis tubing (10 kDa MWCO)
-
Deionized water
Procedure:
-
Dissolve HA in nanopure water to a concentration of 1% w/v.[5]
-
Sequentially add NHS (1.2 eq) and EDC (1.2 eq) to the HA solution and allow the reaction to proceed for 1 hour.[5]
-
Add this compound hydrochloride (1.2 eq) to the reaction mixture and stir for approximately 18 hours at room temperature.[5]
-
Transfer the solution to a dialysis bag (10 kDa MWCO) and dialyze against deionized water for 72 hours, changing the water every 4-6 hours.[5]
-
Freeze the dialyzed solution at -20°C overnight and then lyophilize for 72 hours to obtain the final HA-Mal product.[5]
Characterization:
-
¹H NMR Spectroscopy: Confirm the successful functionalization by identifying the characteristic peaks of the maleimide protons at approximately 6.8-6.9 ppm.[5][13]
-
Maleimide Quantification: Determine the degree of maleimide substitution.[5]
Hydrogel Formation via Michael-Type Addition
This protocol outlines the formation of a hydrogel by crosslinking the maleimide-functionalized polymer with a dithiol-containing molecule (e.g., dithiothreitol (B142953) (DTT) or PEG-dithiol).[4]
Materials:
-
Maleimide-functionalized polymer (e.g., HA-Mal)
-
Dithiol crosslinker (e.g., PEG-dithiol)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Dissolve the maleimide-functionalized polymer and the dithiol crosslinker in PBS at the desired concentrations.
-
To initiate gelation, mix the two solutions. The maleimide groups will react with the thiol groups, forming a crosslinked hydrogel network.[9]
-
Gelation time can be controlled by adjusting the polymer and crosslinker concentrations.[9][14]
Data Presentation
Table 1: Physicochemical Properties of Maleimide-Functionalized Hydrogels
| Hydrogel Composition | Polymer Concentration (% w/v) | Degree of Maleimide Substitution (%) | Storage Modulus (G') | Swelling Ratio (Qm) | Gelation Time |
| HA-Mal | 2.5 | 8 | Varies with crosslinker | Varies with crosslinker | ~10 seconds |
| DexTA–Mal | 2.5 - 10 | Not specified | Increases with concentration | Decreases with concentration | Varies with HRP concentration |
| PEG-4MAL | 3.0 - 10.0 | Not specified | Varies with concentration | Decreases with concentration | Not specified |
Data compiled from multiple sources.[5][6][15] Specific values are dependent on the specific crosslinker and experimental conditions used.
Visualizations
Experimental Workflow for Hydrogel Synthesis and Application
Caption: General workflow for creating and utilizing this compound functionalized polymer hydrogels.
Logical Relationship in Thiol-Maleimide "Click Chemistry"
Caption: The "click chemistry" reaction between a maleimide and a thiol group forms a stable thioether bond.
References
- 1. benchchem.com [benchchem.com]
- 2. Maleimide (MAL) Archives - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 3. PEG-Maleimide Hydrogels for Protein and Cell Delivery in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Exploiting maleimide-functionalized hyaluronan hydrogels to test cellular responses to physical and biochemical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bioactive Hydrogels Based on Tyramine and Maleimide Functionalized Dextran for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functionalized polymers for tissue engineering and regenerative medicines | Semantic Scholar [semanticscholar.org]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A Rapid Crosslinkable Maleimide-Modified Hyaluronic Acid and Gelatin Hydrogel Delivery System for Regenerative Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Reducing Disulfide Bonds with TCEP Prior to Maleimide Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction Maleimide-based bioconjugation is a cornerstone technique for covalently linking molecules such as fluorescent dyes, drugs, or polymers to proteins, peptides, and other biomolecules.[1] This chemistry relies on the highly specific reaction between a maleimide (B117702) group and the sulfhydryl (thiol) group of a cysteine residue, forming a stable thioether bond.[2] However, in many proteins, particularly antibodies and extracellular proteins, cysteine residues exist as oxidized disulfide bonds (-S-S-), which are unreactive towards maleimides.[3] Therefore, a critical prerequisite for successful and efficient maleimide conjugation is the reduction of these disulfide bonds to generate free, reactive thiols (-SH).[1]
Tris(2-carboxyethyl)phosphine (TCEP) is a highly effective and widely used reducing agent for this purpose. This document provides a comprehensive protocol for the TCEP-mediated reduction of protein disulfide bonds and the subsequent maleimide conjugation, including key reaction parameters, detailed experimental procedures, and troubleshooting guidelines.
Advantages of TCEP as a Reducing Agent TCEP is often preferred over thiol-based reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) for several reasons:
-
Thiol-Free: TCEP does not contain a sulfhydryl group, meaning it does not compete with the target molecule for reaction with the maleimide reagent.[1]
-
Stability: It is significantly more stable in solution and resistant to air oxidation compared to DTT.[4]
-
Wide pH Range: TCEP is effective over a broad pH range (1.5-8.5).[5][6]
-
Odorless: Unlike DTT and BME, TCEP is odorless, improving lab safety and convenience.[7]
-
Selectivity: It selectively reduces disulfide bonds without affecting other functional groups commonly found in proteins.[8]
Experimental Protocols & Key Parameters
Successful conjugation depends on the careful optimization of both the reduction and labeling steps. The following sections and tables outline the critical parameters and provide detailed protocols.
Key Parameters for TCEP Disulfide Reduction
The efficiency of disulfide bond reduction is influenced by several factors that can be optimized to achieve the desired outcome, whether it's complete reduction of all disulfide bonds or partial reduction (e.g., for interchain disulfides in antibodies).
| Parameter | Recommended Range | Notes | Citations |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. Ensure protein remains soluble. | [1][9][10] |
| Reaction Buffer | PBS, HEPES, Tris | Use degassed, thiol-free buffers. TCEP is less stable in phosphate (B84403) buffers at neutral pH, so prepare solutions fresh. | [3][8][10] |
| TCEP Molar Excess | 10 - 100x | A sufficient molar excess over the protein drives the reduction to completion. For partial antibody reduction, lower excesses (e.g., 2.75-4.0 mM TCEP for 10 mg/mL IgG) may be used. | [1][8][10][11] |
| Incubation Time | 20 - 60 minutes | Most reductions are complete within this timeframe at room temperature. | [1][12] |
| Temperature | Room Temperature (20-25°C) or 37°C | Higher temperatures can increase the reduction rate but may also risk protein denaturation or side reactions with prolonged incubation. | [1][13][14] |
| pH | 4.6 - 8.5 | TCEP is effective across a wide pH range. The buffer pH should be chosen to maintain protein stability and prepare for the subsequent maleimide reaction. | [5][8] |
Key Parameters for Thiol-Maleimide Conjugation
The reaction between the generated free thiol and the maleimide is highly pH-dependent.
| Parameter | Recommended Range | Notes | Citations |
| Optimal pH | 6.5 - 7.5 | This range is a critical balance. Below pH 6.5, the reaction is slow. Above pH 7.5, maleimide hydrolysis increases, and reactivity towards primary amines (e.g., lysine) becomes significant. | [12][15] |
| Maleimide Molar Excess | 10 - 20x | A molar excess of the maleimide reagent over the protein is typically used to ensure efficient labeling. This should be optimized for each specific protein. | [1][12] |
| Incubation Time | 2 hours at RT or Overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins or to ensure complete reaction. | [1][12] |
| Solvent for Maleimide | Anhydrous DMSO or DMF | Maleimide reagents are often hydrophobic and susceptible to hydrolysis. Dissolve them in an anhydrous organic solvent immediately before adding to the aqueous reaction buffer. | [12][15] |
Workflow and Reaction Mechanism
The overall process involves a sequential, multi-step workflow. It is critical to remove excess TCEP before adding the maleimide reagent, as recent studies have confirmed that TCEP can react directly with the maleimide, reducing conjugation yield.[16][17]
Caption: General workflow for TCEP reduction and subsequent maleimide conjugation.
Caption: Chemical reactions for disulfide reduction by TCEP and thiol-maleimide conjugation.
Caption: Logic diagram illustrating the importance of removing TCEP before maleimide addition.
Protocol 1: General TCEP Reduction and Maleimide Labeling
This protocol provides a general framework. Optimal conditions, particularly molar ratios, should be determined empirically for each specific protein and label.
Materials:
-
Protein of interest (1-10 mg/mL)
-
Degassed, thiol-free reaction buffer (e.g., 100 mM phosphate, 150 mM NaCl, pH 7.2-7.4)[15]
-
TCEP Hydrochloride (e.g., 0.5 M stock solution in water, neutralized to pH 7.0)[1]
-
Maleimide-functionalized molecule (dissolved in anhydrous DMSO or DMF immediately before use)[12]
-
Desalting column (e.g., G-25) or centrifugal spin filter for TCEP removal.[12][17]
-
Quenching solution (e.g., 1 M L-cysteine or 2-mercaptoethanol)[12]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the degassed reaction buffer at a concentration of 1-10 mg/mL.[10]
-
-
Disulfide Reduction:
-
Prepare a fresh stock solution of TCEP (e.g., 0.5 M, neutralized to pH 7.0).[1]
-
Add a 10-100 fold molar excess of TCEP to the protein solution.[1][10]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols, seal the vial, and incubate for 20-60 minutes at room temperature.[1][3][12]
-
-
Removal of Excess TCEP (Critical Step):
-
Promptly remove the excess TCEP from the reduced protein solution.
-
Method A: Desalting Column: Equilibrate a G-25 desalting column with the degassed reaction buffer. Apply the reaction mixture to the column and collect the protein-containing fractions, which will elute in the void volume.[17]
-
Method B: Spin Filtration: Add the reaction mixture to a centrifugal filter unit with an appropriate molecular weight cutoff (MWCO). Wash the protein by repeatedly adding degassed buffer and centrifuging according to the manufacturer's instructions.[11]
-
-
Maleimide Conjugation:
-
Immediately after TCEP removal, add the freshly prepared maleimide reagent solution to the reduced protein. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[1][12]
-
Flush the vial with inert gas, seal, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.[1][12]
-
-
Quenching and Purification:
-
(Optional) To stop the reaction, add a small molecule thiol like L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of ~10 mM to consume any unreacted maleimide.[12]
-
Purify the final protein conjugate from excess maleimide reagent and reaction byproducts using size-exclusion chromatography, dialysis, or spin filtration.[3][12]
-
Protocol 2: Quantification and Troubleshooting
Determination of Degree of Labeling (DOL)
The DOL, or the average number of labels per protein, can be determined spectrophotometrically.[18]
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the label (Aₘₐₓ).[10]
-
Calculate the concentration of the protein using the Beer-Lambert law, correcting the A₂₈₀ for the label's absorbance at that wavelength.
-
Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF), where CF is the correction factor for the label (A₂₈₀ / Aₘₐₓ of the free label).[10]
-
Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)
-
-
Calculate the concentration of the label:
-
Label Concentration (M) = Aₘₐₓ / (ε_label × path length)
-
-
Calculate the DOL:
-
DOL = Label Concentration / Protein Concentration
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution | Citations |
| Low or No Conjugation | Inefficient Disulfide Reduction | Increase TCEP concentration or incubation time. Confirm TCEP stock is active. | [19] |
| Re-oxidation of Thiols | Use degassed buffers. Flush reaction vials with inert gas (N₂ or Ar). Add 1-5 mM EDTA to chelate metal ions. | [12] | |
| TCEP Interference | Ensure complete removal of TCEP before adding the maleimide reagent. | [16][17] | |
| Suboptimal pH for Conjugation | Verify the reaction buffer pH is within the optimal range of 6.5-7.5. | [12][15] | |
| Hydrolyzed Maleimide Reagent | Prepare maleimide stock solutions fresh in anhydrous DMSO or DMF. Avoid storing in aqueous solutions. | [12][15] | |
| Protein Precipitation | Denaturation | High concentrations of TCEP or elevated temperatures can sometimes affect protein stability. Perform reduction at a lower temperature (e.g., 4°C) or for a shorter time. | [19] |
| Solvent Incompatibility | When adding the maleimide stock, ensure the final concentration of organic solvent (DMSO/DMF) is low enough to not cause protein precipitation. | [17] | |
| Non-specific Labeling | Reaction with Amines | The reaction pH is too high. Ensure the pH is maintained at or below 7.5 to maximize selectivity for thiols. | [12][20] |
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. The Effect of Reducing Agent TCEP on Translational Diffusion and Supramolecular Assembly in Aqueous Solutions of α-Casein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. goldbio.com [goldbio.com]
- 7. TCEP - Wikipedia [en.wikipedia.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. dynamic-biosensors.com [dynamic-biosensors.com]
- 14. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. biotium.com [biotium.com]
- 19. support.nanotempertech.com [support.nanotempertech.com]
- 20. nrc-publications.canada.ca [nrc-publications.canada.ca]
Application Notes and Protocols for Creating Fluorescent Protein Probes Using N-(2-Aminoethyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins with fluorescent probes is an indispensable tool in modern biological research and drug development. It enables the visualization and quantification of protein localization, interaction, and function within complex biological systems. N-(2-Aminoethyl)maleimide serves as a versatile heterobifunctional linker, allowing for the conjugation of amine-reactive fluorescent dyes to cysteine residues on a target protein. The maleimide (B117702) group exhibits high selectivity for the sulfhydryl (thiol) group of cysteine residues under physiological pH conditions, forming a stable thioether bond.[1][2] This targeted approach minimizes non-specific labeling and preserves the native function of the protein.
These application notes provide detailed protocols for the synthesis of fluorescent probes using this compound, the subsequent labeling of target proteins, and the characterization and application of the resulting fluorescent protein probes.
Principle of the Reaction
The creation of a fluorescent protein probe using this compound involves a two-step process. First, an amine-reactive fluorescent dye (e.g., a succinimidyl ester or isothiocyanate derivative) is reacted with the primary amine of this compound to form a stable maleimide-activated fluorescent dye. In the second step, this fluorescent maleimide derivative is reacted with the target protein. The electrophilic maleimide group specifically targets the nucleophilic sulfhydryl group of cysteine residues within the protein, forming a stable thioether linkage.
For proteins containing disulfide bonds, a reduction step is necessary to liberate free sulfhydryl groups for labeling. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is stable, odorless, and does not interfere with the maleimide-thiol reaction.[3][4][5][6]
Data Presentation
Table 1: Recommended Reaction Conditions for Protein Labeling with Maleimide-Activated Dyes
| Parameter | Recommended Range | Optimal Condition | Reference |
| pH | 6.5 - 7.5 | 7.0 - 7.2 | [2][3][7] |
| Temperature | 4°C - Room Temperature (~25°C) | Room Temperature | [4][7] |
| Reaction Time | 2 hours - Overnight | 2 hours at Room Temperature or Overnight at 4°C | [4][6][7] |
| Molar Excess of Dye:Protein | 10:1 to 20:1 | 10:1 to 20:1 | [3][4] |
| Protein Concentration | 1 - 10 mg/mL | 2 - 10 mg/mL | [4][5][8] |
| TCEP (Reducing Agent) Molar Excess | 10:1 to 100:1 (over protein) | ~10-fold molar excess | [3][4][6] |
Table 2: Spectroscopic Properties of a Representative Fluorescein-Labeled Protein Probe*
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~498 nm | [8] |
| Emission Maximum (λem) | ~518 nm | [8] |
| Molar Extinction Coefficient (ε) at λex | ~80,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.9 | |
| *Data is for a typical fluorescein (B123965) conjugate and may vary slightly depending on the protein and labeling efficiency. |
Experimental Protocols
Protocol 1: Preparation of a Maleimide-Activated Fluorescent Dye
This protocol describes the synthesis of a maleimide-activated fluorescent dye by reacting an amine-reactive dye with this compound.
Materials:
-
Amine-reactive fluorescent dye (e.g., Fluorescein succinimidyl ester)
-
This compound hydrochloride
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
Procedure:
-
Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Dissolve this compound hydrochloride in the reaction buffer to a final concentration of 20 mg/mL.
-
Add a 1.2-fold molar excess of the this compound solution to the fluorescent dye solution.
-
Add TEA or DIEA to the reaction mixture to neutralize the hydrochloride and raise the pH to ~8.3.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
The resulting maleimide-activated fluorescent dye solution can be used directly for protein labeling or purified by HPLC if required. For immediate use, it is often not necessary to purify the product.
Protocol 2: Labeling of a Target Protein with a Maleimide-Activated Dye
This protocol details the labeling of a cysteine-containing protein with a pre-synthesized or commercially available maleimide-activated fluorescent dye.
Materials:
-
Target protein with at least one free cysteine residue
-
Maleimide-activated fluorescent dye (from Protocol 1 or commercial source)
-
Labeling Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2[9]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 2-Mercaptoethanol (B42355) or Dithiothreitol (DTT)
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the target protein in the labeling buffer to a concentration of 1-10 mg/mL.[4][5] If the protein solution contains any thiol-containing additives, they must be removed by dialysis or buffer exchange.
-
(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP to the protein solution.[6] Incubate for 30 minutes at room temperature.[6]
-
Dye Preparation: Dissolve the maleimide-activated fluorescent dye in anhydrous DMSO or DMF to a concentration of 10 mM.[3]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution.[3][4] Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[4][7]
-
Quenching the Reaction: To stop the labeling reaction, add a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration of ~10 mM to react with any excess maleimide dye. Incubate for 30 minutes at room temperature.
-
Purification of the Labeled Protein: Separate the fluorescently labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).[4][5] Collect the protein-containing fractions, which can be identified by their color and by monitoring the absorbance at 280 nm.
Protocol 3: Characterization of the Fluorescent Protein Probe
This protocol describes how to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.
Materials:
-
Purified fluorescent protein probe from Protocol 2
-
Spectrophotometer
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorption wavelength of the fluorophore (Aₘₐₓ).
-
Calculate the concentration of the protein using the following formula: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Where CF is the correction factor for the fluorophore's absorbance at 280 nm (provided by the dye manufacturer) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye using the Beer-Lambert law: Dye Concentration (M) = Aₘₐₓ / ε_dye
-
Where ε_dye is the molar extinction coefficient of the fluorescent dye at its Aₘₐₓ.
-
-
Calculate the Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M) An optimal DOL is typically between 2 and 7 for antibodies, but this can vary depending on the protein and application.[6]
Application: Monitoring Kinase Activity Using a Fluorescent Peptide Probe
Fluorescently labeled peptides can be used as substrates for protein kinases to monitor their enzymatic activity. The phosphorylation of the peptide can lead to a change in the fluorescence properties of the probe, allowing for a continuous, real-time assay.[10]
Protocol 4: Kinase Activity Assay
Materials:
-
Fluorescently labeled peptide substrate (synthesized using a cysteine-containing peptide and a maleimide-activated dye as per Protocol 2)
-
Protein Kinase of interest
-
Kinase Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
ATP solution
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer and the protein kinase at the desired concentration.
-
Add the fluorescently labeled peptide substrate to the reaction mixture.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Monitor the change in fluorescence intensity or fluorescence polarization/anisotropy over time using a fluorometer.[10][11] The rate of change in the fluorescence signal is proportional to the kinase activity.
Visualizations
Caption: Experimental workflow for creating and using fluorescent protein probes.
Caption: Monitoring a kinase cascade using a fluorescent peptide substrate.
References
- 1. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 2. broadpharm.com [broadpharm.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. biotium.com [biotium.com]
- 7. licorbio.com [licorbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: N-(2-Aminoethyl)maleimide for Linking Molecules to Thiol-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of molecules to oligonucleotides is a cornerstone of modern biotechnology and drug development, enabling the creation of sophisticated tools for diagnostics, therapeutics, and fundamental research. Thiol-modified oligonucleotides offer a versatile platform for such conjugations due to the highly specific reactivity of the thiol group. N-(2-Aminoethyl)maleimide serves as a key heterobifunctional crosslinker in this context. The maleimide (B117702) group reacts specifically with the thiol group on the oligonucleotide via a Michael addition reaction, forming a stable thioether bond.[1][2][3][4][] The free amine group on the other end of the this compound linker can then be used for subsequent conjugation to a molecule of interest using amine-reactive chemistry, or the molecule of interest can be pre-functionalized with a maleimide group for direct reaction with the thiolated oligonucleotide. This document provides detailed application notes and protocols for the use of maleimide chemistry in linking molecules to thiol-modified oligonucleotides.
Principle of the Reaction
The conjugation chemistry is based on the Michael addition of a sulfhydryl group (-SH) from a thiol-modified oligonucleotide to the carbon-carbon double bond of a maleimide ring.[2][3] This reaction is highly efficient and selective for thiols within a pH range of 6.5-7.5, which minimizes non-specific reactions with other nucleophilic groups present on the oligonucleotide.[2] The resulting thioether linkage is a stable covalent bond.[4][]
Experimental Workflow
The general workflow for conjugating a molecule to a thiol-modified oligonucleotide using a maleimide linker involves several key steps: preparation of the oligonucleotide, activation of the molecule to be conjugated (if necessary), the conjugation reaction itself, and finally, purification of the conjugate.
Signaling Pathway of Thiol-Maleimide Conjugation
The chemical reaction proceeds via a nucleophilic attack of the thiolate anion on one of the vinyl carbons of the maleimide ring. This forms a stable thioether bond.
Quantitative Data Summary
The efficiency of the conjugation reaction can be influenced by several factors, including the concentration of reactants, pH, temperature, and reaction time. The following table summarizes representative quantitative data from various studies.
| Molecule Conjugated | Oligonucleotide Modification | Molar Ratio (Maleimide:Thiol) | Reaction Time | Conjugation Efficiency | Reference |
| Cyclic Peptide (cRGDfK) | Thiol-modified | 2:1 | 30 min | 84 ± 4% | [4] |
| 11A4 Nanobody | Thiol-modified | 5:1 | 2 hours | 58 ± 12% | [4] |
| Calf Intestine Alkaline Phosphatase | 5'-Thiolated | Not specified | Not specified | 80-85% | [6] |
| Horseradish Peroxidase | 5'-Thiolated | Not specified | Not specified | 58% | [6] |
| Beta-Galactosidase | 5'-Thiolated | Not specified | Not specified | 65% | [6] |
Experimental Protocols
Protocol 1: Reduction of Thiol-Modified Oligonucleotides
Thiol-modified oligonucleotides are often shipped in their oxidized disulfide form to prevent degradation. Therefore, a reduction step is necessary to generate the free thiol group required for conjugation.
Materials:
-
Thiol-modified oligonucleotide
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 0.5 M)
-
Degassed reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0-7.5)
Procedure:
-
Dissolve the thiol-modified oligonucleotide in the degassed reaction buffer to a final concentration of 100-250 µM.
-
Add TCEP solution to the oligonucleotide solution to a final concentration of 50 mM.[7]
-
Mix by pipetting and incubate at room temperature for 30 minutes to 1 hour.[7]
-
The reduced oligonucleotide is now ready for conjugation. It is recommended to proceed to the conjugation step immediately.
Protocol 2: Conjugation of a Maleimide-Functionalized Molecule to a Reduced Thiol-Modified Oligonucleotide
This protocol describes the direct conjugation of a molecule that has been pre-functionalized with a maleimide group.
Materials:
-
Reduced thiol-modified oligonucleotide solution (from Protocol 1)
-
Maleimide-functionalized molecule of interest
-
Solvent for the maleimide-functionalized molecule (e.g., DMSO or DMF)
-
Degassed conjugation buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5)
-
Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)
Procedure:
-
Dissolve the maleimide-functionalized molecule in a minimal amount of an appropriate organic solvent (e.g., DMSO or DMF) before diluting it in the conjugation buffer.
-
Add the maleimide-functionalized molecule solution to the reduced thiol-modified oligonucleotide solution. A molar excess of the maleimide compound (typically 10-20 fold) is recommended to drive the reaction to completion.[8]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[8]
-
(Optional) Quench the reaction by adding a quenching reagent to react with any unreacted maleimide groups.
-
Proceed to the purification of the oligonucleotide conjugate.
Protocol 3: Purification of the Oligonucleotide Conjugate
Purification is crucial to remove unreacted starting materials and byproducts. The choice of purification method depends on the properties of the conjugate.
Methods:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase or ion-exchange HPLC can be used to separate the conjugate from the unconjugated oligonucleotide and the free molecule.
-
Gel Filtration Chromatography: This method separates molecules based on size and is effective for removing smaller molecules like unconjugated dyes or peptides from the larger oligonucleotide conjugate.
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can be used to purify the conjugate and assess the purity of the final product.
Applications
The ability to link molecules to oligonucleotides using this compound has a wide range of applications in research and drug development:
-
Labeling with Reporter Molecules: Fluorescent dyes and quenchers can be attached for use in applications such as real-time PCR, fluorescence in situ hybridization (FISH), and microarrays.[9]
-
Immobilization on Surfaces: Oligonucleotides can be attached to solid supports like gold nanoparticles or microarrays for the development of biosensors and diagnostic assays.[9][]
-
Attachment of Peptides and Proteins: Conjugation of peptides or proteins can enhance the cellular uptake of therapeutic oligonucleotides or be used to create novel detection reagents.[1][11]
-
Development of Antibody-Drug Conjugates (ADCs): While typically referring to antibodies conjugated to small molecule drugs, the same principle can be applied to oligonucleotide-based therapeutics.
-
Creation of Probes for Molecular Imaging: Chelating agents can be conjugated to oligonucleotides for radiolabeling and subsequent use in PET or SPECT imaging.[2]
Conclusion
The use of this compound and other maleimide-containing crosslinkers provides a robust and efficient method for the site-specific conjugation of a wide variety of molecules to thiol-modified oligonucleotides. The high selectivity of the maleimide-thiol reaction, coupled with the stability of the resulting thioether bond, makes this a preferred method for creating well-defined oligonucleotide conjugates for a multitude of applications in research, diagnostics, and therapeutics. Careful optimization of reaction conditions and purification methods is essential for obtaining high-quality conjugates.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploiting Protected Maleimides to Modify Oligonucleotides, Peptides and Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. Use of maleimide-thiol coupling chemistry for efficient syntheses of oligonucleotide-enzyme conjugate hybridization probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oligonucleotide-polymer conjugation for imaging mass cytometry [protocols.io]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. genelink.com [genelink.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes: N-(2-Aminoethyl)maleimide in Targeted Drug Delivery Systems
1. Introduction
N-(2-Aminoethyl)maleimide (NAEM) is a heterobifunctional crosslinker that plays a pivotal role in the development of targeted drug delivery systems, particularly in the field of Antibody-Drug Conjugates (ADCs).[1] Its structure features two key reactive groups: a maleimide (B117702) group and a primary amine, connected by a short ethyl spacer.[1][2]
-
Maleimide Group: This group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides.[2] The reaction, a Michael addition, proceeds efficiently under mild physiological conditions (pH 6.5-7.5) to form a stable covalent thioether bond. At neutral pH, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[2]
-
Primary Amine Group: This nucleophilic group provides a versatile handle for conjugation. It can be coupled to various molecules, including cytotoxic drugs, imaging agents, or polymers, that contain an electrophilic group, most commonly an activated carboxylic acid (e.g., an NHS ester).[1]
This dual functionality allows NAEM to act as a bridge, covalently linking a targeting moiety (like an antibody) to a therapeutic payload, a cornerstone strategy in modern targeted therapy.[]
2. Principle of Application in Antibody-Drug Conjugates (ADCs)
The primary application of NAEM in targeted drug delivery is in the synthesis of ADCs. The general strategy involves a two-stage process:
-
Payload Attachment: A cytotoxic drug, often modified to possess a carboxylic acid group, is chemically activated and then reacted with the primary amine of NAEM. This creates a drug-linker construct with a reactive maleimide group poised for the next stage.
-
Antibody Conjugation: The targeting antibody, typically an IgG isotype, has its interchain disulfide bonds partially reduced to expose free cysteine thiol groups.[] The maleimide-activated drug-linker is then added, and the maleimide groups specifically react with these newly formed thiols, covalently attaching the drug to the antibody.[5]
This method allows for a degree of control over the placement and number of drug molecules attached to the antibody, a critical parameter known as the Drug-to-Antibody Ratio (DAR).
3. Key Challenge: Linker Stability
While maleimide-thiol chemistry is efficient, the resulting thiosuccinimide linkage can be unstable in vivo.[5] The primary mechanism of instability is a retro-Michael reaction, which is essentially a reversal of the initial conjugation.[6][7] This reaction can be facilitated by endogenous thiols, such as glutathione (B108866) (abundant in the tumor microenvironment) and albumin in the bloodstream, leading to premature release of the cytotoxic payload.[6][8] This unintended release can reduce therapeutic efficacy at the target site and cause off-target toxicity, narrowing the therapeutic window of the ADC.[5][9]
4. Strategies for Enhancing Linker Stability
To address the issue of linker instability, several advanced strategies have been developed:
-
Succinimide Ring Hydrolysis: The thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative.[7] This ring-opened form is resistant to the retro-Michael reaction, effectively "locking" the payload onto the antibody.[7][9] Placing a basic amino group adjacent to the maleimide can promote this stabilizing hydrolysis.[10]
-
Next-Generation Maleimides (NGMs): The stability of the conjugate can be significantly influenced by the substituent on the maleimide nitrogen. N-aryl maleimides, for instance, have been shown to form more stable conjugates than the traditional N-alkyl maleimides.[11] These advanced linkers often exhibit accelerated hydrolysis of the thiosuccinimide ring, leading to a more stable final product.[11]
Quantitative Data Summary
The stability of the maleimide-thiol linkage is a critical quality attribute for any drug conjugate intended for in vivo use. The following tables summarize comparative stability data and typical reaction parameters.
Table 1: Comparative In Vivo Stability of Maleimide-Based Linkers
| Linker Type | Condition | Time | Conjugate Stability (% Remaining) | Notes |
| Traditional N-Alkyl Maleimide | Human Plasma | 7 days | ~50% | Significant deconjugation observed due to retro-Michael reaction.[6] |
| Traditional N-Alkyl Maleimide | Thiol Buffer / Serum (37°C) | 7 days | 33-65% | Demonstrates susceptibility to thiol exchange.[11] |
| Self-Stabilizing Maleimide (DPR-based) | Plasma | 7 days | >95% | Rapid hydrolysis of the thiosuccinimide ring prevents payload loss.[6] |
| N-Aryl Maleimide | Thiol Buffer / Serum (37°C) | 7 days | >80% | N-aryl substitution accelerates stabilizing hydrolysis, significantly reducing deconjugation.[11] |
Table 2: Typical Parameters for Maleimide-Thiol Conjugation
| Parameter | Typical Value / Condition | Purpose / Rationale |
| Reaction pH | 6.5 - 7.5 | Optimal for selective and rapid reaction of maleimide with thiols while minimizing reaction with amines.[][13] |
| Reducing Agent | TCEP (tris(2-carboxyethyl)phosphine) | Used to reduce antibody disulfide bonds. Preferred over DTT as it does not need to be removed prior to conjugation.[14] |
| Molar Ratio (Linker:Antibody) | 5:1 to 20:1 | An excess of the maleimide-linker is used to drive the reaction to completion. The ratio is optimized to achieve the desired DAR.[14] |
| Reaction Time | 1 - 4 hours (or overnight at 4°C) | Sufficient time for the conjugation reaction to proceed. Can be monitored by chromatography.[14] |
| Reaction Buffer | Phosphate Buffered Saline (PBS), HEPES | Must be free of extraneous thiol-containing compounds. Buffers should be degassed to prevent re-oxidation of thiols.[14][15] |
| Purification Method | Size Exclusion Chromatography (SEC), Dialysis | To remove excess, unreacted drug-linker molecules and other reagents.[16] |
| Achievable DAR | 2 - 8 | The average number of drugs per antibody. A DAR of ~4 is often targeted for ADCs made via interchain cysteine conjugation. |
Visualized Workflows and Mechanisms
The following diagrams illustrate the logical structure, experimental process, and mechanism of action for drug delivery systems synthesized using NAEM.
Caption: Logical structure of an Antibody-Drug Conjugate using an NAEM linker.
Caption: Experimental workflow for ADC synthesis via NAEM-based conjugation.
Caption: General mechanism of action for a targeted Antibody-Drug Conjugate.
Experimental Protocols
The following protocols provide a generalized methodology for synthesizing an ADC using NAEM to link a drug containing a carboxylic acid to a monoclonal antibody. Note: These are model protocols and must be optimized for specific antibodies, drugs, and linker systems.
Protocol 1: Activation of Carboxyl-Containing Drug and Conjugation to NAEM
This protocol describes the formation of a maleimide-activated drug-linker.
Materials:
-
Drug with a carboxylic acid (Drug-COOH)
-
This compound (NAEM)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide, DMF)
-
Reaction vessel, magnetic stirrer, nitrogen or argon gas supply
Procedure:
-
Dissolution: Dissolve Drug-COOH (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF under an inert atmosphere (nitrogen or argon).
-
Activation: Add EDC (1.5 equivalents) to the solution. Stir at room temperature for 1-2 hours to form the NHS ester of the drug. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting material.
-
NAEM Addition: In a separate vessel, dissolve NAEM (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Conjugation: Add the NAEM solution dropwise to the activated Drug-NHS ester solution. Let the reaction proceed at room temperature for 4-12 hours (or overnight).
-
Purification: The resulting Drug-NAEM conjugate can be purified from excess reagents using reverse-phase HPLC. Lyophilize the collected fractions to obtain the purified product.
-
Characterization: Confirm the identity and purity of the Drug-NAEM construct using LC-MS and NMR.
Protocol 2: Antibody Reduction and Conjugation with Drug-NAEM
This protocol details the conjugation of the maleimide-activated drug to the antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Purified Drug-NAEM from Protocol 1
-
TCEP hydrochloride
-
Conjugation Buffer: Degassed PBS containing 1 mM EDTA, pH 7.2-7.5.[5]
-
Quenching Reagent: N-acetylcysteine solution (100-fold molar excess over Drug-NAEM)
-
Purification equipment (e.g., SEC column)
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in the Conjugation Buffer.[14]
-
Reduction: Add a 10-50 fold molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the desired number of free thiols (typically aiming for a DAR of 4). Incubate at 37°C for 1-2 hours.[14]
-
Drug-Linker Preparation: Dissolve the purified Drug-NAEM in a biocompatible solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).[14]
-
Conjugation: Add the Drug-NAEM stock solution to the reduced antibody solution. A typical molar ratio of Drug-NAEM to antibody is between 5:1 and 10:1. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[14]
-
Quenching: Add an excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
Purification: Purify the ADC from unreacted drug-linker and quenching agent. This is typically achieved using a desalting column (for small scale) or a preparative Size Exclusion Chromatography (SEC) column equilibrated with a suitable formulation buffer (e.g., PBS or histidine buffer).[16]
-
Characterization & Storage:
-
Measure the protein concentration (e.g., by A280 nm).
-
Determine the average DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or reverse-phase LC-MS after deglycosylation and/or reduction.[17]
-
Analyze the ADC for purity and aggregation using SEC.
-
Store the final ADC solution at 2-8°C or as determined by stability studies.
-
References
- 1. This compound Hydrochloride Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 2. This compound|Bioconjugation Reagent [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 14. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
How to prevent hydrolysis of N-(2-Aminoethyl)maleimide at high pH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of N-(2-Aminoethyl)maleimide, particularly at high pH, during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation and why is it critical?
The optimal pH range for the reaction between a maleimide (B117702) and a thiol group is between 6.5 and 7.5.[1][2][3][4] This range represents a crucial balance:
-
Thiol Reactivity: Within this window, a sufficient portion of the thiol groups (typically on cysteine residues) are deprotonated to the more reactive thiolate anion form, enabling an efficient conjugation reaction.[3]
-
Maleimide Stability: Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, a reaction where the ring opens to form an unreactive maleamic acid, thus preventing conjugation.[1][2][3][4]
-
Selectivity: At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., from lysine (B10760008) residues), ensuring high selectivity.[1][3][4] As the pH rises above 7.5, the reactivity with amines increases, leading to non-specific conjugation.[1][5]
Q2: What are the consequences of performing the conjugation at a pH higher than 7.5?
Using a buffer with a pH above 7.5 can lead to several undesirable outcomes:
-
Increased Maleimide Hydrolysis: The primary issue is the rapid hydrolysis of the maleimide ring, which inactivates the reagent and significantly reduces conjugation efficiency.[1][2][3][4]
-
Decreased Selectivity: The reaction with primary amines, such as the side chain of lysine residues, becomes more competitive at alkaline pH, resulting in a loss of selectivity for thiols and the formation of heterogeneous products.[3]
-
Thiazine (B8601807) Rearrangement: For peptides or proteins with an N-terminal cysteine, a higher pH can promote an intramolecular rearrangement of the initial conjugate to form a stable six-membered thiazine ring, which can complicate analysis.[3][6]
Q3: How can I prevent the hydrolysis of this compound before conjugation?
The stability of the maleimide reagent is paramount for successful conjugation. To prevent premature hydrolysis:
-
Storage: Store this compound as a dry powder or in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at -20°C or -80°C.[2]
-
Solution Preparation: Always prepare aqueous solutions of the maleimide reagent immediately before starting the conjugation reaction.[2][4] Avoid long-term storage of maleimides in aqueous buffers.[2][4]
Q4: My conjugate is unstable over time. What could be the cause and how can I fix it?
The instability of a maleimide-thiol conjugate is often due to a "retro-Michael reaction," where the thioether bond is reversible, especially in the presence of other thiols.[1] To address this:
-
Post-Conjugation Hydrolysis: After the initial conjugation and purification, you can intentionally hydrolyze the thiosuccinimide ring to form a more stable, ring-opened succinamic acid thioether. This is achieved by incubating the purified conjugate at a slightly alkaline pH (e.g., pH 8.0-9.0) for a controlled period (e.g., 2-4 hours).[2][4] This ring-opened product is resistant to the retro-Michael reaction.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Incorrect Buffer pH: The pH is outside the optimal 6.5-7.5 range. | Verify the pH of your reaction buffer and adjust it to within the 6.5-7.5 range.[1][3] |
| Hydrolyzed Maleimide Reagent: The maleimide group was inactivated due to exposure to an aqueous environment, especially at neutral to high pH. | Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before use.[2][3][4] | |
| Thiol Oxidation: Thiol groups on the protein or peptide have oxidized to form disulfide bonds, which are unreactive with maleimides. | Ensure your buffers are degassed. Consider adding a chelating agent like EDTA to your buffer. If disulfide bonds need to be reduced, use a reducing agent like TCEP and ensure its removal before adding the maleimide reagent.[3] | |
| Presence of Unexpected Byproducts | Reaction with Primary Amines: The reaction pH is too high (> 7.5), leading to conjugation at lysine residues. | Lower the reaction pH to the optimal range of 6.5-7.5 to ensure selectivity for thiols.[1][3] |
| Thiazine Rearrangement (with N-terminal Cysteine): The initial conjugate has rearranged to form a thiazine ring. | If possible, perform the conjugation at a more acidic pH (around 6.5) to minimize this side reaction.[3] | |
| Conjugate is Unstable | Retro-Michael Reaction (Thiol Exchange): The thioether bond is reverting, and the maleimide may be reacting with other thiols. | After conjugation and purification, perform a controlled hydrolysis of the thiosuccinimide ring by incubating the conjugate at a slightly basic pH (e.g., 8.5-9.0) to form a stable, ring-opened product.[2] |
Data Presentation
Table 1: Half-life of Unconjugated Maleimide Derivatives
| Maleimide Derivative | pH | Temperature (°C) | Half-life |
| N-phenyl maleimide | 7.4 | 22 | ~55 minutes[7] |
| N-(p-fluorophenyl) maleimide | 7.4 | 22 | ~28 minutes[7] |
| Maleimide on Nanoparticles | 7.0 | 4 | 32 days |
| Maleimide on Nanoparticles | 7.0 | 20 | 11 days |
| 8armPEG10k-maleimide | 5.5 | 20 & 37 | Very slow hydrolysis[8] |
| 8armPEG10k-maleimide | 7.4 | 20 | Slower hydrolysis[8] |
| 8armPEG10k-maleimide | 7.4 | 37 | ~5 times faster hydrolysis than at 20°C[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a concentrated stock solution (e.g., 10-20 mM) by dissolving the powder in anhydrous DMSO or DMF.[2]
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: General Maleimide-Thiol Conjugation
Materials:
-
Thiol-containing molecule (protein, peptide, etc.)
-
This compound stock solution (from Protocol 1)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer, pH 6.5-7.5, degassed.[3]
-
(Optional) TCEP for disulfide bond reduction.
-
(Optional) EDTA.
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol).
-
Purification system (e.g., size-exclusion chromatography column).
Procedure:
-
Prepare the Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the degassed reaction buffer. If necessary, reduce any disulfide bonds using TCEP and subsequently remove the TCEP using a desalting column.
-
Initiate Conjugation: Add the freshly prepared this compound stock solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[4]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4] Protect the reaction from light if using a fluorescent maleimide.[4]
-
Quench the Reaction: Add a quenching reagent (e.g., L-cysteine) to react with any excess maleimide.
-
Purification: Purify the conjugate using a suitable method such as size-exclusion chromatography to remove excess reagents and byproducts.
Visualizations
Caption: Hydrolysis of this compound at high pH.
Caption: Recommended workflow for maleimide-thiol conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Maleimide to Protein Molar Ratio for Efficient Conjugation
Welcome to the technical support center for maleimide-thiol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the molar ratio of maleimide (B117702) reagents to proteins for efficient and successful conjugation. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presented in an accessible format to assist in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the optimal maleimide to protein molar ratio to start with?
A1: A general recommendation is to start with a 10 to 20-fold molar excess of the maleimide reagent to the protein.[1][2] However, the optimal ratio is highly dependent on the specific protein and maleimide reagent used. For some biomolecules, much lower ratios may be optimal. For instance, a 2:1 molar ratio was found to be optimal for conjugating a cyclic peptide, while a 5:1 ratio was optimal for a nanobody.[3][4] It is advisable to perform small-scale trial conjugations with a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1) to determine the ideal conditions for your specific system.[3]
Q2: How should I prepare my protein for conjugation?
A2: Your protein should be dissolved in a degassed, thiol-free buffer, such as PBS or HEPES, at a pH between 7.0 and 7.5.[1][5] The typical protein concentration is between 1-10 mg/mL.[1][5] If your protein contains disulfide bonds, which are unreactive with maleimides, they must be reduced to free thiols using a reducing agent like TCEP prior to conjugation.[5]
Q3: What is the best reducing agent for disulfide bonds before maleimide conjugation?
A3: Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent because it does not contain a thiol group and therefore does not need to be removed before adding the maleimide reagent.[6] A 50 to 100-fold molar excess of TCEP is commonly used.[3] Dithiothreitol (DTT) is also effective but must be completely removed before conjugation, as its thiol groups will compete with the protein's thiols for reaction with the maleimide.[6]
Q4: How can I determine if my maleimide conjugation was successful?
A4: The success of a maleimide conjugation can be verified using several methods. High-Performance Liquid Chromatography (HPLC) is a powerful technique to separate the conjugated protein from unreacted starting materials and can be used to quantify the conjugation efficiency.[7] Mass spectrometry can confirm the mass of the final conjugate, thereby indicating the number of attached molecules. For fluorescently labeled proteins, UV-Vis spectrophotometry can be used to determine the Degree of Labeling (DOL) by measuring the absorbance of the protein and the dye.[2][7]
Troubleshooting Guide
This section addresses specific issues that may arise during the maleimide to protein conjugation process, offering potential causes and solutions.
Issue 1: Low or No Conjugation Efficiency
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Maleimide Hydrolysis | The maleimide group is susceptible to hydrolysis, especially at a pH above 7.5, which renders it inactive.[1][3] Always prepare fresh maleimide stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[1][8] Avoid storing maleimide reagents in aqueous solutions.[8] |
| Oxidized Thiols | Cysteine residues on the protein may have formed disulfide bonds (-S-S-), which are unreactive with maleimides.[1] It is essential to reduce disulfide bonds to free thiols (-SH) before conjugation using a suitable reducing agent like TCEP.[3] |
| Insufficient Reduction of Disulfide Bonds | If disulfide bond reduction is incomplete, fewer thiol groups will be available for conjugation. Use a suitable reducing agent like TCEP at a 50-100 fold molar excess and incubate for 30-60 minutes at room temperature.[3] |
| Re-oxidation of Free Thiols | Free thiols can re-oxidize back to disulfide bonds, particularly in the presence of oxygen.[5] Use degassed buffers for all steps of the process to minimize oxygen exposure.[5] |
| Suboptimal Molar Ratio | The molar ratio of maleimide to protein may be too low. Increase the molar excess of the maleimide reagent. Perform a series of trial conjugations with incrementally higher ratios (e.g., 5:1, 10:1, 20:1, 40:1).[3] |
| Interfering Buffer Components | Buffers containing primary or secondary amines (e.g., Tris) can react with maleimides at pH > 7.5.[3][9] Thiol-containing substances (e.g., DTT, beta-mercaptoethanol) will compete with the protein for reaction with the maleimide.[3] Use non-amine, thiol-free buffers such as PBS or HEPES.[3] |
Issue 2: Protein Aggregation or Precipitation
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| High Protein Concentration | High concentrations of protein can increase the likelihood of aggregation.[1] Consider reducing the protein concentration. A common range is 1-10 mg/mL.[1] |
| Solvent Mismatch | The organic solvent (e.g., DMSO) used to dissolve the maleimide reagent can cause protein precipitation if added too quickly.[1] Add the maleimide stock solution dropwise to the protein solution while gently stirring to avoid localized high concentrations of the organic solvent.[1] |
| Suboptimal Buffer Conditions | Incorrect pH or ionic strength can affect protein stability.[1] Ensure the buffer pH is within the optimal range for your specific protein's stability, which for maleimide conjugation is typically 6.5-7.5.[1][10] |
| Non-specific Cross-linking | At pH values above 7.5, maleimides can react with amines, potentially leading to cross-linking and aggregation.[1][9] Maintain the reaction pH within the recommended 6.5-7.5 range.[10] |
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for Maleimide Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 7.5 | This pH range favors the reaction with thiols over primary amines.[6] Above pH 7.5, reactivity with amines increases, and the rate of maleimide hydrolysis also increases.[9] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (e.g., 2 hours).[6] For more sensitive proteins, an overnight incubation at 4°C may be preferable. |
| Reaction Time | 2 hours to overnight | The optimal time can vary. Monitor the reaction progress if possible.[11] |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 (starting point) | This should be optimized for each specific protein and maleimide reagent.[2] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can sometimes lead to aggregation.[5] |
Table 2: Influence of pH on Maleimide Hydrolysis
The stability of the maleimide group is highly dependent on pH. Hydrolysis of the maleimide ring renders it unreactive towards thiols.
| pH | Relative Stability | Comments |
| < 6.5 | High | The rate of the thiol-maleimide reaction is slower.[10] |
| 6.5 - 7.5 | Moderate | Optimal range for selective thiol conjugation with minimal hydrolysis.[9][10] |
| > 7.5 | Low | The rate of hydrolysis significantly increases, and reaction with amines becomes more prominent.[9][10] |
| > 8.5 | Very Low | Rapid hydrolysis of the maleimide group is observed.[12] |
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
This protocol outlines a general method for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
Materials:
-
Protein containing free thiol groups
-
Maleimide-functionalized reagent
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Degassed, amine-free buffer (e.g., PBS, HEPES), pH 7.0-7.5
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching Reagent (optional): Cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Maleimide Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.
-
Vortex briefly to ensure the dye is fully dissolved.
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (e.g., 10-20 fold).[2]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing can be applied.
-
-
Quenching (Optional):
-
To stop the reaction, add a small molecule thiol like cysteine or β-mercaptoethanol to react with any excess maleimide.[13]
-
-
Purification:
Protocol 2: Determination of Degree of Labeling (DOL)
This protocol is for determining the ratio of a fluorescent dye to a protein after conjugation.
Procedure:
-
Dilute the purified protein-dye conjugate to approximately 0.1 mg/mL.
-
Measure the absorbance at 280 nm (A280 for protein) and at the maximum absorbance wavelength for the fluorescent dye (Amax).
-
Calculate the corrected A280 (A280c) using the following equation: A280c = A280 - (Amax x CF) (Where CF is the correction factor for the fluorescent dye at 280 nm).
-
Calculate the molar concentration of the protein: Protein Concentration (M) = A280c / (εprotein x path length) (Where εprotein is the molar extinction coefficient of the protein at 280 nm).
-
Calculate the molar concentration of the dye: Dye Concentration (M) = Amax / (εdye x path length) (Where εdye is the molar extinction coefficient of the dye at its Amax).
-
Calculate the Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)
Visualizations
Caption: Experimental workflow for maleimide to protein conjugation.
Caption: Troubleshooting logic for low maleimide conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. biotium.com [biotium.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting low yield in N-(2-Aminoethyl)maleimide conjugation reactions
Welcome to the technical support center for N-(2-Aminoethyl)maleimide conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a maleimide-thiol conjugation reaction, and why is it so critical?
The optimal pH range for the reaction between a maleimide (B117702) and a thiol is 6.5-7.5.[1][2][3][4][5][6][7] This range is a crucial balance between reaction efficiency and selectivity.
-
Below pH 6.5: The reaction rate significantly decreases because the thiol group is predominantly in its protonated form (R-SH) rather than the more reactive thiolate anion (R-S⁻).[2][3][5][7]
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis into an unreactive maleamic acid, which will lower the yield of the desired conjugate.[1][2][3][5][7][8][9][10] Additionally, side reactions with primary amines, such as the side chain of lysine (B10760008) residues, become more prevalent, leading to a loss of selectivity.[1][2][5][8] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2][5][6][7][8]
Q2: My maleimide reagent has been stored in an aqueous buffer. Can I still use it?
It is strongly recommended to prepare aqueous solutions of maleimide reagents immediately before use.[1][3] The maleimide ring is susceptible to hydrolysis in aqueous environments, especially at neutral to alkaline pH, which renders it inactive for conjugation.[1][3][8][9] For storage, it is best to dissolve maleimides in a dry, water-miscible, and biocompatible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and store at -20°C, protected from light and moisture.[1][3][11][12][13]
Q3: Do I need to reduce my protein or antibody before conjugation?
Yes, if the cysteine residues in your protein or antibody are involved in disulfide bonds, they must be reduced to free sulfhydryl (-SH) groups.[6][7][11][14][15][16] Maleimides react specifically with free thiols, not with disulfide bonds.[6][7][11][14][15][16] Tris(2-carboxyethyl)phosphine (TCEP) is a commonly recommended reducing agent as it is effective and does not need to be removed before adding the maleimide reagent.[2][11][17] If dithiothreitol (B142953) (DTT) is used, it must be removed after reduction to prevent it from reacting with the maleimide.[2][11][12]
Q4: How can I prevent the final conjugate from degrading over time?
The thioether bond formed in a maleimide-thiol conjugation can be reversible through a retro-Michael reaction, especially in the presence of other thiols.[1][2][8][18] To create a more stable conjugate, the thiosuccinimide ring of the product can be intentionally hydrolyzed to a succinamic acid thioether.[1][18][19] This can be achieved by incubating the purified conjugate at a slightly basic pH (e.g., 8.5-9.0).[3][8] The resulting ring-opened structure is significantly more stable and less prone to the retro-Michael reaction.[3][18][19][20]
Troubleshooting Guide
Issue 1: Low or No Conjugate Formation
If you are observing low or no yield of your desired conjugate, several factors could be at play. The following troubleshooting workflow can help you identify and resolve the issue.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. resources.tocris.com [resources.tocris.com]
- 13. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. benchchem.com [benchchem.com]
- 17. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing ADC Stability by Preventing Retro-Michael Reaction and Payload Migration
Welcome to the technical support center for antibody-drug conjugate (ADC) development. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common stability issues encountered during ADC experiments, specifically focusing on the retro-Michael reaction and subsequent payload migration.
Frequently Asked Questions (FAQs)
Q1: What is the retro-Michael reaction in the context of ADCs?
A1: The retro-Michael reaction is a chemical process that leads to the deconjugation of a drug-linker from an antibody.[1][2][3] This reaction is a reversal of the initial Michael addition used to connect thiol-containing linkers (often from cysteine residues on the antibody) to maleimide-based payloads.[2][4] This deconjugation can result in premature release of the payload into circulation, leading to off-target toxicity and reduced therapeutic efficacy.[1][3]
Q2: What is payload migration and how is it related to the retro-Michael reaction?
A2: Payload migration refers to the transfer of the drug-linker from its original conjugation site on the antibody to another nucleophilic site, such as another cysteine residue or other thiol-containing molecules like albumin in the bloodstream.[1][5] The retro-Michael reaction is a primary mechanism that initiates payload migration. Once the maleimide-linker is released through the retro-Michael reaction, it becomes a reactive species that can then bind to other available thiols, leading to a heterogeneous and unstable ADC population.[1][5]
Q3: What are the primary factors that influence the rate of the retro-Michael reaction?
A3: Several factors can influence the stability of the maleimide-thiol linkage and the rate of the retro-Michael reaction:
-
pH: The retro-Michael reaction is generally more pronounced at physiological or higher pH levels.[4][6]
-
Temperature: Higher temperatures can accelerate the rate of the retro-Michael reaction.[4][6]
-
Thiol Concentration: The presence of other thiol-containing molecules, such as glutathione (B108866) in plasma, can facilitate thiol exchange via the retro-Michael reaction.[3][6]
-
Maleimide (B117702) Structure: The chemical structure of the maleimide, particularly the substituent on the nitrogen atom, plays a crucial role. For instance, N-aryl maleimides tend to be more stable than N-alkyl maleimides.[2]
-
Local Chemical Environment: The microenvironment around the conjugated cysteine on the antibody, including the presence of nearby charged residues, can influence the stability of the linkage.[2]
Q4: How can I prevent or minimize the retro-Michael reaction and payload migration?
A4: Several strategies can be employed to enhance the stability of ADCs and prevent premature payload release:
-
Thiosuccinimide Ring Hydrolysis: Promoting the hydrolysis of the succinimide (B58015) ring in the maleimide-thiol adduct forms a stable, ring-opened structure that is no longer susceptible to the retro-Michael reaction.[3][6] This can be achieved by post-conjugation incubation at a slightly alkaline pH (e.g., pH 8.5-9.0).[4]
-
Use of Next-Generation Maleimides: Employing modified maleimides, such as self-stabilizing maleimides that are designed to accelerate hydrolysis, or dibromomaleimides that can re-bridge disulfide bonds, can create more stable linkages.[6][7]
-
Site-Specific Conjugation: The choice of conjugation site on the antibody can significantly impact stability.[8][9][10] Site-specific conjugation methods can be used to attach payloads to more stable locations.[10][11]
-
Alternative Ligation Chemistries: Exploring alternative conjugation chemistries that do not rely on maleimide-thiol reactions can circumvent the issue of retro-Michael instability altogether.
Troubleshooting Guides
Issue 1: Unexpected Loss of Payload and Decreased ADC Efficacy
Symptoms:
-
Lower than expected drug-to-antibody ratio (DAR) in analytical characterization (e.g., HIC-HPLC, Mass Spectrometry).[2]
-
Reduced in vitro or in vivo potency of the ADC compared to initial batches.
-
Detection of free payload or payload-linker adducts in plasma stability assays.[12]
Possible Cause:
-
The ADC is undergoing deconjugation via the retro-Michael reaction, leading to premature payload release.[1][7]
Troubleshooting Steps:
-
Assess ADC Stability in Plasma: Perform an in vitro plasma stability assay to quantify the rate of payload release over time.
-
Analyze by Mass Spectrometry: Use mass spectrometry (MS) to identify the deconjugated species and confirm if the retro-Michael reaction is occurring.[13]
-
Evaluate Linker Chemistry: Review the linker chemistry used. If a traditional maleimide linker was employed, consider strategies to enhance stability.
-
Implement Stabilization Strategies:
-
Re-evaluate Conjugation Site: If stability issues persist, consider re-engineering the antibody to allow for conjugation at a more stable site.[8][9]
Issue 2: ADC Heterogeneity and Batch-to-Batch Inconsistency
Symptoms:
-
Broad or multiple peaks in Hydrophobic Interaction Chromatography (HIC) analysis, indicating a wide distribution of DAR species.[14]
-
Variability in efficacy and toxicity profiles between different ADC batches.[11]
-
Complex mass spectra that are difficult to interpret due to a multitude of conjugated species.[15]
Possible Cause:
-
Payload migration following the retro-Michael reaction is leading to a heterogeneous mixture of ADCs with payloads attached at various, non-intended sites.[1]
-
Inconsistent conjugation conditions are resulting in variable levels of initial conjugation and subsequent deconjugation.[11]
Troubleshooting Steps:
-
Characterize DAR Distribution: Use HIC-HPLC to accurately determine the distribution of drug-to-antibody ratios for each batch.[14]
-
Perform Peptide Mapping: Utilize mass spectrometry-based peptide mapping to identify the specific cysteine residues where the payload is attached and to detect any off-target conjugation.
-
Optimize Conjugation and Purification:
-
Strictly control reaction parameters such as pH, temperature, and reagent ratios during conjugation.[]
-
Implement robust purification methods to isolate the desired ADC species and remove aggregates and unconjugated antibody.
-
-
Employ Site-Specific Conjugation: To achieve a more homogeneous product, utilize site-specific conjugation technologies that direct the payload to a single, defined location on the antibody.[11]
-
Stabilize the Linkage: As with payload loss, apply strategies to prevent the initial retro-Michael reaction, such as linker hydrolysis or the use of stabilized linkers.
Quantitative Data Summary
Table 1: Comparison of Linker Stability in Human Plasma
| Linker Type | Conjugation Chemistry | Half-life in Human Plasma (approx.) | Key Stability Feature |
| Traditional Maleimide (e.g., SMCC) | Thiol-Maleimide | 1-2 days | Susceptible to retro-Michael reaction.[17] |
| Self-Stabilizing Maleimide | Thiol-Maleimide | > 7 days | Incorporates functionalities to accelerate stabilizing ring hydrolysis.[7] |
| Thiol-Bridging Maleimide | Thiol-Maleimide | > 7 days | Re-bridges disulfide bonds, preventing deconjugation.[6] |
| Amide Bond-Based | Amine Coupling | ~ 7 days | Not susceptible to retro-Michael reaction.[18] |
| Enzyme-Mediated | e.g., Transglutaminase | High | Forms a stable isopeptide bond.[] |
Note: Half-life values are approximate and can vary depending on the specific ADC, payload, and experimental conditions.
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To quantify the rate of payload release from an ADC in plasma over time.
Methodology:
-
Preparation: Incubate the ADC in plasma (e.g., human, mouse) at a concentration of approximately 1 mg/mL at 37°C.[11] Include a buffer control to assess the inherent chemical stability of the ADC.[11]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.
-
Sample Preparation: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the released payload.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload-linker or free payload.
-
Data Interpretation: Plot the concentration of the released payload over time to determine the rate of deconjugation and the half-life of the ADC in plasma.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To separate and quantify ADC species with different drug-to-antibody ratios.
Methodology:
-
Column and Mobile Phases: Use a HIC column (e.g., TSKgel Butyl-NPR) with a high-salt mobile phase A (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0) and a low-salt mobile phase B (e.g., 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol).[14]
-
Sample Preparation: Dilute the ADC sample in mobile phase A to an appropriate concentration.
-
Chromatography:
-
Equilibrate the column with a high percentage of mobile phase A.
-
Inject the ADC sample.
-
Apply a linear gradient to decrease the salt concentration over time by increasing the percentage of mobile phase B.[14]
-
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to each DAR species (e.g., unconjugated antibody, DAR2, DAR4). The retention time increases with the DAR due to increased hydrophobicity.[14]
Visualizations
Caption: Mechanism of the retro-Michael reaction and payload migration in ADCs.
Caption: Troubleshooting workflow for identifying and resolving ADC instability.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Conjugation Site and Technique on the Stability and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Impact of Conjugation Mode and Site on Tubulysin Antibody-Drug-Conjugate Efficacy and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. benchchem.com [benchchem.com]
- 15. Enhanced payload localization in antibody-drug conjugates using a middle-down mass spectrometry approach with proton transfer charge reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quenching Excess N-(2-Aminoethyl)maleimide
This guide provides detailed protocols and troubleshooting advice for quenching excess N-(2-Aminoethyl)maleimide (AEM) and other maleimide (B117702) reagents following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to quench unreacted maleimide groups after a conjugation reaction?
After conjugating a maleimide-containing reagent to a biomolecule, such as a protein or antibody, any excess, unreacted maleimide groups must be deactivated or "quenched".[1] If left unreacted, these active groups can cause several issues, including off-target reactions with other thiol-containing molecules in downstream applications, leading to unintended crosslinking, aggregation, or altered biological activity.[1][2][3]
Q2: What are the common quenching agents for maleimide reactions?
Excess maleimides are typically quenched by adding a small molecule with a free thiol group.[1][4] The most common and effective quenching agents include:
-
Glutathione (B108866) (GSH)[1]
Q3: How does the quenching reaction work?
The quenching reaction involves a Michael addition, where the free thiol (-SH) group of the quenching agent attacks the carbon-carbon double bond of the maleimide ring.[2] This reaction forms a stable, non-reactive thioether bond, effectively capping the maleimide.[2][4]
Q4: When should the quenching step be performed?
The quenching step should be carried out immediately after the primary conjugation reaction is complete.[2][5] The ideal conjugation time can be determined experimentally but often ranges from 1-2 hours at room temperature to overnight at 4°C.[5] Adding the quencher prematurely can compete with the target molecule, reducing the conjugation yield.[2]
Q5: What is the optimal pH for the maleimide quenching reaction?
The optimal pH for the reaction between a maleimide and a thiol is between 6.5 and 7.5.[1][4][6] Within this range, the reaction with sulfhydryl groups is highly specific.[4] At pH values above 7.5, the maleimide group's reactivity towards primary amines (e.g., lysine (B10760008) residues) increases, and the rate of maleimide hydrolysis also rises, both of which are undesirable side reactions.[1][4]
Q6: Do I need to remove the quenching agent after the reaction?
Yes, it is crucial to remove the excess quenching agent and the quenched maleimide adduct from the final conjugate.[2] This purification is typically accomplished using methods like size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), which separate molecules based on size.[2][6]
Q7: Can reducing agents used in the experiment interfere with quenching?
Yes. Phosphine-based reducing agents like TCEP (tris(2-carboxyethyl)phosphine), which are often used to reduce disulfide bonds to free up thiols for conjugation, can react with maleimides.[2][7][8] This reaction forms a stable adduct that is unreactive towards thiols, thereby reducing the efficiency of the desired conjugation.[2][7] Therefore, it is critical to remove phosphine-based reducing agents before adding the maleimide reagent.[2][7] Thiol-based reducing agents like DTT or BME must also be removed before conjugation as they will directly compete with the target molecule for reaction with the maleimide.[4][6]
Summary of Common Quenching Agents
The table below summarizes the typical reaction conditions for common maleimide quenching agents.
| Quenching Agent | Typical Final Concentration | Typical Reaction Time | Key Considerations |
| L-Cysteine | 10-50 mM[1] | 15 minutes[1] | A common, effective, and readily available choice.[1] |
| β-Mercaptoethanol (BME) | 10-50 mM[1] | 15 minutes[1] | Possesses a strong, unpleasant odor and must be handled in a fume hood.[1] |
| Dithiothreitol (DTT) | 10-50 mM[1] | 15 minutes[1] | A strong reducing agent that must be completely removed before the maleimide conjugation step.[1][4][6] |
Experimental Protocols
Protocol 1: General Procedure for Quenching Unreacted Maleimide
This protocol describes the standard final step of a conjugation reaction, where excess maleimide is quenched using a thiol-based reagent.
-
Prepare Quenching Reagent Stock: Prepare a concentrated stock solution (e.g., 1 M) of the chosen quenching agent (L-Cysteine, BME, or DTT) in a suitable, degassed buffer such as PBS.[2]
-
Add Quenching Agent: Once the primary conjugation reaction is complete, add the quenching agent stock solution to the reaction mixture to achieve a final concentration between 10-50 mM.[5][9] A significant molar excess ensures the complete deactivation of all unreacted maleimide groups.[5]
-
Incubate: Gently mix the solution and incubate for 15-30 minutes at room temperature.[5][9]
-
Purify: Proceed immediately to the purification of the final conjugate using an appropriate method (e.g., size-exclusion chromatography or dialysis) to remove the excess quenching agent and other reaction byproducts.[2][5]
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
The thioether bond formed between a maleimide and a thiol can sometimes undergo a retro-Michael reaction, leading to de-conjugation, particularly in the presence of other thiols like albumin or glutathione in plasma.[1] Performing a hydrolysis step to open the succinimide (B58015) ring can create a more stable final product.[1]
-
Perform Conjugation and Quenching: Follow the standard procedures for your conjugation reaction and then quench the excess maleimide as described in Protocol 1. The conjugate can be in a purified or semi-purified state.[1]
-
Adjust pH: Increase the pH of the conjugate solution to 8.5-9.0. This can be achieved by adding a suitable buffer (e.g., borate (B1201080) buffer) or by the careful addition of a dilute base.[1]
-
Incubate for Hydrolysis: Incubate the reaction mixture for 2-4 hours at room temperature or 37°C.[1]
-
Monitor Reaction (Optional): The progress of the ring-opening hydrolysis can be monitored by analyzing aliquots with mass spectrometry. A successful hydrolysis will result in a mass increase of 18 Da, corresponding to the addition of a water molecule.[1]
-
Final Purification: Purify the final, stabilized conjugate to remove buffer salts and any remaining small molecules.
Visualizations
Caption: Workflow for quenching unreacted maleimide after conjugation.
Caption: Key chemical reactions: quenching and stabilization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency / Incomplete Reaction | 1. Hydrolyzed Maleimide: The maleimide reagent was exposed to aqueous buffer for too long before use.[1] 2. Oxidized/Inaccessible Thiols: Cysteine residues on the biomolecule have re-formed disulfide bonds or are sterically hindered.[1] 3. Incorrect pH: The reaction buffer is outside the optimal 6.5-7.5 range.[1] 4. TCEP Interference: The reducing agent TCEP reacted with the maleimide reagent.[1] | 1. Prepare maleimide solutions in a dry, biocompatible organic solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[1] 2. Perform a reduction step (e.g., with TCEP) immediately before conjugation and subsequently remove the reducing agent.[1][2] 3. Verify and maintain the reaction buffer pH between 6.5 and 7.5.[1] 4. Ensure complete removal of TCEP via desalting or dialysis after reduction and before adding the maleimide reagent.[2] |
| Conjugate is Unstable / Payload Loss in Plasma | 1. Retro-Michael Reaction: The thiosuccinimide linkage is reversing, leading to thiol exchange with other molecules like albumin or glutathione.[1] | 1. After the conjugation and quenching steps, perform a ring-hydrolysis step to create a more stable, ring-opened conjugate. Adjust the pH to 8.5-9.0 and incubate for 2-4 hours.[1] Monitor the conversion by mass spectrometry.[1] |
| Unintended Side Products or Aggregation | 1. Reaction with Amines: The reaction pH was too high (>7.5), causing the maleimide to react with lysine residues.[1] 2. Unquenched Maleimides: Excess maleimide was not fully quenched and caused crosslinking during storage or analysis. | 1. Strictly maintain the reaction pH between 6.5 and 7.5.[1] 2. Ensure a sufficient molar excess of the quenching agent is added and allowed to react completely. Verify quenching completion if necessary. |
| Incomplete Quenching | 1. Insufficient Quenching Agent: The molar excess of the quenching agent was too low to react with all unreacted maleimide. 2. Degradation of Quenching Agent: Thiol-based quenching agents can oxidize over time, reducing their effectiveness.[3] 3. Low Reaction pH: A pH below 6.5 can significantly slow the thiol-maleimide reaction rate.[3] | 1. Increase the molar excess of the quenching agent. A 10-50 mM final concentration is typically sufficient.[3] 2. Always use fresh solutions of quenching agents.[3] 3. Ensure the pH of the reaction mixture is within the optimal 6.5-7.5 range during the quenching step.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Technical Support Center: N-(2-Aminoethyl)maleimide Conjugation to N-Terminal Cysteines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-(2-Aminoethyl)maleimide for conjugation to N-terminal cysteines.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions when conjugating this compound to an N-terminal cysteine?
A1: The main side reaction is a thiazine (B8601807) rearrangement, where the N-terminal amine attacks the succinimide (B58015) ring of the initial conjugate, forming a stable six-membered thiazine ring.[1][2][3] Other potential side reactions include hydrolysis of the maleimide (B117702) ring, a retro-Michael reaction leading to thiol exchange, and reaction with other nucleophilic amino acid residues like lysine (B10760008) at higher pH.[2][4][5]
Q2: What is the optimal pH for maleimide conjugation to an N-terminal cysteine?
A2: The optimal pH for thiol-maleimide conjugation is between 6.5 and 7.5.[6][7][8] In this range, the cysteine's thiol group is sufficiently reactive as a thiolate anion, while side reactions are minimized.[8] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[2][7] Above pH 7.5, the risk of maleimide hydrolysis and reaction with amines increases.[2][7] To suppress thiazine rearrangement specifically, a more acidic pH of around 6.5 is recommended.[1][9]
Q3: How can I prevent the thiazine rearrangement side reaction?
A3: To minimize thiazine formation, you can perform the conjugation at a lower pH (around 6.5) to keep the N-terminal amine protonated and less nucleophilic.[5][9] Alternatively, acetylating the N-terminus of the peptide or protein will prevent this rearrangement.[5][9]
Q4: My final conjugate is unstable. What could be the cause?
A4: The thiosuccinimide bond formed is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which can lead to the dissociation of your conjugate.[4][9] This is often referred to as "payload migration."[9] To increase stability, the succinimide ring of the conjugate can be intentionally hydrolyzed to a more stable succinamic acid thioether by raising the pH after the initial conjugation.[2][4][9]
Q5: I'm observing low or no conjugation. What are the likely causes?
A5: Low conjugation efficiency can stem from several factors:
-
Oxidized Cysteines: Your N-terminal cysteine may be in a disulfide bond and thus unreactive. A reduction step is necessary to ensure a free thiol is available.[8][9]
-
Hydrolyzed Maleimide: The maleimide reagent can hydrolyze and become inactive, especially in aqueous solutions at neutral to high pH.[2] Always prepare maleimide solutions fresh.[10]
-
Incorrect pH: If the pH is too low (below 6.5), the reaction rate will be significantly slower.[2]
-
Insufficient Molar Ratio: A 10 to 20-fold molar excess of the maleimide reagent is a good starting point, but this may need optimization.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Cysteine residues are oxidized (disulfide bonds). | Pre-treat your protein/peptide with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP does not need to be removed before adding the maleimide. If using DTT, it must be removed post-reduction.[9] |
| Maleimide reagent is hydrolyzed and inactive. | Prepare fresh maleimide solutions in an anhydrous solvent like DMSO or DMF immediately before use.[2] | |
| Reaction pH is too low. | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[8] | |
| Unexpected Side Product with the Same Mass | Thiazine rearrangement has occurred. | Perform the conjugation at a lower pH (e.g., 6.5). Consider acetylating the N-terminus if possible. Analyze by tandem mass spectrometry to confirm the thiazine structure.[1] |
| Conjugate is Unstable and Degrades Over Time | Retro-Michael reaction (thiol exchange) is occurring. | After conjugation, intentionally hydrolyze the succinimide ring by raising the pH to 8.5-9.0. The resulting ring-opened structure is more stable.[2][5] |
| Reaction with Other Amino Acids (e.g., Lysine) | Reaction pH is too high (above 7.5). | Strictly maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiols.[2][7] |
| Hydrophobic Peptide/Protein is Insoluble | Poor solubility in aqueous buffers. | Add a water-miscible organic co-solvent like DMSO or DMF to improve solubility.[9] |
Quantitative Data Summary
Table 1: pH Influence on Maleimide Reactions
| pH Range | Primary Reaction | Side Reactions | Notes |
| < 6.5 | Thiol-Maleimide Addition (slow) | - | Reaction rate is significantly reduced.[2] |
| 6.5 - 7.5 | Thiol-Maleimide Addition (Optimal) | Minimal maleimide hydrolysis and amine reaction. | Thiol reaction is ~1,000 times faster than amine reaction at pH 7.0.[7][8] |
| > 7.5 | Thiol-Maleimide Addition | Increased maleimide hydrolysis and reaction with amines (e.g., lysine).[2][7] | Thiazine rearrangement is more pronounced at basic pH.[9] |
| 8.4 | - | Thiazine Rearrangement | ~90% conversion to thiazine can be observed after 24 hours for some N-terminal cysteine peptides.[5] |
| 8.5 - 9.0 | - | Intentional succinimide ring hydrolysis | Used post-conjugation to increase the stability of the thioether linkage.[2] |
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds with TCEP
-
Dissolve the protein or peptide in a degassed reaction buffer (e.g., PBS, pH 7.2-7.5).[8]
-
Prepare a fresh stock solution of TCEP in the same buffer.
-
Add TCEP to the protein/peptide solution to a final concentration of 10-100 fold molar excess over the protein/peptide.
-
Incubate the mixture at room temperature for 30-60 minutes.[8]
-
The reduced protein/peptide is now ready for direct use in the conjugation reaction without removal of the TCEP.
Protocol 2: General N-Terminal Cysteine Conjugation
-
Ensure the N-terminal cysteine is reduced (see Protocol 1).
-
Prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF immediately before use.
-
Add the maleimide stock solution to the reduced protein/peptide solution to achieve the desired molar excess (typically 10-20 fold).[8]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.[8] Gentle mixing can be applied.
-
(Optional) Quench the reaction by adding a small molecule thiol like L-cysteine or 2-mercaptoethanol (B42355) to consume excess maleimide.[5]
-
Purify the conjugate using a suitable method such as size-exclusion chromatography (e.g., desalting column) to remove unreacted maleimide and other small molecules.[6]
Protocol 3: Post-Conjugation Hydrolysis for Increased Stability
-
After the conjugation reaction is complete (as determined by a suitable analytical method like LC-MS), adjust the pH of the reaction mixture to 8.5-9.0 using a suitable buffer or base.
-
Incubate the mixture for a defined period (e.g., 1-2 hours) to promote the hydrolysis of the thiosuccinimide ring.
-
Neutralize the pH of the solution back to the desired range for your downstream application or storage.
-
Purify the stabilized conjugate as described in Protocol 2, Step 6.
Visualizations
Caption: Reaction pathway of this compound with an N-terminal cysteine, including the major side reaction.
Caption: Experimental workflow for conjugating maleimides to N-terminal cysteines.
Caption: Troubleshooting logic for low conjugation yield in maleimide reactions.
References
- 1. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Navigating Peptide-Maleimide Conjugation: A Guide to Avoiding Thiazine Rearrangement
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to mitigate an often underreported side reaction in peptide-maleimide conjugation: thiazine (B8601807) rearrangement. By understanding the mechanism and influencing factors, you can ensure the desired succinimidyl thioether linkage and improve the homogeneity and reliability of your conjugates.
Frequently Asked Questions (FAQs)
Q1: What is thiazine rearrangement in the context of peptide-maleimide conjugation?
A1: Thiazine rearrangement is an intramolecular side reaction that can occur after the initial conjugation of a maleimide (B117702) to a peptide's N-terminal cysteine residue. The free N-terminal amino group of the cysteine attacks the newly formed succinimide (B58015) ring. This leads to a structural rearrangement, converting the desired five-membered succinimide ring into a six-membered thiazine ring.[1][2] This transformation can alter the structure, stability, and function of the final conjugate.
Q2: What is the primary cause of thiazine rearrangement?
A2: The principal driver of thiazine rearrangement is the presence of a free nucleophilic N-terminal amine in close proximity to the succinimidyl thioether linkage.[1][2] The reaction is base-catalyzed, meaning it is significantly accelerated at neutral to basic pH levels.[1][2][3]
Q3: How does pH influence the rate of thiazine rearrangement?
A3: pH is the most critical factor influencing thiazine rearrangement.[1][4][5]
-
Acidic pH (e.g., pH 5.0): The N-terminal amine is protonated, rendering it non-nucleophilic and thus significantly suppressing the rearrangement.[1][6]
-
Neutral to Basic pH (e.g., pH 7.3 and above): The N-terminal amine is deprotonated and acts as a potent nucleophile, leading to a rapid intramolecular attack on the succinimide ring and subsequent rearrangement to the thiazine structure.[1][7]
Q4: Are there other factors that can affect this rearrangement?
A4: Yes, while pH is the dominant factor, other elements can influence the rate of thiazine formation:
-
Amino Acid Sequence: The identity of the amino acid adjacent to the N-terminal cysteine can impact the rate of rearrangement, although this effect is generally less pronounced than that of pH.[1][7]
-
Maleimide Linker Structure: The nature of the substituent on the maleimide nitrogen can also affect the rate of thiazine conversion.[1][7]
Q5: What are the potential consequences of thiazine rearrangement for my research?
A5: The formation of the thiazine isomer can introduce heterogeneity into your final product, which can complicate purification, characterization, and storage.[1][2] This can lead to inconsistent results in downstream applications and potentially impact the efficacy and safety of therapeutic conjugates.
Q6: How can I detect if thiazine rearrangement is occurring in my experiment?
A6: Several analytical techniques can be employed to detect and quantify thiazine rearrangement:
-
Ultra-High Performance Liquid Chromatography (UHPLC) combined with tandem Mass Spectrometry (MS/MS): This is a powerful and rapid method for detecting and differentiating the succinimidyl thioether from the thiazine isomer, often due to a unique mass fragment for the thiazine structure.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to definitively confirm the six-membered thiazine structure.[1][7]
Troubleshooting Guide
Problem: I suspect thiazine rearrangement is occurring in my peptide-maleimide conjugation.
| Potential Cause | Recommended Solution(s) |
| Reaction pH is neutral or basic (pH ≥ 7.0) | Lower the reaction pH to an acidic range (e.g., pH 5.0-6.5). This protonates the N-terminal amine, preventing it from acting as a nucleophile.[1][6] |
| Peptide has an N-terminal cysteine with a free amino group | If possible, redesign the peptide to place the cysteine at an internal position. Alternatively, acetylate the N-terminal amine to block its nucleophilicity before conjugation.[2][6] |
| Prolonged reaction or storage time at neutral/basic pH | Minimize the reaction and storage time at pH levels that promote rearrangement. If the conjugate needs to be stored, consider doing so under acidic conditions.[2] |
Data Summary
The following tables summarize key quantitative data related to the impact of pH on thiazine rearrangement and the comparative stability of the resulting linkers.
Table 1: Effect of pH on Thiazine Rearrangement of a Model Peptide (CGF) Conjugated with MPA after 24 hours
| pH | Thiazine Isomer Abundance (%) | Succinimidyl Thioether Isomers Abundance (%) |
| 5.0 | 0.1 | >99 |
| 7.3 | 70 | 30 |
| 8.4 | ~90 | ~10 |
Data adapted from a study on the conjugation of the tripeptide CGF with 3-maleimidopropionic acid (MPA).[1]
Table 2: Comparative Stability of Succinimidyl Thioether vs. Thiazine Linker
| Characteristic | Succinimidyl Thioether Linker | Thiazine Linker |
| Susceptibility to Thiol Exchange | Prone to retro-Michael reaction and exchange with other thiols (e.g., glutathione).[8][9] | Over 20 times less susceptible to glutathione (B108866) adduct formation.[8][9] |
| Stability at Physiological pH | Limited stability.[8][9] | Markedly slower degradation.[8][9] |
| Stereochemistry | Can exist as diastereomers. | Forms as a single diastereomer.[8][9] |
Experimental Protocols
Protocol 1: Monitoring Thiazine Rearrangement by UHPLC-MS/MS
-
Sample Preparation:
-
Prepare separate conjugation reactions of your N-terminal cysteine-containing peptide with the maleimide reagent at pH 5.0, 7.3, and 8.4 in a suitable buffer (e.g., 0.1 M potassium phosphate).
-
Incubate the reactions at room temperature and collect aliquots at various time points (e.g., 0, 1, 4, 24 hours).
-
Quench the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA) in water.
-
-
UHPLC-MS/MS Analysis:
-
Inject the quenched samples onto a C18 reverse-phase UHPLC column.
-
Use a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).
-
Monitor the elution of the succinimidyl thioether diastereomers and the thiazine isomer by mass spectrometry.
-
The thiazine product will have the same mass as the initial adduct but will typically have a different retention time.
-
Utilize MS/MS to identify characteristic fragment ions that can differentiate the thiazine structure from the succinimide.
-
Protocol 2: Preparative Scale Synthesis of the Succinimidyl Thioether Adduct (Minimizing Thiazine Rearrangement)
-
Reaction Setup:
-
Dissolve the N-terminal cysteine-containing peptide (as a TFA salt) and the maleimide reagent in unbuffered water, optionally with a small amount of an organic co-solvent like acetonitrile (e.g., 10%). The acidic nature of the peptide TFA salt will help maintain an acidic pH.
-
-
Conjugation:
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by analytical HPLC to confirm the consumption of the starting materials and the formation of the two succinimidyl thioether diastereomers.
-
-
Purification:
-
Once the reaction is complete, promptly purify the succinimidyl thioether adducts by preparative reverse-phase HPLC using acidic mobile phases (e.g., water/acetonitrile with 0.1% TFA).
-
-
Storage:
-
Lyophilize the purified fractions and store the resulting powder at -20°C or below. For solutions, maintain acidic conditions to prevent subsequent rearrangement.[2]
-
Visual Guides
Caption: Mechanism of Thiazine Rearrangement.
References
- 1. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of buffer composition on N-(2-Aminoethyl)maleimide reaction efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of buffer composition on the reaction efficiency of N-(2-Aminoethyl)maleimide (AEM) and other maleimide (B117702) compounds.
Troubleshooting Guide
This guide addresses common issues encountered during AEM and maleimide conjugation reactions, with a focus on buffer-related causes and solutions.
| Issue | Possible Cause | Recommended Action |
| Low or No Conjugation Efficiency | Incorrect Buffer pH: The pH is outside the optimal range of 6.5-7.5.[1][2][3][4] | Verify the buffer pH with a calibrated pH meter and adjust if necessary.[2] |
| Maleimide Hydrolysis: The maleimide ring has been hydrolyzed to a non-reactive maleamic acid due to high pH or prolonged storage in aqueous solution.[1][2][3] | Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and add to the reaction buffer immediately before use.[2][5] Avoid storing maleimides in aqueous solutions.[1][5] | |
| Thiol Oxidation: Thiol groups on the target molecule have formed disulfide bonds, which are unreactive with maleimides.[2][6] | Degas buffers to remove oxygen.[6][7][8] Add a chelating agent like EDTA (1-5 mM) to the buffer to sequester metal ions that can catalyze oxidation.[2][4] If necessary, reduce disulfide bonds with a non-thiol reducing agent like TCEP prior to conjugation.[3][8][9] | |
| Presence of Competing Thiols: The buffer contains thiol-containing compounds (e.g., DTT, 2-mercaptoethanol) that compete with the target molecule for reaction with the maleimide.[2][3] | Ensure the buffer is free from any thiol-containing reagents.[2][3] If DTT was used for reduction, it must be removed before adding the maleimide reagent.[8][9] | |
| Non-Specific Conjugation | Reaction with Primary Amines: The reaction pH is too high (above 7.5), leading to a competitive reaction between the maleimide and primary amines (e.g., lysine (B10760008) residues).[2][5][10] | Strictly maintain the reaction pH within the 6.5-7.5 range to ensure high selectivity for thiols.[1][2][5] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][2][3] |
| Conjugate Instability | Retro-Michael Reaction: The thioether bond can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.[1][11] | After conjugation, the thiosuccinimide ring can be hydrolyzed to a more stable ring-opened structure by incubating the conjugate at a higher pH (e.g., pH 8.5-9.0) for a short period.[9] |
| Thiazine (B8601807) Rearrangement (with N-terminal Cysteine): An intramolecular rearrangement can occur when conjugating to a peptide or protein with an N-terminal cysteine, particularly at higher pH.[2][12] | If possible, perform the conjugation at a more acidic pH (around 6.5) to minimize this side reaction.[2][12] | |
| Precipitation During Reaction | Poor Solubility of Reactants: The maleimide reagent or the target molecule has limited solubility in the aqueous buffer. | Add a small amount of a water-miscible organic co-solvent, such as DMSO or DMF, to the reaction mixture to improve solubility.[6][7] The final concentration of the organic solvent should ideally not exceed 10%.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a maleimide-thiol conjugation reaction?
The optimal pH range for the reaction between a maleimide and a thiol is 6.5 to 7.5.[1][2][3][4] Within this range, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while minimizing side reactions.[2]
Q2: What happens if the pH of my reaction buffer is too low?
If the pH is below 6.5, the rate of the conjugation reaction will be significantly slower.[2][4] This is because the thiol group (with a pKa typically around 8.5) will be predominantly in its protonated, less nucleophilic form, reducing its reactivity towards the maleimide.[2]
Q3: What are the consequences of using a reaction buffer with a pH above 7.5?
Using a buffer with a pH above 7.5 can lead to several undesirable outcomes:
-
Increased Maleimide Hydrolysis: The maleimide ring becomes more susceptible to hydrolysis, rendering it inactive for conjugation.[1][2][3]
-
Decreased Selectivity: The reaction with primary amines, such as the side chain of lysine residues, becomes more competitive, leading to a loss of selectivity and the formation of heterogeneous conjugates.[2][5][10]
Q4: Which buffers are recommended for maleimide-thiol conjugation?
Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used for maleimide-thiol conjugations, provided they are prepared within the optimal pH range of 6.5-7.5 and are free of any extraneous thiol-containing compounds.[2][3][6]
Q5: How can I prevent the oxidation of my thiol groups before conjugation?
To prevent the oxidation of thiols to disulfide bonds, which are unreactive with maleimides, it is recommended to:
-
Degas Buffers: Remove dissolved oxygen from your buffers by vacuum or by sparging with an inert gas like nitrogen or argon.[6][7][8]
-
Add a Chelating Agent: Include a chelating agent like EDTA (1-5 mM) in the reaction buffer to sequester metal ions that can catalyze thiol oxidation.[2][4]
-
Use a Reducing Agent: If disulfide bonds are present, they can be reduced to free thiols using a reducing agent like TCEP.[3][8][9] TCEP is often preferred as it does not contain a thiol group and does not need to be removed before adding the maleimide. If DTT is used, it must be removed prior to the conjugation step.[8][9]
Experimental Protocols
General Protocol for Maleimide Conjugation to a Thiol-Containing Protein
-
Protein Preparation: Dissolve the protein containing a free thiol (cysteine) in a degassed buffer at a pH between 6.5 and 7.5 (e.g., phosphate (B84403) buffer, HEPES) containing 1-5 mM EDTA.[2][3][6]
-
(Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes.[8][13]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the this compound or other maleimide reagent in an anhydrous, water-miscible organic solvent such as DMSO or DMF to prepare a concentrated stock solution.[2][5][6]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution. A common starting point is a 10-20 fold molar excess of the maleimide reagent over the protein.[8][9]
-
Incubation: Allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight.[8][9][14] Protect the reaction from light if using a fluorescent maleimide dye.[8]
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.[3][15]
-
Purification: Remove excess maleimide reagent and other reaction components from the conjugated protein using size-exclusion chromatography, dialysis, or other suitable purification methods.[3][8]
Key Reaction Parameters Summary
| Parameter | Recommended Range/Condition | Rationale |
| pH | 6.5 - 7.5[1][2][3][4] | Balances thiol reactivity with minimizing maleimide hydrolysis and reaction with amines.[2][9] |
| Temperature | 4°C - 25°C[8][9][14] | Lower temperatures can be used for overnight reactions, while room temperature is suitable for shorter incubations.[9] |
| Buffer | Phosphate, HEPES, Tris (thiol-free)[2][3][6] | Provides a stable pH environment without interfering with the reaction. |
| Additives | 1-5 mM EDTA[2][4] | Prevents metal-catalyzed oxidation of thiols. |
| TCEP (if reduction is needed)[3][8][9] | Reduces disulfide bonds to reactive free thiols without introducing competing thiols. | |
| Molar Excess of Maleimide | 10 - 20 fold (starting point)[8][9] | Helps to drive the reaction to completion; may need optimization.[9] |
Visualizations
Caption: Experimental workflow for the conjugation of this compound to a thiol-containing molecule.
Caption: Michael addition reaction between a thiol group and this compound.
References
- 1. This compound|Bioconjugation Reagent [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Thiosuccinimide Linkages in Bioconjugates
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the stability of the thiosuccinimide linkage in bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary instability pathways of the thiosuccinimide linkage?
The thiosuccinimide linkage, formed by the reaction of a thiol (e.g., from a cysteine residue) with a maleimide, is susceptible to two main degradation pathways[1][2]:
-
Retro-Michael Reaction: This is a reversible, base-catalyzed reaction where the thiosuccinimide adduct reverts to the original thiol and maleimide.[1][2][3] In a biological environment rich in thiols like glutathione, the released maleimide-payload can react with these off-target molecules, leading to premature drug release and potential toxicity.[1][4]
-
Hydrolysis: The succinimide (B58015) ring can undergo irreversible hydrolysis, opening the ring to form a stable maleamic acid thioether.[1][3] While this prevents the undesirable retro-Michael reaction, the hydrolysis rate for traditional N-alkylmaleimides can be slow under physiological conditions.[3]
References
How to remove unreacted N-(2-Aminoethyl)maleimide from conjugate solution
Technical Support: Purification of Maleimide (B117702) Conjugates
This guide provides troubleshooting advice and detailed protocols for removing unreacted N-(2-Aminoethyl)maleimide and other small molecule maleimide reagents from a conjugate solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted maleimide from my conjugate solution?
After a conjugation reaction, it is crucial to remove excess, unreacted maleimide reagents to ensure the purity and reliability of your conjugate for downstream applications. The most common and effective methods are:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size. The larger conjugate molecules pass through the column more quickly, while the smaller, unreacted maleimide molecules are retained and elute later.[1][2][3] This method is available in various formats, from gravity-flow columns to automated FPLC/HPLC systems and convenient, single-use spin columns.[1][4]
-
Dialysis: This classic technique involves the passive diffusion of small molecules across a semi-permeable membrane with a defined molecular weight cut-off (MWCO).[5][6][7] The conjugate is retained within the dialysis tubing or cassette, while the smaller unreacted maleimide diffuses out into a large volume of buffer (the dialysate).[5][6]
-
Tangential Flow Filtration (TFF): Suitable for larger volumes, TFF is a rapid filtration method where the sample flows parallel to a filter membrane. Smaller molecules like unreacted maleimide pass through the membrane, while the larger conjugate is retained.[8]
-
Scavenger Resins: These are solid supports with functional groups that react with and bind specific molecules.[9][10] A thiol-containing resin could be used to bind and remove excess maleimide from the solution by filtration.
Q2: How do I choose the best purification method for my experiment?
The optimal method depends on factors like your sample volume, the stability of your protein, the required level of purity, and the equipment available.
| Feature | Size Exclusion Chromatography (Spin Column) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation by molecular size[1][2] | Diffusion across a semi-permeable membrane[5][7] | Pressure-driven separation by size[8] |
| Speed | Fast (~10-15 minutes)[11] | Slow (Hours to overnight)[6][11] | Fast, scalable |
| Sample Volume | Small to medium (µL to mL) | Wide range (µL to Liters) | Medium to large (mL to Liters)[8] |
| Purity | High | High | High |
| Sample Dilution | Minimal | Can cause sample dilution | Can concentrate the sample |
| Ease of Use | Very easy | Relatively easy | Requires specific equipment |
| Best For | Rapid desalting and buffer exchange for small samples | Thorough removal of small molecules, buffer exchange | Processing large sample volumes efficiently |
Q3: Is it necessary to stop (quench) the conjugation reaction before purification?
Yes, it is highly recommended to quench the reaction before purification.[8] Quenching stops the conjugation process by consuming any remaining unreacted maleimide. This prevents the maleimide from reacting non-specifically with other molecules over time.[12] The most common method is to add a small-molecule thiol, such as L-cysteine, 2-mercaptoethanol (B42355) (BME), or Dithiothreitol (DTT), in molar excess to the reaction mixture.[8][12][13]
Q4: My protein conjugate has precipitated after the labeling reaction. What happened?
Protein precipitation or aggregation after labeling can occur for a few reasons:
-
Over-labeling: Attaching too many hydrophobic maleimide-containing molecules can increase the overall hydrophobicity of the protein, leading to aggregation.[8] Consider reducing the molar ratio of the maleimide reagent to the protein in future experiments.[1][4]
-
Solvent Effects: Maleimide reagents are often dissolved in organic co-solvents like DMSO or DMF.[4][14] Adding too much of this solvent to the aqueous protein solution can cause the protein to precipitate.[15] Try to add the maleimide solution slowly while gently mixing and keep the final concentration of the organic solvent to a minimum.[15]
-
Buffer Incompatibility: Ensure your buffer pH is stable and within the optimal range for your protein's stability (typically pH 7.0-7.5 for the maleimide reaction).[4][14]
Q5: How can I confirm that the unreacted maleimide has been removed?
The degree of labeling (DOL), which is the average number of label molecules per protein, can be calculated using UV-Vis spectrophotometry. By measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the attached label, you can determine the concentrations of both. Comparing the DOL before and after purification can indicate the removal of free label. Additionally, analytical techniques like HPLC can be used to show the absence of the small, unreacted maleimide peak in the purified conjugate sample.[13]
Experimental Protocols
Protocol 1: Quenching the Maleimide Reaction
This step should be performed after the conjugation incubation is complete and before starting the purification procedure.
-
Prepare Quenching Agent: Prepare a fresh stock solution of a thiol-containing quenching agent (e.g., 1 M L-cysteine or 2-mercaptoethanol) in a compatible buffer like PBS.[13]
-
Add to Reaction: Add the quenching agent to your conjugation reaction mixture to a final concentration of 10-50 mM.[12][13] This should be a significant molar excess compared to the initial amount of the maleimide reagent.
-
Incubate: Gently mix and incubate the reaction for an additional 15-30 minutes at room temperature.[8][13] This allows the quencher to react completely with any excess maleimide.
-
Proceed to Purification: Immediately proceed to your chosen purification method to remove the quenched maleimide and the excess quenching agent.[12]
Protocol 2: Purification Using a Spin Desalting Column
This protocol is a general guide for commercially available spin columns designed for size exclusion chromatography.
-
Column Preparation: Prepare the spin desalting column by first twisting off the bottom closure and loosening the cap. Place the column into a collection tube.
-
Remove Storage Buffer: Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer. Discard the flow-through.[8]
-
Equilibration: Place the column in a new collection tube. Add 300-500 µL of your desired final buffer (equilibration buffer) to the top of the resin bed. Centrifuge for 2 minutes at 1,500 x g. Discard the buffer. Repeat this equilibration step two more times.[8][11]
-
Sample Application: Place the column in a new, clean collection tube. Slowly apply the entire volume of your quenched conjugation reaction mixture to the center of the resin bed.
-
Elution: Centrifuge the column for 2 minutes at 1,500 x g to elute the purified conjugate.[11] The collected sample in the tube is your purified conjugate, now free of unreacted maleimide and other small molecules.
Protocol 3: Purification by Dialysis
-
Prepare Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. Ensure you select a membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein conjugate (e.g., a 10 kDa MWCO for a 50 kDa protein) but large enough to allow the unreacted maleimide to pass through freely.[5][6]
-
Load Sample: Load your quenched reaction mixture into the dialysis device, ensuring to leave some headspace to allow for potential volume changes.
-
Perform Dialysis: Immerse the sealed dialysis device in a large container with a stir bar, holding a large volume of the desired buffer (dialysate), typically 200-500 times the volume of your sample.[5][7] Stir the dialysate gently at 4°C or room temperature.
-
Buffer Exchange: Allow dialysis to proceed for at least 2 hours.[6][11] For maximum efficiency, change the dialysate buffer completely.
-
Repeat: Perform a second buffer exchange and continue dialysis for another 2 hours or overnight at 4°C to ensure complete removal of small molecules.[6][11]
-
Recover Sample: Carefully remove the dialysis device from the buffer and recover your purified conjugate solution.
Visualizations
Caption: General workflow for maleimide conjugation and purification.
Caption: Workflow for purification by Size Exclusion Chromatography.
Caption: Workflow for purification by Dialysis.
References
- 1. benchchem.com [benchchem.com]
- 2. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 3. goldbio.com [goldbio.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - US [thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. benchchem.com [benchchem.com]
- 9. Scavenger resin - Wikipedia [en.wikipedia.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. benchchem.com [benchchem.com]
Challenges in conjugating N-(2-Aminoethyl)maleimide to sterically hindered sites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the conjugation of N-(2-Aminoethyl)maleimide, particularly to sterically hindered sites.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation and why is it critical?
A1: The optimal pH range for the reaction between a maleimide (B117702) and a thiol group is between 6.5 and 7.5.[1][2][3] This range is a crucial balance between ensuring the reactivity of the thiol group and maintaining the stability of the maleimide. Below pH 6.5, the reaction rate slows down because the thiol group is protonated and less nucleophilic.[2][4] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, which renders it unreactive.[3][4] Additionally, at higher pH, the maleimide can lose its selectivity and react with other nucleophilic groups, such as the primary amines on lysine (B10760008) residues.[2][5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][6]
Q2: How should I prepare and store my maleimide reagents?
A2: Maleimide reagents are sensitive to moisture and hydrolysis.[7] It is highly recommended to prepare aqueous solutions of maleimide reagents immediately before use.[7] For long-term storage, dissolve the maleimide reagent in a dry, aprotic organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and store at -20°C, protected from light and moisture.[3][4][8] Before opening a vial of maleimide reagent, it should be allowed to warm to room temperature to prevent moisture condensation.[9]
Q3: What is maleimide hydrolysis and how can I prevent it?
A3: Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water, forming a non-reactive maleamic acid derivative.[3] This is a primary cause of low conjugation efficiency.[3] To prevent hydrolysis, you should:
-
Always prepare maleimide stock solutions in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use.[3]
-
Maintain the reaction pH strictly within the 6.5-7.5 range.[3]
-
Add the maleimide reagent to the aqueous reaction mixture as the last step and proceed with the conjugation without delay.[3]
Q4: My protein's cysteine residues are involved in disulfide bonds. What should I do?
A4: Disulfide bonds are unreactive with maleimides and must be reduced to free sulfhydryl (-SH) groups before conjugation.[2][7] Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent because it is effective over a wide pH range and typically does not need to be removed before adding the maleimide reagent.[2][7] Dithiothreitol (DTT) is also effective, but it must be removed from the protein solution after reduction and before adding the maleimide, as it will compete for reaction.[2][10]
Q5: What is a typical molar ratio of maleimide to protein for conjugation?
A5: A common starting point is a 10 to 20-fold molar excess of the maleimide reagent to the thiol-containing molecule.[2][4][11] However, the optimal ratio is highly dependent on the specific reactants, including the accessibility of the cysteine residue, and may need to be determined empirically through small-scale optimization experiments.[2][12] For sterically hindered sites, a higher molar excess may be necessary to drive the reaction to completion.[2]
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
Q: I am observing very low or no formation of my desired conjugate. What are the potential causes and how can I troubleshoot this?
A: Low or no conjugation yield is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.
Troubleshooting Decision Tree for Low Conjugation Yield
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of the reaction of N-ethylmaleimide with cysteine and some congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Maleimide Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the solubility of maleimide (B117702) reagents in aqueous solutions. Find troubleshooting tips and frequently asked questions to ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: My maleimide reagent won't dissolve in my aqueous reaction buffer. What should I do?
A1: Many maleimide reagents, particularly those conjugated to hydrophobic molecules like fluorescent dyes, exhibit poor solubility in aqueous buffers. The recommended approach is to first prepare a concentrated stock solution in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][2][3] This stock solution can then be added in a small volume to your aqueous reaction buffer. Ensure the organic solvent is anhydrous to prevent premature hydrolysis of the maleimide group.[1][4]
Q2: I observed precipitation after adding the maleimide stock solution (in DMSO/DMF) to my aqueous buffer. How can I resolve this?
A2: Precipitation upon addition to an aqueous buffer is a common issue. Here are several strategies to overcome this:
-
Optimize Co-solvent Concentration: Gradually increase the percentage of the organic co-solvent (DMSO or DMF) in your final reaction mixture. However, be cautious as high concentrations of organic solvents can negatively impact the stability and function of your biomolecule, such as causing protein denaturation.[1][4][5] It is often recommended to keep the final concentration of the organic solvent below 10% (v/v).[4][6]
-
Slow Addition and Stirring: Add the maleimide stock solution to the aqueous buffer slowly and with continuous, gentle stirring. This facilitates rapid dispersion and prevents localized high concentrations that can lead to precipitation.[4]
-
Gentle Warming and Sonication: Gently warming the solution to around 37°C or using an ultrasonic bath can aid in dissolving the maleimide reagent.[1][4]
-
Adjust Buffer pH: While the optimal pH for the maleimide-thiol reaction is 6.5-7.5, ensuring your buffer is within this range can also influence the reagent's solubility.[1][7]
Q3: What is the optimal pH for maleimide-thiol conjugation reactions, and how does it affect solubility and stability?
A3: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[1][7][8] This range represents a critical balance:
-
Thiol Reactivity: For the reaction to proceed, the thiol group needs to be in its deprotonated, nucleophilic thiolate anion form. As the pH increases, the concentration of the thiolate anion increases, leading to a faster reaction rate.[7]
-
Maleimide Stability: At pH values above 7.5, maleimides become increasingly susceptible to hydrolysis, where the maleimide ring opens, rendering it unreactive towards thiols.[7][8][9] The reaction with primary amines also becomes a significant competing reaction at pH levels above 7.5.[7][8]
Q4: How can I improve the aqueous solubility of my maleimide reagent by modifying its chemical structure?
A4: To enhance the intrinsic aqueous solubility of a maleimide reagent, consider using derivatives that incorporate hydrophilic moieties. These include:
-
PEGylated Maleimides: Attaching polyethylene (B3416737) glycol (PEG) chains to the maleimide reagent can significantly improve its water solubility, stability, and pharmacokinetic properties.[10][][12]
-
Sulfonated Maleimides: The inclusion of charged groups, such as sulfonate groups (e.g., Sulfo-SMCC), increases the hydrophilicity and water solubility of the crosslinker.[13][14]
-
Novel Hydrophilic Linkers: Recent developments include linkers based on motifs like piperazine, which have been shown to dramatically increase the aqueous solubility of maleimide conjugates.[15][16]
Q5: How should I store my maleimide reagents and their stock solutions?
A5: Proper storage is crucial to maintain the reactivity of maleimide reagents.
-
Solid Form: Store the solid maleimide reagent at -20°C, protected from light and moisture.[4][12] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[4]
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF.[1][17] These can be stored at -20°C or -80°C, protected from light and moisture, for several weeks to months.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Aqueous solutions of maleimide reagents are not recommended for storage and should be prepared immediately before use due to the risk of hydrolysis.[8][9]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of maleimide reagents in aqueous solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitation of Maleimide Reagent | Poor aqueous solubility of the maleimide reagent. | First, dissolve the reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution.[1][2][3] Add this stock solution to the aqueous buffer slowly while stirring.[4] |
| "Salting out" effect upon addition to the aqueous buffer. | Optimize the percentage of organic co-solvent in the final reaction mixture, keeping it as low as possible (typically <10% v/v).[4][5] Consider gentle warming or sonication to aid dissolution.[1] | |
| Low or No Conjugation Efficiency | Hydrolysis of the maleimide group. | Prepare aqueous solutions of the maleimide reagent immediately before use.[1][9] Ensure the pH of the reaction buffer is within the optimal range of 6.5-7.5.[7][8] Use anhydrous solvents for preparing stock solutions.[1][4] |
| Oxidized thiol groups on the biomolecule. | Reduce disulfide bonds using a non-thiol-containing reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation.[3][7] Degas buffers to remove dissolved oxygen.[5] | |
| Incorrect buffer composition. | Use non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate.[5] Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT).[5] | |
| Poor Specificity / Presence of Side Products | Reaction with primary amines. | Maintain the reaction pH within the 6.5-7.5 range to ensure selectivity for thiols.[7][8] |
| Thiazine (B8601807) rearrangement (with N-terminal cysteine). | If possible, perform the conjugation at a more acidic pH (e.g., around 6.5) to minimize this side reaction.[18][19] |
Quantitative Data Summary
The stability of the maleimide group is highly dependent on pH. The following table summarizes the impact of pH on the key reactions involved in maleimide-thiol conjugation.
| pH Range | Thiol-Maleimide Reaction Rate | Maleimide Hydrolysis Rate | Reaction with Primary Amines |
| < 6.5 | Slow | Very Slow | Negligible |
| 6.5 - 7.5 | Optimal | Slow to Moderate | Minimal |
| > 7.5 | Fast | Fast | Significant |
Note: The rates are relative and intended for comparative purposes. The rate of hydrolysis increases significantly with increasing pH.[9][19]
Experimental Protocols
Protocol 1: Preparation of a Maleimide Reagent Stock Solution
This protocol outlines the standard procedure for dissolving a maleimide reagent for use in aqueous bioconjugation reactions.
-
Equilibrate Reagent: Allow the vial of the maleimide reagent to warm to room temperature before opening to prevent moisture condensation.[1][4]
-
Add Anhydrous Solvent: Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mM).[1][3][17]
-
Dissolve: Vortex the solution briefly to ensure the maleimide reagent is fully dissolved. If complete dissolution is not achieved, gentle warming to 37°C and/or sonication can be applied.[1][4]
-
Storage: If not for immediate use, aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture.[1]
Protocol 2: General Procedure for Protein-Maleimide Conjugation
This protocol provides a general guideline for conjugating a maleimide-functionalized molecule to a protein with available thiol groups.
-
Prepare the Protein Solution: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., PBS, HEPES, Tris) at a pH between 7.0 and 7.5.[3][20] A typical protein concentration is 1-10 mg/mL.[3][20]
-
(Optional) Reduce Disulfide Bonds: If the protein's thiol groups are oxidized (forming disulfide bonds), they must be reduced. Add a 10-100 fold molar excess of a non-thiol reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[3][17] If DTT is used, it must be removed before adding the maleimide reagent.[1][17]
-
Prepare Maleimide Working Solution: Immediately before conjugation, prepare the aqueous working solution of the maleimide reagent.[1] This is typically done by adding the concentrated stock solution in DMSO or DMF to the reaction buffer.
-
Conjugation Reaction: Add the maleimide working solution to the protein solution. A 10- to 20-fold molar excess of the maleimide reagent over the protein is a common starting point.[1][17]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[17] Protect the reaction from light if using a photosensitive maleimide reagent.
-
Purification: Remove unreacted maleimide reagent and byproducts using size-exclusion chromatography, dialysis, or another suitable purification method.[3][17]
Visual Guides
Caption: Workflow for dissolving maleimide reagents.
Caption: Impact of pH on maleimide reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. creativepegworks.com [creativepegworks.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 18. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Maleimide labeling of thiolated biomolecules [biosyn.com]
Validation & Comparative
A Head-to-Head Comparison of Crosslinkers for Antibody Conjugation: N-(2-Aminoethyl)maleimide vs. SMCC
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical decision in the design and synthesis of antibody conjugates, particularly antibody-drug conjugates (ADCs). The linker's properties profoundly influence the stability, efficacy, and pharmacokinetic profile of the final product. This guide provides an objective, data-driven comparison of two maleimide-containing reagents: the heterobifunctional crosslinker SMCC and the functional building block N-(2-Aminoethyl)maleimide.
At a Glance: Key Differences and Functional Roles
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used, non-cleavable heterobifunctional crosslinker. It possesses two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester that targets primary amines (e.g., lysine (B10760008) residues on an antibody) and a maleimide (B117702) group that reacts with sulfhydryl (thiol) groups.[1][2][3] This dual reactivity allows for a controlled, two-step conjugation process.[1][2]
This compound, in contrast, is not a direct crosslinker but rather a building block used to introduce a maleimide group onto a molecule. It contains a primary amine and a maleimide group. Its application in antibody conjugation workflows involves chemically attaching it to either the antibody or a payload molecule through its amine group, thereby functionalizing that molecule with a thiol-reactive maleimide for subsequent conjugation steps.
The primary distinction lies in their immediate utility: SMCC is a complete linker system for connecting amines to thiols, while this compound provides a maleimide functionality that can be incorporated into custom linker designs.
Chemical Properties and Mechanism of Action
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
SMCC functions as a bridge between an amine-containing molecule and a thiol-containing molecule. The conjugation process is typically sequential:
-
Antibody Activation: The NHS ester of SMCC reacts with primary amines on the antibody, such as the ε-amino group of lysine residues, to form a stable amide bond. This reaction is most efficient at a pH of 7.0-9.0.[2][3]
-
Payload Conjugation: The thiol-containing payload (e.g., a cytotoxic drug) is then added and reacts with the maleimide group on the SMCC-activated antibody. This Michael addition reaction forms a stable thioether bond and is optimally performed at a pH of 6.5-7.5.[2][3]
The cyclohexane (B81311) ring within the SMCC spacer arm increases the stability of the maleimide group compared to linkers without this feature, reducing the rate of hydrolysis and allowing for the storage of maleimide-activated intermediates.[2][3]
This compound
This reagent is used to impart maleimide functionality. A common strategy involves modifying a payload that has a reactive carboxyl group.
-
Payload Functionalization: The carboxylic acid on a payload molecule is first activated (e.g., using EDC/NHS chemistry) to form an active ester.
-
Maleimide Introduction: The primary amine of this compound then reacts with this activated ester to form a stable amide bond, resulting in a maleimide-functionalized payload.
-
Antibody Conjugation: This new payload can then be conjugated to an antibody containing free thiol groups (typically generated by reducing native disulfide bonds).
This approach allows for the creation of custom linkers where the properties can be tuned by modifying the structure between the payload and the maleimide group.
Performance Comparison: A Data-Driven Analysis
The choice of linker strategy impacts several key attributes of the final antibody conjugate.
| Feature | SMCC | This compound Strategy | Rationale & Supporting Data |
| Spacer Arm Length | ~8.3 Å | Variable (short ethyl spacer from the reagent itself) | SMCC provides a fixed, rigid spacer containing a cyclohexane ring.[4] The this compound strategy allows for modular linker design by incorporating other spacer elements. |
| Hydrophobicity | More Hydrophobic | Less Hydrophobic | The cyclohexane ring in SMCC is inherently hydrophobic, which can lead to aggregation, especially with hydrophobic payloads.[5] PEGylated linkers, often used in custom designs, can increase hydrophilicity and improve solubility.[5][6] |
| Conjugation Control | Good | Excellent | SMCC provides good control via its two-step process targeting abundant lysine residues, but this leads to a heterogeneous product with a range of drug-to-antibody ratios (DARs).[7] Strategies using this compound are often paired with site-specific antibody modification (e.g., targeting reduced native disulfides or engineered cysteines), leading to more homogeneous conjugates with a defined DAR.[] |
| Conjugate Stability | Moderate | Moderate (Linkage-dependent) | The stability of the resulting thioether bond is a critical attribute. The thiosuccinimide linkage formed from N-alkyl maleimides (like in SMCC) can undergo a retro-Michael reaction in the presence of thiols like albumin or glutathione, leading to premature drug deconjugation in vivo.[9][10][11] This instability is a known challenge for maleimide-based ADCs.[10][12] |
| Improving Stability | Hydrolysis | Hydrolysis / Linker Chemistry | The stability of the maleimide-thiol adduct can be significantly enhanced by hydrolysis of the succinimide (B58015) ring to its ring-opened form, which is resistant to thiol exchange.[12] N-aryl maleimides and other "next-generation maleimides" have been developed to form more stable conjugates.[9][13][14] These can be incorporated into custom linkers. |
Experimental Protocols
Protocol 1: Two-Step Antibody Conjugation using SMCC
This protocol describes the activation of an antibody with SMCC, followed by conjugation to a thiol-containing payload.
Materials:
-
Antibody (1-10 mg/mL) in amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)[2][4]
-
SMCC crosslinker
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Quenching reagent (e.g., L-cysteine)
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody solution in an amine-free buffer. Ensure the buffer does not contain primary amines like Tris.
-
SMCC Solution Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of ~10 mM.[1]
-
Antibody Activation: Add a 10- to 50-fold molar excess of the SMCC solution to the antibody.[2][3] The optimal molar excess depends on the antibody concentration and must be determined empirically.[3]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[3][4]
-
Removal of Excess SMCC: Remove non-reacted SMCC using a desalting column equilibrated with conjugation buffer (e.g., PBS, pH 7.2-7.5).[2][3]
-
Payload Conjugation: Immediately add the thiol-containing payload to the purified maleimide-activated antibody.
-
Incubation: Incubate for 1-2 hours at room temperature.[]
-
Quenching: Add a quenching reagent like cysteine in molar excess to cap any unreacted maleimide groups.[][9]
-
Purification: Purify the final antibody conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove excess payload and other reagents.
Protocol 2: Site-Specific Conjugation via Reduced Disulfides and a Maleimide-Functionalized Payload
This protocol involves reducing the antibody's interchain disulfide bonds and conjugating a pre-functionalized payload.
Materials:
-
Antibody (1-10 mg/mL) in degassed buffer (e.g., PBS, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-functionalized payload (prepared using a reagent like this compound)
-
EDTA (optional, to prevent re-oxidation)[9]
-
Desalting columns
Procedure:
-
Antibody Reduction: Dissolve the antibody in a degassed reaction buffer. Add a 10-fold molar excess of TCEP.[]
-
Incubation: Incubate at room temperature for 30-60 minutes to reduce the interchain disulfide bonds, generating free thiols.[][9]
-
Removal of Reducing Agent: Immediately remove the excess TCEP using a desalting column equilibrated with a degassed, nitrogen-purged buffer.
-
Payload Conjugation: Add the maleimide-functionalized payload to the reduced antibody. A 10- to 20-fold molar excess of the maleimide reagent over the antibody is a common starting point.[9][15]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
Quenching and Purification: Quench any unreacted maleimides with excess cysteine and purify the final conjugate, as described in the SMCC protocol.
Conclusion: Selecting the Right Tool for the Job
The choice between using SMCC directly and designing a custom linker strategy with a building block like this compound depends entirely on the goals of the project.
Choose SMCC when:
-
A well-established, straightforward method for linking amines to thiols is required.
-
The inherent hydrophobicity of the linker is not a concern.
-
A heterogeneous mixture of DAR species is acceptable for the application.
Consider a custom strategy with this compound when:
-
Greater control over linker properties such as hydrophilicity, length, or cleavability is desired.
-
The goal is to produce a more homogeneous conjugate by pairing it with a site-specific antibody modification technique.
-
The project requires a modular approach to linker design and optimization.
While both pathways utilize the same fundamental maleimide-thiol reaction, understanding their distinct roles and the properties they impart to the final conjugate is paramount for the successful development of next-generation antibody therapeutics and diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. proteochem.com [proteochem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Next generation maleimides enable the controlled assembly of antibody–drug conjugates<i>via</i>native disulfide bond br… [ouci.dntb.gov.ua]
- 15. broadpharm.com [broadpharm.com]
N-(2-Aminoethyl)maleimide alternatives for thiol-reactive crosslinking
A Comparative Guide to Thiol-Reactive Crosslinking: Alternatives to N-(2-Aminoethyl)maleimide
For researchers, scientists, and drug development professionals, the site-specific and stable covalent linkage of molecules to proteins and other biomolecules is a cornerstone of innovation. For decades, N-substituted maleimides, such as this compound, have been the reagents of choice for their high reactivity and selectivity towards thiol groups found in cysteine residues. However, the stability of the resulting thiosuccinimide linkage has been a persistent concern, driving the development of a new generation of thiol-reactive crosslinkers. This guide provides an objective comparison of the leading alternatives to this compound, supported by experimental data, to empower informed decisions in the design of robust and effective bioconjugates.
The Limitations of Maleimide (B117702) Chemistry
The reaction of a maleimide with a thiol proceeds via a Michael addition to form a thioether bond. While efficient, the resulting succinimide (B58015) ring is susceptible to two competing reactions that can compromise the integrity of the bioconjugate:
-
Retro-Michael Addition: This is the reverse of the conjugation reaction, leading to the cleavage of the linker and premature release of the conjugated molecule. This is particularly problematic in vivo, where endogenous thiols like glutathione (B108866) can facilitate this process, leading to off-target effects and reduced efficacy.[1][2]
-
Hydrolysis: The succinimide ring can undergo hydrolysis to form a ring-opened succinamic acid derivative. While this ring-opened form is stable and no longer susceptible to the retro-Michael reaction, the hydrolysis rate can be slow and variable, leading to a heterogeneous mixture of conjugated species.[2][3]
These stability issues have catalyzed the development of alternative thiol-reactive chemistries that offer more stable and homogeneous bioconjugates.
Next-Generation Thiol-Reactive Crosslinkers
A variety of alternative reagents have been developed to overcome the limitations of traditional maleimides. These can be broadly categorized as next-generation maleimides and non-maleimide-based reagents.
Quantitative Performance Comparison
The selection of a thiol-reactive crosslinker depends on a balance of factors including reaction kinetics, efficiency, and the stability of the resulting linkage. The following tables summarize key performance metrics for this compound and its alternatives.
Table 1: Comparison of Thiol-Reactive Crosslinkers
| Crosslinker Class | Reactive Group | Resulting Linkage | Stability | Key Advantages | Key Disadvantages |
| Traditional Maleimide | Maleimide | Thioether (Succinimide ring) | Moderate | Fast reaction kinetics, high thiol selectivity at neutral pH.[1] | Prone to retro-Michael addition and thiol exchange, leading to conjugate instability.[2][4] |
| Next-Generation Maleimides | N-Aryl Maleimide | Stabilized Thioether | High | Accelerated hydrolysis of the succinimide ring to a stable, ring-opened form prevents retro-Michael addition.[5] | May have slightly different reaction kinetics compared to traditional maleimides.[6] |
| Dibromomaleimide | Dithiomaleamic acid | High | Forms a stable linkage upon reaction with two thiols, suitable for re-bridging disulfide bonds.[5] | Requires two proximal thiols for stable conjugation. | |
| Haloacetyls | Iodoacetamide | Thioether | High | Forms a stable, irreversible thioether bond.[6] | Can exhibit reactivity towards other nucleophiles like histidine and methionine at higher pH.[7] |
| Vinyl Sulfones | Vinyl Sulfone | Thioether | High | Forms a highly stable, irreversible thioether bond, resistant to retro-Michael reaction.[6][8] | Generally slower reaction rates than maleimides.[6][9] |
| Pyridyl Disulfides | Pyridyldithio | Disulfide | Low (Reversible) | Reversible linkage, useful for applications requiring payload release under reducing conditions.[6] | Cleaved by reducing agents like glutathione.[6] |
| Thiol-Ene Chemistry | Alkene | Thioether | Very High | High selectivity, robust bond formation, biocompatible.[6][10] | Requires a radical initiator, often UV light, which may not be suitable for all biomolecules.[6][11] |
| Phenyloxadiazolyl Methyl Sulfones (PODS) | Phenyloxadiazolyl Methyl Sulfone | Thioether | Very High | Highly stable linkage, resistant to retro-Michael reaction.[3][6] | Newer chemistry with fewer commercially available options.[6] |
| 2-Cyanobenzothiazole (CBT) | 2-Cyanobenzothiazole | Thiazoline | High | Enables site-specific ligation with N-terminal cysteines.[1] | Requires an N-terminal cysteine for the specific reaction. |
Visualizing Reaction Pathways
The following diagrams illustrate the reaction mechanisms of key thiol-reactive crosslinkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol-Methylsulfone-Based Hydrogels for 3D Cell Encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Navigating the Maze of Bioconjugate Stability: A Comparative Guide to N-(2-Aminoethyl)maleimide Conjugates in Serum
For researchers, scientists, and drug development professionals, the stability of bioconjugates in serum is a critical parameter dictating therapeutic efficacy and safety. This guide provides an objective comparison of the stability of N-(2-Aminoethyl)maleimide (AEM) conjugates against other common maleimide-based alternatives, supported by experimental data and detailed methodologies.
The covalent linkage of therapeutic or imaging agents to biomolecules, particularly proteins and antibodies, is a cornerstone of modern biotechnology. Maleimide-based reagents, such as AEM, are widely employed due to their high reactivity and specificity towards thiol groups found in cysteine residues. However, the resulting thiosuccinimide linkage can be susceptible to degradation in the physiological environment of serum, leading to premature cleavage of the conjugate and potential off-target effects.[1][2]
The Stability Conundrum: Retro-Michael Reaction vs. Hydrolysis
The primary mechanism of instability for maleimide-thiol conjugates is the retro-Michael reaction.[1][2] In the thiol-rich environment of blood serum, endogenous thiols like glutathione (B108866) and albumin can facilitate a thiol exchange process, leading to the dissociation of the conjugate.[2]
A competing and stabilizing reaction is the hydrolysis of the thiosuccinimide ring to form a stable maleamic acid derivative.[1][2] This ring-opened form is resistant to the retro-Michael reaction, effectively "locking" the conjugate in place.[2] The rate of this beneficial hydrolysis is significantly influenced by the substituent on the maleimide (B117702) nitrogen.[1]
Comparative Stability of Maleimide Conjugates
The stability of a maleimide conjugate in serum is ultimately a race between the destabilizing retro-Michael reaction and the stabilizing hydrolysis. Various strategies have been developed to tip the balance in favor of hydrolysis, leading to more robust conjugates. The following table summarizes the stability of different maleimide conjugate types in serum.
| Maleimide Reagent Type | N-Substituent | Key Feature | Serum Stability (Half-life) | Hydrolysis Rate | Reference |
| This compound (AEM) | Alkyl (with primary amine) | Basic amino group can provide some intramolecular catalysis of hydrolysis. | Moderate | Slower than self-hydrolyzing maleimides. | [3] |
| Conventional N-Alkyl Maleimides | e.g., N-Ethylmaleimide | Standard linker. | Low (e.g., 27 hours for some conjugates) | Very slow. | [2] |
| N-Aryl Maleimides | e.g., N-Phenylmaleimide | Electron-withdrawing N-substituent accelerates hydrolysis. | High | Rapid (e.g., t½ of 1.5 hours for hydrolysis). | [2] |
| Self-Hydrolyzing Maleimides | e.g., Diaminopropionic acid (DPR)-based | Intramolecular basic group provides catalysis for rapid hydrolysis. | Very High | Very rapid (e.g., t½ of 2.0-2.6 hours for hydrolysis). | [2][4] |
| Next-Generation Maleimides (NGMs) | Dihalogenated maleimides | Rapid bioconjugation with reduced hydrolysis of the maleimide reagent itself. | High | Tunable. | [5] |
Visualizing the Reaction Pathways
The following diagrams illustrate the competing reaction pathways for maleimide-thiol conjugates in serum and a general workflow for assessing their stability.
Experimental Protocols
Protocol 1: Maleimide Conjugation to a Thiol-Containing Protein
This protocol outlines a general method for conjugating a maleimide compound to a protein containing free cysteine residues.
Materials:
-
Protein solution (1-10 mg/mL) in a degassed, thiol-free buffer (e.g., PBS, Tris, HEPES) at pH 7.0-7.5.[6][7]
-
Maleimide reagent (e.g., this compound) dissolved in an organic solvent like DMSO or DMF.[6][7]
-
(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced.[6][7]
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: If necessary, treat the protein solution with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature to reduce any disulfide bonds.[8]
-
Reagent Preparation: Prepare a stock solution of the maleimide reagent (e.g., 10 mM) in anhydrous DMSO or DMF.[8]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide solution to the protein solution while gently stirring.[8]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[8]
-
Purification: Remove excess, unreacted maleimide and byproducts by size-exclusion chromatography or another suitable purification method.[6]
Protocol 2: In Vitro Serum Stability Assay
This protocol provides a general workflow for assessing the stability of a maleimide conjugate in serum.[9][10]
Materials:
-
Purified maleimide conjugate.
-
Human or mouse serum.
-
Incubator at 37°C.
-
Analytical method for separation (e.g., LC-MS, SEC-HPLC).
Procedure:
-
Incubation: Incubate the purified maleimide conjugate in serum at a final concentration of approximately 100 µg/mL at 37°C.[9]
-
Time Points: At designated time points (e.g., 0, 1, 4, 24, 48, 72 hours), remove an aliquot of the serum mixture.[10]
-
Analysis: Analyze the aliquots to separate the intact conjugate from any deconjugated or degraded products. This can be achieved using techniques like size-exclusion chromatography (SEC) to monitor changes in molecular weight or liquid chromatography-mass spectrometry (LC-MS) for more detailed characterization.
-
Quantification: Quantify the percentage of intact conjugate remaining at each time point.
-
Data Analysis: Plot the percentage of intact conjugate versus time to determine the deconjugation kinetics and calculate the half-life of the conjugate in serum.[1]
Conclusion
The stability of this compound conjugates in serum is a critical consideration for the development of effective biotherapeutics. While offering a versatile platform for bioconjugation, the inherent instability of the thiosuccinimide linkage due to the retro-Michael reaction must be addressed. Strategies that promote the hydrolysis of the succinimide (B58015) ring, such as the use of self-hydrolyzing or N-aryl maleimides, offer promising avenues to enhance in vivo stability. Careful selection of the maleimide chemistry, guided by robust in vitro serum stability assays, is paramount for the successful clinical translation of these important molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Mass Spectrometry Analysis of N-(2-Aminoethyl)maleimide Modified Proteins
For researchers, scientists, and drug development professionals, the precise analysis of protein modifications is crucial for understanding protein function, elucidating disease mechanisms, and developing targeted therapeutics. N-(2-Aminoethyl)maleimide (AEM) is a widely used thiol-reactive reagent for the modification of cysteine residues in proteins. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of AEM-modified proteins, offering a detailed examination of experimental protocols, quantitative data, and a comparative assessment with alternative thiol-reactive probes.
Performance Comparison of Thiol-Reactive Probes
The selection of a thiol-reactive probe for protein modification is a critical step that can significantly impact the outcome of a mass spectrometry experiment. The ideal probe should exhibit high reactivity and specificity towards cysteine residues, form a stable covalent bond that can withstand the rigors of sample preparation and mass spectrometric analysis, and ideally enhance the ionization efficiency of the modified peptide. Here, we compare the performance of this compound (and its close analog N-Ethylmaleimide, NEM) with other commonly used thiol-reactive probes.
| Reagent Class | Example Reagent | Reaction Rate | Bond Stability (vs. Maleimide) | Mass Spectrometry Compatibility | Key Advantages | Key Disadvantages |
| Maleimides | This compound (AEM), N-Ethylmaleimide (NEM) | Fast | Reference | Good | High reactivity and specificity for thiols at neutral pH. | The resulting thioether bond can undergo a retro-Michael reaction, leading to potential instability.[1] |
| Haloacetamides | Iodoacetamide (B48618) (IAM), Iodoacetanilide (IAA) | Moderate | More Stable | Excellent | Forms a very stable thioether bond.[1] | Slower reaction kinetics compared to maleimides. |
| Vinyl Sulfones | Moderate | More Stable | Good | Forms a stable thioether bond that is resistant to retro-Michael addition.[1] | Can exhibit some off-target reactivity with other nucleophilic residues. | |
| Julia-Kocienski-like | Methylsulfonyl Phenyloxadiazoles | Fast | Significantly More Stable | Good | Forms highly stable conjugates in human plasma. | Newer class of reagents, less commercially available. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful analysis of AEM-modified proteins. Below are protocols for protein modification with AEM, subsequent enzymatic digestion, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: this compound (AEM) Modification of Proteins
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer, such as 100 mM phosphate (B84403) buffer, pH 7.2, to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) and incubate for 1 hour at room temperature.
-
AEM Labeling: Prepare a stock solution of AEM in a water-miscible organic solvent like DMSO or DMF. Add a 10- to 20-fold molar excess of the AEM stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching and Purification: Quench the reaction by adding a small molecule thiol, such as dithiothreitol (B142953) (DTT) or cysteine, to scavenge any unreacted AEM. Purify the AEM-modified protein from excess reagents using size-exclusion chromatography or dialysis.
Protocol 2: In-Solution Tryptic Digestion of AEM-Modified Proteins
-
Denaturation and Reduction: To the purified AEM-modified protein solution, add urea (B33335) to a final concentration of 8 M and DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C to denature the protein and reduce any remaining disulfide bonds.
-
Alkylation: Alkylate the newly exposed cysteine residues by adding iodoacetamide (IAM) to a final concentration of 55 mM and incubate for 30 minutes at room temperature in the dark. This step ensures that all cysteine residues are modified, preventing disulfide bond reformation.
-
Dilution and Digestion: Dilute the solution 4-fold with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to 2 M. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio (w/w) and incubate overnight at 37°C.
-
Digestion Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
Protocol 3: LC-MS/MS Analysis of AEM-Modified Peptides
-
Chromatographic Separation: Load the desalted peptide sample onto a C18 reversed-phase analytical column connected to a nano-flow liquid chromatography system. Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration in 0.1% formic acid.
-
Mass Spectrometry Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, operating in a data-dependent acquisition mode.
-
MS1 Scan: Acquire full scan mass spectra (MS1) over a mass-to-charge (m/z) range of 400-1500.
-
MS2 Fragmentation: Select the most intense precursor ions from the MS1 scan for fragmentation using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID). Acquire tandem mass spectra (MS2) of the fragment ions.
-
Data Analysis: Use a proteomics search engine (e.g., Mascot, SEQUEST, or MaxQuant) to search the acquired MS/MS spectra against a protein sequence database. Specify the mass shift corresponding to the AEM modification on cysteine residues (+43.0422 Da for the aminoethyl group) as a variable modification.
Visualizing the Workflow and Chemistry
To better illustrate the experimental process and the underlying chemical reactions, the following diagrams were generated using the Graphviz DOT language.
Caption: Experimental workflow for the mass spectrometry analysis of AEM-modified proteins.
Caption: Chemical reactions of different thiol-reactive probes with protein cysteine residues.
References
N-Aryl Maleimides Demonstrate Superior Hydrolytic Stability for Bioconjugation
A detailed comparison of N-aryl and N-alkyl maleimides reveals significant advantages in conjugate stability for N-aryl variants, a critical factor for the development of robust and effective biotherapeutics, particularly antibody-drug conjugates (ADCs). Experimental data consistently shows that N-aryl maleimide (B117702) conjugates exhibit enhanced stability due to an accelerated hydrolysis of the thiosuccinimide ring formed upon conjugation to a thiol. This ring-opening mechanism effectively "locks" the conjugated molecule in place, rendering it resistant to the retro-Michael reaction, a primary pathway for the premature release of payloads in N-alkyl maleimide conjugates.[1][2]
The instability of traditional N-alkyl maleimide-thiol conjugates is a significant vulnerability, as the reversible retro-Michael reaction can lead to cleavage of the conjugate and off-target toxicity.[1] In contrast, the electron-withdrawing nature of the aryl group in N-aryl maleimides promotes the stabilizing hydrolysis of the thiosuccinimide ring, forming a stable succinamic acid thioether.[1][3] This key difference in their chemical behavior makes N-aryl maleimides a superior choice for applications demanding high in vivo stability.
Quantitative Stability Comparison
The enhanced stability of N-aryl maleimide conjugates has been demonstrated in multiple studies. The following table summarizes key quantitative data comparing the stability of N-aryl versus N-alkyl maleimide conjugates under various conditions.
| Maleimide Type | Model System | Incubation Conditions | % Intact Conjugate / Half-life | Key Findings | Reference |
| N-Aryl Maleimide | Cysteine-linked ADC | Mouse Serum, 37°C, 7 days | >80% | N-aryl maleimides form significantly more stable conjugates than N-alkyl maleimides. | [4] |
| N-Alkyl Maleimide | Cysteine-linked ADC | Mouse Serum, 37°C, 7 days | 33-65% | Traditional N-alkyl maleimide conjugates show significant deconjugation over time. | [4] |
| N-Aryl Maleimides | Cysteine-linked ADCs | Thiol-containing buffer and serum, 37°C, 7 days | <20% deconjugation | N-aryl maleimides exhibited significantly less deconjugation. | [5][6] |
| N-Alkyl Maleimides | Cysteine-linked ADCs | Thiol-containing buffer and serum, 37°C, 7 days | 35-67% deconjugation | N-alkyl maleimides showed substantial deconjugation. | [5][6] |
| N-aryl thiosuccinimide | pH 7.4, 37°C | 1.5 hours (Hydrolysis Half-life) | N-aryl substitution significantly accelerates hydrolysis. | [7] | |
| N-fluorophenyl thiosuccinimide | pH 7.4, 37°C | 0.7 hours (Hydrolysis Half-life) | Electron-withdrawing fluorine group further accelerates hydrolysis. | [7] | |
| N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 hours (Hydrolysis Half-life) | N-alkyl thiosuccinimides hydrolyze much slower. | [7] | |
| N-phenyl maleimide (NPM) - MPA | Incubated with glutathione | 3.1 hours (Cleavage Half-life) | N-aryl maleimide adduct shows faster cleavage in the presence of competing thiols, indicating initial retro-Michael susceptibility before hydrolysis. | [8] | |
| N-ethylmaleimide (NEM) - MPA | Incubated with glutathione | 19 ± 2 hours (Cleavage Half-life) | N-alkyl maleimide adduct is more resistant to immediate thiol exchange. | [8] | |
| NEM - N-acetylcysteine | Incubated with glutathione | 20 to 80 hours (Cleavage Half-life) | Highlights the variability in N-alkyl maleimide stability depending on the thiol. | [9] |
Reaction Pathways and Stability Mechanism
The stability of a maleimide-thiol conjugate is determined by the competition between two primary pathways following the initial Michael addition: the retro-Michael reaction, which leads to deconjugation, and the hydrolysis of the thiosuccinimide ring, which results in a stable, ring-opened product.
Caption: Competing pathways of maleimide-thiol conjugate stability.
N-aryl maleimides favor the hydrolysis pathway, leading to a stable conjugate, while N-alkyl maleimides are more susceptible to the retro-Michael reaction, resulting in premature drug release.
Experimental Protocols
To enable researchers to assess the stability of their own maleimide conjugates, the following are detailed methodologies for key stability assays.
Protocol 1: In Vitro Plasma Stability Assay by LC-MS
This protocol outlines a general procedure to assess the stability of an antibody-drug conjugate (ADC) in plasma.[10]
1. ADC Incubation:
-
Incubate the ADC sample in plasma from the species of interest (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144, 168 hours).
-
Immediately freeze the collected aliquots at -80°C until analysis.[10]
2. Immunoaffinity Capture (for DAR analysis):
-
Add the plasma aliquot to pre-washed immunoaffinity beads (e.g., Protein A or anti-human IgG) and incubate to capture the ADC.[10]
-
Wash the beads multiple times with a suitable wash buffer (e.g., PBS) to remove unbound plasma proteins.[10]
-
Elute the ADC from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer).[10]
-
Immediately neutralize the eluted ADC with a neutralization buffer.[10]
3. LC-MS Analysis of Drug-to-Antibody Ratio (DAR):
-
Analyze the purified ADC from each time point by LC-MS to determine the average DAR and the distribution of different DAR species.[10] This can be performed on the intact ADC or after reduction of the antibody to separate the light and heavy chains.[10]
4. LC-MS/MS Analysis of Released Payload:
-
To quantify the free payload, precipitate the plasma proteins from the aliquots (e.g., with acetonitrile).[10]
-
Centrifuge to pellet the proteins and analyze the supernatant by LC-MS/MS.[10]
-
Use a standard curve of the free payload to accurately quantify its concentration.[10]
Protocol 2: HPLC-Based Analysis of Maleimide Hydrolysis
This protocol is adapted from a method used to analyze the hydrolysis of a model succinimidyl thioether.[7]
1. Sample Preparation:
-
Incubate the maleimide conjugate in the desired buffer (e.g., 50 mM HEPES, pH 7.5) for a specific time course.[7]
-
At each time point, quench the reaction if necessary and prepare the sample for injection. For protein-based conjugates, this may involve a desalting or precipitation step.[7]
2. HPLC System and Column:
-
Use a C18 reverse-phase HPLC column.[7]
-
Set up a linear gradient of water (80-20% v/v) in acetonitrile (B52724) containing 0.1% TFA over 50 minutes.[7]
3. Detection:
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm for proteins or a specific wavelength for a chromophoric payload).[7]
4. Data Analysis:
-
The intact conjugate will elute as a single peak, while the hydrolyzed product will typically elute as two closely spaced peaks due to the formation of two isomers.[7]
-
Integrate the peak areas to quantify the percentage of intact and hydrolyzed conjugate over time.[7]
Caption: Experimental workflow for HPLC-based stability assessment.
Conclusion
The evidence strongly supports the use of N-aryl maleimides over N-alkyl maleimides for bioconjugation applications where in vivo stability is paramount. The inherent chemical properties of N-aryl maleimides favor a stabilizing hydrolysis reaction that effectively prevents the retro-Michael reaction responsible for premature payload release. This leads to more robust and reliable bioconjugates, which is a critical consideration for the development of next-generation therapeutics. Researchers and drug development professionals should consider the superior stability of N-aryl maleimides when designing and synthesizing bioconjugates for clinical and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison for Cysteine Modification: N-(2-Aminoethyl)maleimide vs. Haloacetyls
For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a cornerstone of bioconjugation, enabling the creation of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes. The choice of reagent for this critical step can significantly impact the efficacy, stability, and homogeneity of the final product. This guide provides an objective, data-driven comparison of two widely used classes of thiol-reactive reagents: N-(2-Aminoethyl)maleimide and haloacetyls (e.g., iodoacetamide, bromoacetamide).
The primary distinction between these two chemistries lies in their reaction mechanism, which dictates their performance characteristics, including reaction speed, pH sensitivity, and the stability of the resulting conjugate. Maleimides react with thiols via a Michael addition, while haloacetyls undergo a nucleophilic substitution reaction.[1] This fundamental difference has significant implications for experimental design and the ultimate application of the resulting bioconjugate.
At a Glance: Key Performance Characteristics
| Feature | This compound | Haloacetyls (e.g., Iodoacetamide) |
| Reaction Mechanism | Michael Addition | Nucleophilic Substitution |
| Optimal pH | 6.5 - 7.5[1] | 7.2 - 9.0[1] |
| Reaction Rate | Fast at physiological pH[1] | Generally slower than maleimides[1] |
| Specificity | Highly selective for thiols at pH 6.5-7.5[1] | Good selectivity for thiols, but potential for reaction with other nucleophiles (e.g., histidines) at higher pH[1] |
| Conjugate Stability | Thiosuccinimide bond can be reversible (retro-Michael reaction)[1] | Stable thioether bond[1] |
| Key Side Reactions | Hydrolysis of the maleimide (B117702) ring[1] | Reaction with other amino acid residues (e.g., histidine, tyrosine) at higher pH[1] |
Delving into the Chemistry: A Closer Look
Reaction Kinetics and Specificity
This compound and other maleimides are renowned for their rapid reaction rates with thiols at or near physiological pH (6.5-7.5).[1] At a neutral pH of 7, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, ensuring high chemoselectivity.[1] This high degree of specificity for cysteine residues is a significant advantage in complex biological mixtures.
Haloacetyls, on the other hand, generally exhibit slower reaction kinetics and require a slightly more alkaline environment (pH 7.2-9.0) for optimal reactivity.[1] While they demonstrate good selectivity for thiols, the potential for off-target reactions with other nucleophilic amino acid residues, such as histidine, increases at higher pH values.[1]
Quantitative Comparison of Reaction Rates:
| Reagent Class | Second-Order Rate Constant (k₂) | Reference |
| Maleimides | ~100 - 1000 M⁻¹s⁻¹ | [2] |
| Iodoacetamide | ~0.6 M⁻¹s⁻¹ | [3] |
Stability of the Thioether Bond: A Critical Consideration
A crucial point of differentiation is the stability of the resulting covalent bond. Haloacetyls form a highly stable thioether bond that is not susceptible to reversal under physiological conditions.[1] This makes them an excellent choice for applications requiring long-term, irreversible conjugation, particularly for in vivo applications.
The thiosuccinimide adduct formed from the reaction of a maleimide with a cysteine residue, however, can undergo a retro-Michael reaction, leading to deconjugation.[1] This reversibility can be a significant drawback, especially in the thiol-rich environment of the bloodstream, potentially leading to off-target effects and reduced efficacy of therapeutic conjugates.[4] To address this limitation, "next-generation" maleimides, such as N-aryl maleimides, have been developed. These modified maleimides exhibit significantly improved stability, with studies showing less than 20% deconjugation in serum over seven days, compared to 35-67% for conventional N-alkyl maleimides.[5]
Visualizing the Chemical Pathways
Caption: Reaction mechanisms of this compound and haloacetyls with cysteine.
Experimental Protocols
The following are generalized protocols for the modification of a thiol-containing protein with this compound and a haloacetyl reagent.
Protocol 1: Cysteine Modification with this compound
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH between 6.5 and 7.5.
-
If necessary, reduce any existing disulfide bonds by adding a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubating for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column or dialysis.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide, add a small molecule thiol such as free cysteine or β-mercaptoethanol.
-
-
Purification:
-
Remove excess reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Cysteine Modification with a Haloacetyl Reagent
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed reaction buffer at a pH between 8.0 and 8.5.
-
Reduce disulfide bonds and remove the reducing agent as described in the maleimide protocol.
-
-
Reagent Preparation:
-
Prepare a stock solution of the haloacetyl reagent (e.g., iodoacetamide) in DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the haloacetyl reagent to the protein solution.
-
Incubate the reaction for 1-4 hours at room temperature in the dark.
-
-
Purification:
-
Purify the conjugate using SEC or dialysis to remove unreacted reagents.
-
Caption: A generalized workflow for protein bioconjugation using thiol-reactive reagents.
Making the Right Choice: Application-Specific Considerations
The decision between this compound and a haloacetyl reagent is a trade-off between reaction kinetics and conjugate stability.
Choose this compound when:
-
Rapid reaction kinetics at or near physiological pH are required.
-
The application can tolerate the potential for the retro-Michael reaction , or when subsequent steps are taken to stabilize the conjugate.
-
High selectivity for thiols over other nucleophiles is critical.[1]
Choose Haloacetyls when:
-
A highly stable and irreversible thioether bond is paramount, especially for in vivo applications.[1]
-
The reaction can be performed at a slightly alkaline pH .
-
The generally slower reaction rate is acceptable for the experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis of N-(2-Aminoethyl)maleimide Reaction Byproducts
For researchers, scientists, and drug development professionals utilizing N-(2-Aminoethyl)maleimide in bioconjugation, understanding and characterizing potential reaction byproducts is critical for ensuring the purity, stability, and efficacy of the final conjugate. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this purpose. This guide provides a comparative overview of HPLC methods for analyzing the common byproducts of this compound reactions, supported by experimental data and detailed protocols.
Common Reaction Byproducts of this compound
This compound is a heterobifunctional crosslinker containing a thiol-reactive maleimide (B117702) group and a primary amine. This dual functionality, while versatile, can lead to several side reactions. The primary amine can react with other molecules or even with another this compound molecule, and the maleimide group is susceptible to hydrolysis.
The main byproducts that can be analyzed by HPLC are:
-
Hydrolyzed this compound: The maleimide ring can open in aqueous solutions, especially at neutral to high pH, rendering it inactive for conjugation to thiols.[1]
-
Thiol Adducts: The desired product of the reaction with a thiol-containing molecule, such as a cysteine residue in a peptide or protein.
-
Amine-Reactive Byproducts: The primary amine of this compound can react with other reactive molecules in the mixture. At pH values above 7.5, maleimides can also react with primary amines, such as the side chain of lysine (B10760008) residues or the primary amine of another this compound molecule.[2]
-
Isomerization Products: Reaction with cysteine can potentially lead to the formation of isomers.[3]
-
Self-Polymerization Products: The primary amine of one molecule can react with the maleimide group of another, leading to oligomers or polymers.
Comparison of HPLC Methods for Byproduct Analysis
Reverse-Phase HPLC (RP-HPLC) is the most common and effective method for separating this compound and its various reaction byproducts. Size-Exclusion Chromatography (SEC) can also be useful, particularly for analyzing high molecular weight self-polymerization products.
| HPLC Method | Principle | Typical Column | Mobile Phase | Application for this compound Byproduct Analysis |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | C18, C8, C4 | Acetonitrile/Water gradient with 0.1% TFA | Excellent for separating the starting material from its more polar hydrolyzed form and from the various conjugate and byproduct peaks. Can often resolve isomers. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume (size). | Silica-based or polymer-based with defined pore sizes | Aqueous buffers (e.g., phosphate-buffered saline) | Useful for detecting and quantifying high molecular weight polymers formed by the self-reaction of this compound. |
Quantitative Data from HPLC Analysis
The following table summarizes representative quantitative data from HPLC analyses of this compound reactions found in the literature.
| Analyte | HPLC Method | Key Finding | Reference |
| Reaction of this compound trifluoroacetate (B77799) with cyclic DTPA anhydride | RP-HPLC | Identification of a byproduct peak, with a product-to-byproduct ratio of approximately 80:20.[4] | |
| Reaction of this compound with L-cysteine | RP-HPLC | Observation of two product peaks with very similar retention times, suggesting the formation of isomers.[3] | |
| Hydrolysis of N-alkylmaleimides | Spectrophotometry | The rate of hydrolysis is proportional to the hydroxide (B78521) ion concentration between pH 7 and 9.[5] | |
| General Maleimide Conjugate Hydrolysis | RP-HPLC | The hydrolyzed product of a maleimide conjugate often elutes as two closely spaced peaks due to the formation of two isomers.[6] |
Experimental Protocols
Protocol 1: RP-HPLC Analysis of this compound Reaction with a Thiol-Containing Peptide
This protocol is designed to separate the unreacted peptide, unreacted this compound, the desired conjugate, and potential byproducts like the hydrolyzed crosslinker.
1. Sample Preparation:
- Perform the conjugation reaction by mixing the thiol-containing peptide and this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5).
- At various time points, quench the reaction by adding a small molecule thiol (e.g., L-cysteine) in excess to consume any unreacted maleimide, or by acidification with TFA.
- Dilute the samples in the initial mobile phase for HPLC analysis.
2. HPLC System and Column:
- HPLC System: A standard HPLC system with a UV detector.
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
3. Mobile Phase and Gradient:
- Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
- Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
- Flow Rate: 1.0 mL/min.
4. Detection:
- Monitor the elution profile at 220 nm (for the peptide backbone) and 302 nm (for the maleimide group). The maleimide absorbance is lost upon hydrolysis.[7]
5. Data Analysis:
- Identify peaks corresponding to the unreacted peptide, this compound, the conjugate, and byproducts based on their retention times.
- The hydrolyzed this compound will be more polar and thus have a shorter retention time than the parent compound.
- The conjugate will have a different retention time from the starting materials.
- Integrate the peak areas to quantify the relative amounts of each species.
Protocol 2: SEC Analysis of this compound Self-Polymerization
This protocol is for detecting and quantifying high molecular weight species resulting from the self-reaction of this compound.
1. Sample Preparation:
- Incubate this compound in a reaction buffer (e.g., phosphate buffer, pH 7.5-8.0) to promote the amine-maleimide reaction.
- Take samples at different time points and dilute them in the SEC mobile phase.
2. HPLC System and Column:
- HPLC System: An HPLC system with a UV or Refractive Index (RI) detector.
- Column: A size-exclusion column suitable for the separation of polymers in the expected molecular weight range.
3. Mobile Phase:
- An aqueous buffer such as phosphate-buffered saline (PBS), pH 7.4.
4. Detection:
- Monitor the elution at 220 nm or using an RI detector.
5. Data Analysis:
- Higher molecular weight polymers will elute earlier than the monomer.
- Calibrate the column with molecular weight standards to estimate the size of the polymeric byproducts.
- Quantify the extent of polymerization by integrating the peak areas of the polymer and monomer species.
Visualizations
Caption: Workflow for RP-HPLC analysis of this compound reaction byproducts.
Caption: Reaction pathways of this compound leading to desired products and byproducts.
References
A Comparative Guide to Isotope Labeling Methods for Quantitative Analysis of Maleimide Conjugation
For Researchers, Scientists, and Drug Development Professionals
The specific and efficient reaction of maleimides with thiol groups on cysteine residues is a cornerstone of bioconjugation, enabling the creation of antibody-drug conjugates (ADCs), the study of protein modifications, and the development of targeted therapeutics. Accurate quantification of this conjugation is critical for understanding efficacy, optimizing reaction conditions, and ensuring product consistency. This guide provides a detailed comparison of leading isotope labeling methods for the quantitative analysis of maleimide (B117702) conjugation, supported by experimental data and protocols.
At a Glance: Comparing Key Performance Metrics
The selection of an appropriate isotope labeling strategy depends on several factors, including the biological system under investigation, the required level of multiplexing, and the desired quantitative accuracy. The following table summarizes the key performance characteristics of common isotope labeling techniques applicable to maleimide conjugation analysis.
| Performance Metric | SILAC (Metabolic Labeling) | iTRAQ/TMT (Isobaric Chemical Labeling) | ICAT (Affinity Tag Chemical Labeling) | Deuterated Maleimides (Direct Chemical Labeling) |
| Labeling Principle | In vivo metabolic incorporation of stable isotope-labeled amino acids.[1] | In vitro chemical labeling of peptides at primary amines (N-terminus and Lysine (B10760008) residues) with isobaric tags.[2][3] | In vitro chemical labeling of cysteine thiols with isotopically-coded affinity tags.[4] | In vitro chemical labeling of cysteine thiols with deuterated maleimide reagents. |
| Multiplexing Capacity | Typically 2-plex or 3-plex.[5] | iTRAQ: up to 8-plex.[6] TMT: up to 18-plex with TMTpro reagents.[3] | 2-plex (light and heavy versions).[4] | 2-plex (light and heavy versions). |
| Quantitative Accuracy | High, benefits from early sample mixing, minimizing experimental variability.[7] | Generally high, but can be affected by ratio compression. Accuracy can be improved with advanced methods like MS3.[7][8] | High for cysteine-containing peptides. | High, direct labeling of the modification site. |
| Quantitative Precision | High. | Very High; isobaric chemical labeling can surpass metabolic labeling in precision.[7] | High. | High. |
| Sample Type Suitability | Limited to metabolically active, dividing cells in culture. Not suitable for tissues or body fluids.[7] | Broadly applicable to virtually any protein or peptide sample.[5] | Broadly applicable to protein samples. | Broadly applicable to protein samples. |
| Specificity for Maleimide Conjugation | Indirect; quantifies whole protein changes, not the specific conjugation event. | Indirect; quantifies peptides, can be coupled with enrichment strategies for maleimide-conjugated peptides. | Direct; specifically targets cysteine residues, the site of maleimide reaction. | Direct; the isotopic label is part of the maleimide reagent itself. |
Isotope Labeling Strategies for Maleimide Conjugation
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling approach where cells are cultured in media containing "light" (natural abundance) or "heavy" (stable isotope-labeled) amino acids, typically lysine and arginine.[1] This results in the incorporation of the isotopic labels into the entire proteome. For maleimide conjugation analysis, two cell populations (e.g., control and treated) are differentially labeled, mixed, and then subjected to the maleimide conjugation reaction. The relative abundance of proteins between the two states can then be determined by mass spectrometry.
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT)
iTRAQ and TMT are chemical labeling methods that use isobaric tags to derivatize the primary amines of peptides (N-terminus and lysine side chains) after protein digestion.[2] Peptides from different samples are labeled with distinct tags that are identical in mass but yield unique reporter ions upon fragmentation in the mass spectrometer.[6] The intensities of these reporter ions are used for relative quantification. This approach offers high multiplexing capabilities, allowing for the simultaneous comparison of multiple samples.[3]
Isotope-Coded Affinity Tags (ICAT)
The ICAT method specifically targets cysteine residues using a chemical reagent that consists of three parts: a thiol-reactive group (traditionally iodoacetamide, but maleimide-based versions have been developed), an isotopically coded linker (light or heavy), and an affinity tag (such as biotin).[4] After labeling, the protein samples are combined, digested, and the cysteine-containing peptides are enriched using affinity chromatography before LC-MS/MS analysis. This method is highly specific for quantifying changes in cysteine reactivity and modification.
Deuterated Maleimide Reagents
This is the most direct approach, where a deuterated (heavy) version of the maleimide reagent is synthesized and used in parallel with its non-deuterated (light) counterpart. Two samples are differentially labeled with the light and heavy maleimide reagents, combined, and analyzed by mass spectrometry. The mass difference introduced by the deuterium (B1214612) atoms allows for the direct quantification of the maleimide-conjugated peptides.
Experimental Protocols
General Protocol for Maleimide Labeling of Proteins
This protocol provides a general procedure for conjugating a maleimide-functionalized molecule to a protein containing cysteine residues.
Materials:
-
Protein of interest
-
Maleimide-functionalized reagent (e.g., isotopically labeled or unlabeled)
-
Degassed conjugation buffer (e.g., 100 mM Phosphate buffer, 150 mM NaCl, 5 mM EDTA, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
Reduce Disulfide Bonds (Optional): If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of TCEP to the protein solution.[9] Incubate at room temperature for 30-60 minutes.
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[9]
-
Initiate Conjugation: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.[9] Add the maleimide solution dropwise while gently stirring.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[10]
-
Quench the Reaction (Optional): To stop the reaction, add a quenching reagent such as cysteine or 2-mercaptoethanol (B42355) to a final concentration of 10-fold molar excess over the maleimide reagent.
-
Purify the Conjugate: Remove unreacted maleimide and other small molecules by size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis.[10]
Protocol for iTRAQ/TMT Labeling of Peptides
This protocol outlines the general steps for labeling peptide samples with iTRAQ or TMT reagents following protein digestion.
Materials:
-
Digested peptide samples
-
iTRAQ or TMT reagent kit
-
Reconstitution buffer (provided in the kit)
-
Organic solvent (e.g., isopropanol (B130326) or acetonitrile)
Procedure:
-
Reconstitute Labeled Peptides: Resuspend the dried peptide samples in the reconstitution buffer.
-
Reconstitute iTRAQ/TMT Reagents: Allow the iTRAQ or TMT reagent vials to come to room temperature. Add the appropriate organic solvent to each vial to dissolve the reagent.
-
Labeling Reaction: Add the reconstituted iTRAQ/TMT reagent to the corresponding peptide sample. Vortex to mix and incubate at room temperature for 1 hour.[11]
-
Quench the Reaction: Add the quenching reagent provided in the kit to each sample and incubate to stop the labeling reaction.
-
Combine Samples: Combine all labeled samples into a single tube.
-
Sample Cleanup: Clean up the combined labeled peptide sample using a suitable method, such as solid-phase extraction, to remove excess reagents and salts. The sample is now ready for LC-MS/MS analysis.
Protocol for SILAC Labeling in Cell Culture
This protocol describes the basic steps for metabolic labeling of cells using the SILAC method.
Materials:
-
Cell line of interest
-
SILAC-compatible cell culture medium (deficient in lysine and arginine)
-
"Light" lysine and arginine
-
"Heavy" stable isotope-labeled lysine (e.g., 13C6-Lys) and arginine (e.g., 13C6,15N4-Arg)
-
Dialyzed fetal bovine serum (dFBS)
Procedure:
-
Adaptation Phase: Culture the cells in both "light" and "heavy" SILAC media for at least five cell divisions to ensure complete incorporation of the labeled amino acids.[12] The "light" medium is supplemented with natural lysine and arginine, while the "heavy" medium is supplemented with the heavy isotope-labeled amino acids. Both media are supplemented with dFBS.
-
Check Labeling Efficiency: After the adaptation phase, harvest a small number of cells from the "heavy" culture, extract proteins, digest them, and analyze by mass spectrometry to confirm >95% incorporation of the heavy amino acids.[12]
-
Experimental Phase: Once complete labeling is confirmed, perform the desired experimental treatment on the cell populations.
-
Sample Harvesting and Mixing: Harvest the "light" and "heavy" cell populations and combine them in a 1:1 ratio based on cell number or protein concentration.[13]
-
Downstream Processing: The combined cell lysate is now ready for protein extraction, maleimide conjugation, and subsequent proteomic analysis.
Conclusion: Selecting the Right Tool for the Job
The choice between SILAC, iTRAQ/TMT, ICAT, and deuterated maleimides depends on the specific research question and experimental design.[14]
-
SILAC is ideal for studies involving cultured cells where high quantitative accuracy is paramount and the global proteome response to maleimide conjugation is of interest.[14]
-
iTRAQ and TMT are well-suited for experiments requiring high multiplexing capacity and are applicable to a wide range of sample types, including tissues and clinical samples.[2][3]
-
ICAT and deuterated maleimides offer the most direct and specific methods for quantifying maleimide conjugation at the level of individual cysteine residues.
By carefully considering the strengths and limitations of each technique, researchers can select the most appropriate stable isotope labeling strategy to achieve robust, accurate, and reproducible quantitative data for their maleimide conjugation studies.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 4. Isotope-Coded Maleimide Affinity Tags for Proteomics Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. biotium.com [biotium.com]
- 11. biotech.cornell.edu [biotech.cornell.edu]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]
- 14. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
Safety Operating Guide
Proper Disposal Procedures for N-(2-Aminoethyl)maleimide
This guide provides essential safety and logistical information for the proper handling and disposal of N-(2-Aminoethyl)maleimide and its salts (e.g., hydrochloride, trifluoroacetate (B77799) salt). Adherence to these procedures is critical for ensuring personnel safety and environmental compliance in a laboratory setting.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance.[1] The maleimide (B117702) functional group is a reactive electrophile, and the compound is known to be an irritant.
Immediate Safety and Handling Precautions:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses or goggles.
-
Avoid all personal contact, including inhalation of dust or fumes and contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.
-
Prevent the substance from entering drains or waterways.
Summary of Hazard Information
The following table summarizes the key hazard classifications for this compound and its common salts.
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [2] |
| Eye Irritation | H319 | Causes serious eye irritation. | [2] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [2] |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. | |
| Allergic Skin Reaction | H317 | May cause an allergic skin reaction. |
Step-by-Step Disposal Workflow
The proper disposal of this compound waste requires careful segregation and, ideally, deactivation of its reactive maleimide group to minimize hazards.
Experimental Protocol: Deactivation of Reactive Maleimide
To minimize the reactivity of liquid waste containing this compound, the maleimide group should be quenched by reacting it with an excess of a thiol-containing compound.[3] This procedure should be performed in a chemical fume hood.
Methodology:
-
Prepare a Quenching Solution: Prepare a solution of a thiol-containing compound, such as ~100 mM β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT), in a suitable buffer (e.g., phosphate-buffered saline, PBS).[3]
-
Reaction: In a designated and properly labeled chemical waste container, add the this compound waste solution to a 10-fold molar excess of the quenching solution.[3]
-
Incubation: Gently mix the solution and allow the reaction to proceed for a minimum of 2 hours at room temperature. This ensures the complete quenching of the reactive maleimide group.[3]
-
Collection: The resulting deactivated solution is still considered hazardous waste and must be collected for proper disposal.
Waste Segregation and Disposal Procedures
All waste streams containing this compound must be treated as hazardous chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[3]
1. Deactivated Liquid Waste:
-
Collect the quenched solution in a clearly labeled, sealed, and chemically compatible waste container.[3]
-
The label should clearly state "Hazardous Waste: Deactivated this compound solution" and list the contents, including the quenching agent used.
2. Contaminated Solid Waste:
-
All consumables that have come into contact with this compound (e.g., pipette tips, tubes, gloves, absorbent paper) must be collected in a designated, sealed plastic bag or container.[3]
-
Label the container as "Hazardous Waste: this compound Contaminated Debris".[3]
3. Unused Solid this compound:
-
If you have unused or expired solid product, keep it in its original, sealed container.[3]
-
Label the container clearly as "Hazardous Waste: Unused this compound".[3]
4. Empty Containers:
-
The original product container should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[3]
-
The first rinsate is considered hazardous and must be collected and disposed of as hazardous liquid waste (ideally after deactivation as described in Protocol 4.1).[3]
-
After triple-rinsing and allowing the container to air-dry completely in a fume hood, deface the label. The container may then be disposed of in the regular trash, pending institutional policies.[3]
Final Disposal:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.[3]
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3] Complete all necessary hazardous waste disposal forms as required.
References
Personal protective equipment for handling N-(2-Aminoethyl)maleimide
This guide provides immediate, essential safety protocols and logistical information for handling N-(2-Aminoethyl)maleimide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational and disposal procedures.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its salts are hazardous substances that can cause skin, eye, and respiratory irritation.[1][2][3] It is crucial to avoid all personal contact, including the inhalation of dust.[1][4] The material is a combustible solid that can form explosive dust-air mixtures.[1]
Quantitative Data for PPE Selection
| PPE Category | Specification | Breakthrough Time (EN 374) | Recommended Use |
| Hand Protection | Nitrile, Butyl, or Neoprene Rubber Gloves | > 240 minutes (Protection Class 5 or higher) | Prolonged or frequently repeated contact[1] |
| > 60 minutes (Protection Class 3 or higher) | Brief contact[1] | ||
| Respiratory Protection | Particulate Respirator | N/A | N95 (US) or equivalent for handling powder[5][6] |
| Eye Protection | Chemical Goggles / Safety Glasses | N/A | Required for all handling procedures[1][6] |
| Face Shield | N/A | Recommended where splash potential exists[7] |
Safe Handling and Operational Plan
A systematic approach is critical for minimizing exposure and ensuring safety during the handling of this compound.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to control exposure.[2][8]
-
Safety Stations: Ensure that a safety shower and an eye wash unit are readily accessible in the immediate work area.[1][2]
Procedural Guidance:
-
Preparation: Before handling, read the Safety Data Sheet (SDS) thoroughly. Ensure all necessary PPE is available and in good condition.
-
Handling the Solid:
-
Personal Hygiene:
Storage:
-
Keep the container tightly closed and protect from moisture.[2]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][9][12]
Emergency and Spill Response
Minor Spills (Solid):
-
Isolate: Cordon off the spill area.
-
Protect: Wear appropriate PPE, including a particulate respirator, gloves, and chemical goggles.[6]
-
Clean-up: Use dry clean-up procedures.[6] Gently sweep or vacuum the material, avoiding dust generation.[6]
-
Collect: Place the spilled material into a clean, dry, properly labeled, and sealable container for disposal.[6]
-
Decontaminate: Wash the spill area thoroughly.
Major Spills:
-
Evacuate: Immediately evacuate non-essential personnel from the area.
-
Alert: Notify your institution's emergency response team and advise them of the location and nature of the hazard.[1][6]
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Contain: Prevent the spill from entering drains or water courses.[6][11]
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
Regulatory Compliance: Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[3]
-
Consultation: Do not dispose of with household garbage or allow it to enter the sewage system.[3] Consult with your institution's environmental health and safety department or a licensed professional waste disposal service to determine the appropriate disposal method.[1][4]
Diagram of Safe Handling Workflow
Caption: Workflow for safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound = 95 HPLC, = 98 T 146474-00-2 [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. americanchemistry.com [americanchemistry.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
